molecular formula C13H17ClNOS+ B160647 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride CAS No. 4568-71-2

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Numéro de catalogue: B160647
Numéro CAS: 4568-71-2
Poids moléculaire: 269.79 g/mol
Clé InChI: IWSVLBKHBJGMAA-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is a useful research compound. Its molecular formula is C13H17ClNOS+ and its molecular weight is 269.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NOS.ClH/c1-11-13(7-8-15)16-10-14(11)9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSVLBKHBJGMAA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963419
Record name 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4568-71-2
Record name 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4568-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4568-71-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile catalyst used in various organic reactions.[1][2] This document details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Overview

This compound is a thiazolium salt that serves as a precursor for N-heterocyclic carbenes (NHCs), which are effective organocatalysts.[1] It is particularly noted for its role in catalyzing reactions such as the benzoin condensation, Stetter reactions, and acyloin condensations.[1][3] The synthesis involves the benzylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole using benzyl chloride.[1] The compound is a white to light yellow crystalline powder and is soluble in water.[2][4]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis protocol.[1][3][5]

ParameterValueUnit
Reactants
5-(2-hydroxyethyl)-4-methylthiazole2.86 (or 71.6 g for a smaller scale)kg (or g)
Benzyl Chloride2.54 (or 63.3 g for a smaller scale)kg (or g)
Solvent
Acetonitrile8.58 (or 250 ml for a smaller scale)kg (or ml)
Reaction Conditions
TemperatureReflux (approx. 82-85)°C
Reaction Time6.5 - 24hours
Product
Yield44%
Melting Point140.5 - 145.0°C
Purity (by HPLC)>98%

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.[1][3][5][6]

Materials:

  • 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole

  • Benzyl chloride (freshly distilled for best results)[6]

  • Anhydrous acetonitrile

Equipment:

  • A round-bottomed flask (e.g., 500 mL or 20 L) equipped with a stirrer and reflux condenser[5][6]

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum drying oven or desiccator

Procedure:

  • Reaction Setup: In a suitably sized round-bottomed flask, charge 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, benzyl chloride, and anhydrous acetonitrile.[5][6] A typical molar ratio of the thiazole to benzyl chloride is 1:1.[1][6]

  • Reaction: The reaction mixture is stirred and heated to reflux (approximately 82-85 °C). The reaction is maintained at this temperature for a period ranging from 6.5 to 24 hours.[1][5][6]

  • Crystallization and Isolation: After the reflux period, the reaction mixture is cooled slowly to room temperature. This cooling will induce the precipitation of the product as a solid.[3][5]

  • Filtration and Washing: The precipitated solid is collected by suction filtration. The solid is then washed with cold, dry acetonitrile to remove any unreacted starting materials and impurities.[1][5][6]

  • Drying: The collected solid is dried under reduced pressure to yield the final product, this compound.[3][5][6]

Purification: If further purification is required, the product can be recrystallized from ethanol or water.[3]

Safety Precautions: This compound is irritating to the eyes, respiratory system, and skin.[2] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, goggles, and a lab coat.[1] Due to its hygroscopic nature, it should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture exposure.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product Reactant1 5-(2-hydroxyethyl)-4-methylthiazole Mix Mixing Reactant1->Mix Reactant2 Benzyl Chloride Reactant2->Mix Solvent Acetonitrile Solvent->Mix Reflux Reflux (6.5-24h) Mix->Reflux Heat Cool Cooling to RT Reflux->Cool Filter Filtration Cool->Filter Precipitate Forms Wash Washing with Acetonitrile Filter->Wash Dry Drying under Vacuum Wash->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

References

Technical Guide to the Purification of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purification methodologies for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a key catalyst in various organic reactions. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the purification workflows.

Introduction

This compound is a thiazolium salt widely employed as a catalyst in organic synthesis, particularly in reactions such as the benzoin condensation and Stetter reactions. The purity of this catalyst is paramount to ensure reaction specificity, optimal yields, and reproducibility. This guide details the common purification techniques, primarily focusing on precipitation and recrystallization, which are effective for this class of compounds.

Purification Strategies

The primary methods for the purification of this compound involve an initial purification by precipitation and washing, followed by a more rigorous purification via recrystallization. Chromatographic methods are generally less effective for the purification of thiazolium salts and are not widely reported for this specific compound.

Initial Purification by Precipitation and Washing

Following its synthesis, a significant degree of purification can be achieved by precipitation of the crude product, followed by washing with a suitable solvent. A common procedure involves the synthesis of the title compound via the reaction of 4-methyl-5-(2-hydroxyethyl)thiazole and benzyl chloride in acetonitrile.

Experimental Protocol: Synthesis and Initial Purification

A synthesis protocol reported in the literature describes the reaction of 2.86 kg of 4-methyl-5-(2-hydroxyethyl)thiazole with 2.54 kg of benzyl chloride in 8.58 kg of acetonitrile. The reaction mixture is heated to reflux for 6.5 hours. Upon completion, the solution is cooled to room temperature to induce the precipitation of the crude this compound. The resulting solid is then isolated by filtration and washed with cold acetonitrile to remove unreacted starting materials and byproducts. This initial purification step yields a product with a reported purity of over 98% (as determined by HPLC) and a yield of approximately 44%.[1]

Recrystallization

For achieving high purity, suitable for demanding applications, recrystallization is the most effective method. The choice of solvent is critical and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, ethanol and water are the most commonly cited solvents for recrystallization.[2]

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal volume of ethanol and heat the mixture to its boiling point with gentle stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small aliquots of hot ethanol until a clear solution is obtained.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The melting point of the recrystallized product is reported to be in the range of 142-145 °C.[3]

Experimental Protocol: Recrystallization from Water

The procedure for recrystallization from water is analogous to that using ethanol.

  • Dissolution: Dissolve the crude product in a minimal amount of hot water.

  • Hot Filtration (Optional): If necessary, perform a hot filtration to remove any insoluble matter.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small portion of ice-cold water.

  • Drying: Dry the crystals thoroughly under vacuum.

Data Presentation

The following tables summarize the quantitative data associated with the purification of this compound.

Table 1: Synthesis and Initial Purification Data

ParameterValueReference
Starting Material 14-methyl-5-(2-hydroxyethyl)thiazole[1]
Starting Material 2Benzyl chloride[1]
SolventAcetonitrile[1]
Reaction Time6.5 hours[1]
Reaction TemperatureReflux[1]
Purification MethodPrecipitation and washing[1]
Wash SolventCold Acetonitrile[1]
Yield44%[1]
Purity (Post-wash)>98% (by HPLC)[1]

Table 2: Physical and Purity Data of Purified Product

ParameterValueReference
Purification MethodRecrystallization[2]
Recrystallization SolventsEthanol or Water[2]
Melting Point142-145 °C[3]
Purity (Commercial)>98.0% (by HPLC)[3]

Mandatory Visualizations

The following diagrams illustrate the workflow for the purification of this compound.

Purification Workflow of this compound cluster_synthesis Synthesis and Initial Purification cluster_recrystallization Recrystallization for High Purity synthesis Reaction of 4-methyl-5-(2-hydroxyethyl)thiazole and benzyl chloride in acetonitrile precipitation Cooling to induce precipitation synthesis->precipitation filtration1 Filtration precipitation->filtration1 washing Washing with cold acetonitrile filtration1->washing crude_product Crude Product (>98% Purity) washing->crude_product dissolution Dissolution in minimal hot solvent (Ethanol or Water) crude_product->dissolution Further Purification hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow cooling to form crystals hot_filtration->crystallization filtration2 Vacuum Filtration crystallization->filtration2 washing2 Washing with ice-cold solvent filtration2->washing2 drying Drying under vacuum washing2->drying pure_product Purified Product (m.p. 142-145 °C) drying->pure_product

Caption: Purification workflow from synthesis to high-purity product.

Conclusion

The purification of this compound is effectively achieved through a two-stage process involving initial precipitation and washing, followed by recrystallization from either ethanol or water. These methods consistently yield a product with high purity, suitable for its catalytic applications in organic synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to obtain this important compound in a highly purified form.

References

In-Depth Technical Guide: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a compound of significant interest in medicinal chemistry and organic synthesis. This document outlines detailed experimental protocols for its synthesis and NMR analysis, presents available NMR data in a structured format, and illustrates the experimental workflow.

Introduction

This compound is a thiazolium salt that serves as a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts.[1] Its structural similarity to the thiazolium ring of thiamine (Vitamin B1) makes it a valuable tool in studying enzymatic reaction mechanisms and in biomimetic synthesis.[1] An accurate understanding of its structure, confirmed by NMR spectroscopy, is crucial for its application in drug development and catalysis.

Data Presentation: NMR Spectral Data

The following tables summarize the available ¹H and ¹³C NMR spectral data for this compound. It is important to note that a complete, publicly available dataset with all coupling constants and multiplicities is limited. The data presented here is a consolidation of available information.

Table 1: ¹H NMR Spectral Data of this compound

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
19.7 (Tentative)s1HH-2 (thiazolium ring)
27.50 - 7.30m5HAromatic (Benzyl)
35.7s2HCH₂ (Benzyl)
43.9t2HCH₂ (Hydroxyethyl)
53.1t2HCH₂ (Thiazolium ring)
62.4s3HCH₃ (Thiazolium ring)
75.1 (Tentative)br s1HOH (Hydroxyethyl)

Note: The chemical shifts and multiplicities can vary depending on the solvent and concentration. The data for the hydroxyl proton (OH) is often broad and may not be consistently observed.

Table 2: ¹³C NMR Spectral Data of this compound

SignalChemical Shift (δ) ppmAssignment
1155.0 (Tentative)C-2 (thiazolium ring)
2142.0 (Tentative)C-4 (thiazolium ring)
3134.0 (Tentative)Quaternary C (Benzyl)
4129.5 - 128.5Aromatic CH (Benzyl)
5126.0 (Tentative)C-5 (thiazolium ring)
660.0 (Tentative)CH₂ (Hydroxyethyl)
758.0 (Tentative)CH₂ (Benzyl)
829.0 (Tentative)CH₂ (Thiazolium ring)
913.0 (Tentative)CH₃ (Thiazolium ring)

Experimental Protocols

This section details the methodologies for the synthesis and NMR analysis of this compound.

Synthesis of this compound[2]

This protocol is adapted from established industrial synthesis procedures.

Materials:

  • 5-(2-hydroxyethyl)-4-methylthiazole

  • Benzyl chloride

  • Anhydrous acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-(2-hydroxyethyl)-4-methylthiazole (1.0 equivalent) and anhydrous acetonitrile.

  • While stirring, add benzyl chloride (1.0-1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

  • If precipitation is slow, the solution can be further cooled in an ice bath to facilitate crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous acetonitrile to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum to a constant weight. The product should be a white to off-white solid.

Purification: For higher purity, the product can be recrystallized from hot ethanol or a mixture of ethanol and diethyl ether.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • 5 mm NMR tubes.

Sample Preparation:

  • Weigh approximately 5-10 mg of the dried this compound.

  • Dissolve the sample in a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the tube is sufficient for the instrument's detector (typically around 4-5 cm).

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H NMR.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (5-(2-hydroxyethyl)-4-methylthiazole, Benzyl chloride, Acetonitrile) reaction Reaction (Reflux, 6-8h) start->reaction precipitation Precipitation (Cooling) reaction->precipitation filtration Filtration & Washing precipitation->filtration drying Drying (Vacuum Oven) filtration->drying product Final Product: 3-Benzyl-5-(2-hydroxyethyl) -4-methylthiazolium chloride drying->product nmr_sample_prep NMR Sample Preparation (Dissolve in Deuterated Solvent) product->nmr_sample_prep nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) nmr_sample_prep->nmr_acquisition data_analysis Spectral Analysis (Chemical Shifts, Multiplicities) nmr_acquisition->data_analysis

Caption: Synthesis and NMR Characterization Workflow.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Melting Point of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

This technical guide provides a comprehensive overview of the melting point of this compound (CAS No: 4568-71-2), a thiazolium salt frequently utilized as a catalyst in various organic reactions. The document details its reported melting point, a standardized experimental protocol for its determination, and a workflow diagram for the analytical process.

Quantitative Data Presentation

The melting point of a pure crystalline solid is a critical physical constant used for identification and purity assessment. For this compound, the melting point is consistently reported within a narrow range, indicating its solid and crystalline nature at room temperature. The data from various chemical suppliers and databases are summarized below.

ParameterReported ValueSource(s)
Melting Point 142-144 °CSigma-Aldrich, ChemicalBook[1][2]
143-146 °CFisher Scientific
142.0 to 145.0 °CTCI Chemicals[3]
141°C to 147°CThermo Fisher Scientific[4]
140.5-141.4 °C(Specific method: heated at 2°C/min from 125°C)[1][5]
140 °CEchemi[6]

Note: The slight variations in the reported melting ranges can be attributed to differences in analytical instrumentation, heating rates, and the purity of the analyzed substance.

Experimental Protocol: Melting Point Determination

This section details a standardized methodology for determining the melting point of a crystalline solid like this compound using a modern capillary melting point apparatus. This protocol is based on established pharmacopeia and general laboratory guidelines[1][2][3].

2.1. Objective To accurately determine the melting range of a solid crystalline sample. The melting range is defined as the temperature from the point at which the first drop of liquid is observed to the point at which the entire sample has liquefied[7].

2.2. Apparatus and Materials

  • Melting Point Apparatus (e.g., Mel-Temp, DigiMelt, or equivalent)

  • Glass Capillary Tubes (one end sealed)

  • Sample of this compound (finely powdered)

  • Mortar and Pestle (if sample is not already powdered)

  • Packing Tube or Rod

  • Certified Reference Standards (for calibration, e.g., Benzoic Acid, Caffeine)

2.3. Procedure

2.3.1. Apparatus Calibration Prior to sample analysis, the accuracy of the melting point apparatus should be verified using certified reference standards with known melting points[8]. The calibration should be performed at regular intervals to ensure instrument reliability.

2.3.2. Sample Preparation

  • Ensure the sample of this compound is completely dry and in the form of a fine powder. If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle[1][2].

  • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

  • Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end[2].

  • To ensure tight packing, drop the capillary tube (sealed end down) through a long, narrow glass tube (approx. 1 meter) onto a hard surface. Repeat this several times[9][10].

  • The final packed sample height in the capillary should be between 2-4 mm[4][7][10]. An improperly packed or overly large sample can lead to an artificially broad melting range[2].

2.3.3. Measurement

  • Set the starting temperature on the melting point apparatus to approximately 15-20°C below the expected melting point of the sample (e.g., set to ~125°C for this compound)[2].

  • Insert the prepared capillary tube into the heating block of the apparatus[2].

  • Set the heating rate (ramp rate) to a rapid setting (e.g., 10-20°C/minute) to approach the expected melting point quickly.

  • Once the temperature is about 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer[1].

  • Observe the sample through the magnifying eyepiece.

  • Record the temperature (T1) at which the first droplet of liquid becomes visible.

  • Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts and the entire sample is a clear liquid[1].

  • The melting range is reported as T1 - T2.

  • Allow the apparatus to cool sufficiently before performing any subsequent measurements. A fresh sample and capillary tube must be used for each determination[2].

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol can be visualized as a straightforward sequence of steps, from initial preparation to the final result.

MeltingPointWorkflow cluster_prep 1. Sample Preparation cluster_setup 2. Apparatus Setup cluster_measurement 3. Measurement cluster_result 4. Data Recording A Obtain Dry, Crystalline Sample B Grind to Fine Powder A->B C Load into Capillary Tube (2-4 mm height) B->C D Pack Sample Tightly C->D E Calibrate Instrument with Standards D->E F Set Start Temperature (~15-20°C below expected MP) G Insert Packed Capillary Tube H Heat Rapidly to Approach MP G->H I Reduce Heating Rate to 1-2°C / min H->I J Observe Sample for First Liquid (T1) I->J K Observe Sample for Complete Liquefaction (T2) J->K L Record Melting Range (T1 - T2) K->L

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the Solubility of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a versatile compound utilized as a catalyst in various organic synthesis reactions.[1][2] This document is intended to be a valuable resource for researchers and professionals in chemistry, biochemistry, and drug development.

Physicochemical Properties

This compound is a white crystalline solid.[3] It is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere.[2]

Table 1: Physicochemical Characteristics of this compound

PropertyValueReference
CAS Number 4568-71-2[4][5]
Molecular Formula C₁₃H₁₆ClNOS[4][5]
Molecular Weight 269.79 g/mol [4]
Melting Point 142-144 °C[1]
Appearance White Crystalline Powder[3]
Hygroscopicity Hygroscopic[2]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various chemical reactions and studies. Due to its ionic nature, it exhibits higher solubility in polar solvents. An acetylated derivative, 3-Benzyl-5-(2-acetoxyethyl)-4-methylthiazolium Chloride, has been shown to have improved solubility in non-polar solvents.[6]

Table 2: Solubility of this compound in Various Solvents

SolventQuantitative SolubilityQualitative SolubilityReference
Water Data not availableSoluble[1][2][3]
Methanol (MeOH) 25 mg/mLSoluble[2]
Ethanol (EtOH) Data not availableSoluble[2][5]
Acetonitrile (MeCN) Data not availableSlightly soluble (cold)[2]
Diethyl Ether Data not availableInsoluble[2]
Pentane Data not availableInsoluble[2]
Dimethyl Sulfoxide (DMSO) Data not availableData not available
Dimethylformamide (DMF) Data not availableData not available
Acetone Data not availableData not available
Chloroform (CHCl₃) Data not availableData not available
Dichloromethane (DCM) Data not availableData not available
Ethyl Acetate (EtOAc) Data not availableData not available

Note: The lack of extensive quantitative solubility data in a broad range of organic solvents is a current knowledge gap in the publicly available literature.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound.

3.1. Materials

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker, preferably with temperature control

  • Analytical balance (accurate to at least 0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

  • Addition of Solute: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Addition of Solvent: Add a known volume or mass of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on the shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical instrument.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in mg/mL or mol/L.

3.3. Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result solute Weigh Excess Solute solvent Add Known Volume of Solvent solute->solvent Combine in Vial shake Shake at Constant Temp (24-72h) solvent->shake sediment Allow Sedimentation shake->sediment sample Filter Supernatant sediment->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Application in Organic Synthesis: The Stetter Reaction

This compound is a precursor to an N-heterocyclic carbene (NHC) catalyst, which is effective in promoting the Stetter reaction.[9] This reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound.[10][11]

4.1. Catalytic Cycle of the Stetter Reaction

The catalytic cycle begins with the deprotonation of the thiazolium salt to form the active NHC catalyst. The NHC then attacks the aldehyde to form a Breslow intermediate, which undergoes a conjugate addition to the Michael acceptor. Finally, the catalyst is regenerated, and the 1,4-dicarbonyl product is released.[9][10]

G precatalyst Thiazolium Pre-catalyst (this compound) nhc N-Heterocyclic Carbene (NHC) precatalyst->nhc + Base - H+ breslow Breslow Intermediate nhc->breslow + Aldehyde (R-CHO) adduct Adduct breslow->adduct + Michael Acceptor adduct->nhc Catalyst Regeneration product 1,4-Dicarbonyl Product adduct->product - NHC

Caption: Catalytic Cycle of the NHC-Catalyzed Stetter Reaction.

This guide provides a summary of the current knowledge on the solubility of this compound. Further experimental work is required to establish a more comprehensive quantitative solubility profile in a wider range of organic solvents.

References

Technical Guide: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (CAS 4568-71-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a quaternary thiazolium salt, is a versatile organocatalyst precursor. Structurally analogous to the active moiety of thiamine (Vitamin B1), this compound is primarily utilized to generate N-heterocyclic carbenes (NHCs) for a variety of synthetic transformations. Its high catalytic activity, stability under mild conditions, and relatively low toxicity make it a valuable tool in modern organic synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and core applications, with a focus on its role in facilitating key carbon-carbon bond-forming reactions.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It presents as a white to off-white crystalline powder and is known to be hygroscopic.[2][3]

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 4568-71-2[4]
Molecular Formula C₁₃H₁₆ClNOS[4][5]
Molecular Weight 269.79 g/mol [4][5]
Appearance White to off-white crystalline powder[2]
Melting Point 142-146 °C[4]
Solubility Soluble in water, methanol, ethanol. Slightly soluble in cold acetonitrile. Insoluble in ether, pentane.[2][3]
Beilstein Registry No. 3788921[4]
EC Number 224-947-6[4]
Spectroscopic Data Summary

Detailed spectral analyses confirm the structure of the compound.

TechniqueKey Features and Data
¹H NMR A representative ¹H NMR spectrum in D₂O shows characteristic peaks at: δ 7.35–7.25 (m, 5H, Ar-H), 4.85 (s, 2H, CH₂-Benzyl), 3.75 (t, 2H, CH₂-OH), 2.90 (s, 3H, CH₃), 2.65 (t, 2H, CH₂-S).
¹³C NMR Spectra are available for this compound, confirming the carbon skeleton.
FT-IR The infrared spectrum shows characteristic peaks corresponding to its functional groups, including a broad O–H stretch (~3300 cm⁻¹) and C=N vibrations (1650–1600 cm⁻¹).
Mass Spectrometry ESI-MS confirms the molecular weight of the cation.

Synthesis and Reaction Mechanisms

Synthesis Workflow

The compound is synthesized via the benzylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole using benzyl chloride.[1] The general workflow involves the quaternization of the thiazole nitrogen atom.

Synthesis_Workflow Thiazole 5-(2-hydroxyethyl)- 4-methylthiazole P1 Thiazole->P1 BenzylChloride Benzyl Chloride BenzylChloride->P1 Solvent Acetonitrile Reflux Reflux Solvent->Reflux Solvent Product 3-Benzyl-5-(2-hydroxyethyl)- 4-methylthiazolium chloride P1->Reflux Reflux (6.5 - 24h) Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Filtration->Product

Synthesis of the target thiazolium salt.
Catalytic Mechanism: The Stetter Reaction

A primary application of this thiazolium salt is as a pre-catalyst for the Stetter reaction, a conjugate addition of an aldehyde to an α,β-unsaturated compound.[1] In the presence of a base, the thiazolium salt is deprotonated at the C2 position to form a nucleophilic N-heterocyclic carbene (NHC). This NHC acts as the true catalyst, enabling an "umpolung" (polarity reversal) of the aldehyde's carbonyl carbon.

The catalytic cycle proceeds as follows:

  • Carbene Formation: A base removes the acidic proton from the thiazolium salt to generate the active NHC catalyst.

  • Breslow Intermediate Formation: The nucleophilic NHC attacks the aldehyde carbonyl, forming a tetrahedral intermediate which rearranges to the key Breslow intermediate.

  • Michael Addition: The nucleophilic carbon of the Breslow intermediate adds to the Michael acceptor (the α,β-unsaturated compound).

  • Product Formation & Catalyst Regeneration: The resulting intermediate collapses to form the 1,4-dicarbonyl product and regenerate the NHC catalyst.

Stetter_Cycle cluster_cycle Stetter Catalytic Cycle cluster_reactants Overall Reaction Thiazolium Thiazolium Salt (Pre-catalyst) NHC N-Heterocyclic Carbene (NHC) Thiazolium->NHC + Base - H⁺ Breslow Breslow Intermediate NHC->Breslow + Aldehyde (R¹CHO) Adduct Michael Adduct Intermediate Breslow->Adduct + Michael Acceptor Adduct->Thiazolium - Product (1,4-diketone) + H⁺ Aldehyde Aldehyde Product 1,4-Dicarbonyl Product Aldehyde->Product Acceptor Michael Acceptor Acceptor->Product

Catalytic cycle of the NHC-catalyzed Stetter reaction.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established industrial synthesis procedures.[5]

  • Reagents:

    • 5-(2-hydroxyethyl)-4-methylthiazole (1.0 eq)

    • Benzyl chloride (1.0 eq)

    • Anhydrous Acetonitrile

  • Procedure:

    • Charge a reactor equipped with a stirrer and reflux condenser with 5-(2-hydroxyethyl)-4-methylthiazole (e.g., 2.86 kg), anhydrous acetonitrile (e.g., 8.58 kg), and benzyl chloride (e.g., 2.54 kg).[5]

    • Heat the mixture to reflux and maintain for 6.5 to 24 hours.[5][6]

    • After the reaction is complete, cool the solution to room temperature to allow the product to precipitate as a solid.[5]

    • Add additional acetonitrile (e.g., 3 kg) to the slurry, stir, and then collect the solid by filtration.[5]

    • Wash the collected solid with fresh acetonitrile (e.g., 2.0 kg).[5]

    • Dry the purified solid under reduced pressure to yield this compound. A typical yield is around 44%.[5]

Catalysis Protocol: Stetter Reaction

This protocol describes a representative NHC-catalyzed conjugate addition.[7]

  • Reagents:

    • α-Diketone (e.g., 2,3-butanedione, 1.00 mmol)

    • α,β-Unsaturated acceptor (0.50 mmol)

    • This compound (54 mg, 0.20 mmol)

    • Triethylamine (Et₃N, 139 μL, 1.00 mmol)

    • Absolute Ethanol (2 mL)

  • Procedure:

    • To a flask, add the α-diketone, the α,β-unsaturated acceptor, and this compound in absolute ethanol.[7]

    • Stir the mixture vigorously.

    • Add triethylamine in one portion.[7]

    • Warm the reaction mixture to 50 °C and stir at this temperature for 24 hours.[7]

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the 1,4-dicarbonyl product.[7]

Catalysis Protocol: Acyloin Condensation

This is a typical procedure for the thiazolium-catalyzed acyloin condensation of an aliphatic aldehyde.[8]

  • Reagents:

    • Aliphatic aldehyde (e.g., butyraldehyde, 1.0 mol)

    • This compound (13.4 g, 0.05 mol)

    • Triethylamine (30.3 g, 0.3 mol)

    • Absolute Ethanol (300 mL)

  • Procedure:

    • Charge a three-necked round-bottomed flask with the thiazolium chloride catalyst, triethylamine, and absolute ethanol.[8]

    • Add the aldehyde (e.g., butyraldehyde) to the mixture.[8]

    • Stir the mixture and heat to 80 °C for approximately 1.5 hours.[8]

    • Cool the reaction to room temperature and concentrate by rotary evaporation.

    • Pour the residue into water and extract with dichloromethane.

    • Wash the combined organic phases with saturated sodium bicarbonate and then with water.

    • Remove the dichloromethane by rotary evaporation and purify the resulting acyloin product by distillation.[8]

Safety and Handling

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Precautions: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, safety goggles, and a lab coat.

  • Storage: The compound is hygroscopic.[3] Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere. Keep away from moisture and strong oxidizing agents.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is a thiazolium salt that has garnered significant attention in the field of organic chemistry. Its primary role is that of a pre-catalyst for the generation of N-heterocyclic carbenes (NHCs), which are potent organocatalysts. This guide will delve into the fundamental mechanism of action of this compound, focusing on its catalytic prowess in key organic transformations. While its structural similarity to the thiamine (Vitamin B1) cofactor might suggest biological activity, the predominant application and research focus lie in its catalytic capabilities in synthetic chemistry.[1][2] This document will provide a comprehensive overview of its catalytic cycles, quantitative data on its performance, and detailed experimental protocols.

Core Mechanism of Action: N-Heterocyclic Carbene (NHC) Catalysis

The mechanism of action of this compound is centered on its ability to serve as a stable precursor to an N-heterocyclic carbene.[1] In the presence of a mild base, the acidic proton at the C2 position of the thiazolium ring is abstracted, leading to the in-situ formation of the corresponding NHC. This carbene is the catalytically active species.

The catalytic utility of this compound is exemplified in several carbon-carbon bond-forming reactions, including the benzoin condensation, Stetter reaction, and acyloin condensation.[1][3][4][5] Its effectiveness stems from its structural mimicry of thiamine diphosphate (ThDP), a natural cofactor involved in analogous enzymatic processes.[1]

Catalytic Cycle in Benzoin Condensation

The benzoin condensation, the dimerization of two aldehydes to form an α-hydroxy ketone, is a classic example of a reaction catalyzed by this compound. The catalytic cycle can be visualized as follows:

Benzoin_Condensation cluster_0 Catalyst Activation cluster_1 Reaction Cascade Thiazolium This compound NHC N-Heterocyclic Carbene (NHC) Thiazolium->NHC Deprotonation Base Base (e.g., Triethylamine) Base->Thiazolium Breslow Breslow Intermediate NHC->Breslow Nucleophilic Attack Aldehyde1 Aldehyde (R-CHO) Aldehyde1->Breslow Adduct Alkoxy Intermediate Breslow->Adduct Nucleophilic Attack Aldehyde2 Second Aldehyde (R-CHO) Aldehyde2->Adduct Benzoin Benzoin Product Adduct->Benzoin Proton Transfer & Catalyst Regeneration Benzoin->NHC Releases Catalyst

Figure 1: Catalytic cycle of benzoin condensation.

The cycle begins with the deprotonation of the thiazolium salt to form the active NHC catalyst. This carbene then attacks the carbonyl carbon of an aldehyde, forming a zwitterionic adduct known as the Breslow intermediate. This key intermediate undergoes a proton transfer to form a nucleophilic enamine, which then attacks a second molecule of the aldehyde. Subsequent collapse of the resulting intermediate releases the benzoin product and regenerates the NHC catalyst, allowing the cycle to continue.

Catalytic Role in the Stetter Reaction

The Stetter reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound. The mechanism shares similarities with the benzoin condensation, relying on the generation of the Breslow intermediate.

Stetter_Reaction Thiazolium Thiazolium Pre-catalyst NHC Active NHC Catalyst Thiazolium->NHC Deprotonation Base Base Base->Thiazolium Breslow Breslow Intermediate NHC->Breslow Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Breslow Adduct Michael Adduct Breslow->Adduct 1,4-Addition (Michael) Unsaturated α,β-Unsaturated Compound Unsaturated->Adduct Product 1,4-Dicarbonyl Product Adduct->Product Proton Transfer Product->NHC Catalyst Regeneration

Figure 2: Mechanism of the Stetter reaction.

In this mechanism, the Breslow intermediate, formed from the NHC and an aldehyde, acts as an acyl anion equivalent. It adds to the β-position of an α,β-unsaturated ketone, ester, or nitrile in a Michael-type addition. A final proton transfer and elimination of the catalyst yield the 1,4-dicarbonyl product and regenerate the NHC for subsequent catalytic turnovers.[3][4][5]

Quantitative Data

The catalytic efficiency of this compound has been evaluated in various studies. The following table summarizes key kinetic data from a study on the benzoin condensation.

ParameterValueConditionsReference
Reaction Order (with respect to Benzaldehyde)~10.1-1.7 M PhCHO, Methanol, Et3N/Et3NH+Cl- buffer[6]
Overall Deuterium Kinetic Isotope Effect (kH/kD)~3.4Using PhCDO[6]
Inverse Solvent Isotope Effect (kD/kH)~5.9Using deuteriomethanol[6]

This data indicates that the reaction rate is approximately first order in the concentration of the aldehyde. The significant kinetic isotope effects suggest that proton transfers are involved in the rate-determining steps of the overall reaction.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the benzylation of 5-(2-hydroxyethyl)-4-methylthiazole.

Workflow:

Synthesis_Workflow Reactants 1. Mix: - 5-(2-hydroxyethyl)-4-methylthiazole - Benzyl chloride - Acetonitrile Reaction 2. Reflux for ~6.5 hours Reactants->Reaction Cooling 3. Cool to room temperature Reaction->Cooling Precipitation 4. Solid precipitates Cooling->Precipitation Filtration 5. Add acetonitrile, stir, and filter Precipitation->Filtration Washing 6. Wash solid with acetonitrile Filtration->Washing Drying 7. Dry under reduced pressure Washing->Drying Product Final Product: This compound Drying->Product

Figure 3: Synthesis workflow.

Detailed Protocol:

  • In a 20 L reactor equipped with a stirrer, combine 2.86 kg of 5-(2-hydroxyethyl)-4-methylthiazole, 8.58 kg of acetonitrile, and 2.54 kg of benzyl chloride.[3][7]

  • Heat the mixture to reflux and maintain for 6.5 hours.[3][7]

  • After the reaction is complete, cool the solution to room temperature, which will cause a solid to precipitate.[3][7]

  • Add an additional 3 kg of acetonitrile to the mixture, stir, and then filter to collect the solid.[3][7]

  • Wash the collected solid with 2.0 kg of acetonitrile.[3][7]

  • Dry the solid under reduced pressure to obtain the final product.[3][7]

Purification: The crude product can be purified by recrystallization from ethanol or water.[3]

Protocol for a Catalytic Acyloin Condensation

This protocol provides a representative example of using this compound as a catalyst.

Workflow:

Acyloin_Workflow Setup 1. Charge flask with: - Thiazolium catalyst - Aldehyde - Triethylamine - Absolute ethanol Reaction 2. Stir and heat at 80°C for 1.5 hours Setup->Reaction Cooldown 3. Cool to room temperature Reaction->Cooldown Concentration 4. Concentrate by rotary evaporation Cooldown->Concentration Extraction1 5. Pour into water and extract with dichloromethane Concentration->Extraction1 Extraction2 6. Re-extract aqueous layer Extraction1->Extraction2 Washing 7. Wash combined organic layers with NaHCO3 and water Extraction2->Washing Drying 8. Remove dichloromethane by rotary evaporation Washing->Drying Purification 9. Distill to obtain pure product Drying->Purification Product Final Acyloin Product Purification->Product

Figure 4: Acyloin condensation workflow.

Detailed Protocol:

  • In a 500 mL three-necked round-bottomed flask, add 13.4 g (0.05 mol) of this compound, 72.1 g (1.0 mol) of butyraldehyde, 30.3 g (0.3 mol) of triethylamine, and 300 mL of absolute ethanol.[8]

  • Stir the mixture and heat it to 80°C for 1.5 hours.[8]

  • After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator.[8]

  • Pour the residual liquid into 500 mL of water and extract with 150 mL of dichloromethane.[8]

  • Separate the layers and extract the aqueous layer again with another 150 mL of dichloromethane.[8]

  • Combine the organic phases and wash them with 300 mL of saturated sodium bicarbonate solution, followed by 300 mL of water.[8]

  • Remove the dichloromethane by rotary evaporation.[8]

  • Purify the product by distillation through a 20 cm Vigreux column to yield the acyloin product.[8]

Conclusion

This compound is a versatile and efficient pre-catalyst for a range of important organic transformations. Its mechanism of action is predicated on the in-situ generation of an N-heterocyclic carbene, which then facilitates the formation of crucial intermediates like the Breslow intermediate. This mode of action enables powerful synthetic strategies such as the benzoin condensation and the Stetter reaction. The provided data and protocols offer a solid foundation for researchers and scientists to utilize this catalyst in their synthetic endeavors. While its structural resemblance to thiamine is notable, its primary and well-documented role in the scientific literature is that of an organocatalyst, not a modulator of biological signaling pathways.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a compound of interest in medicinal chemistry and as a thiamine analog. This document presents key crystallographic data, outlines the experimental procedures for its determination, and illustrates the logical workflow of single-crystal X-ray diffraction.

Core Crystallographic Data

The definitive crystal structure of this compound was first reported by Shin and Chae in 1993.[1] The compound crystallizes in a triclinic system, and the key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC13H16ClNOS
Formula Weight269.79 g/mol
Crystal SystemTriclinic
Space GroupP-1
Table 2: Unit Cell Dimensions
ParameterValue
a6.9540 Å
b9.0490 Å
c11.541 Å
α73.870°
β74.470°
γ87.790°

Experimental Protocols

The experimental details for the crystal structure determination of this compound are outlined in the primary literature.[1] While the full, detailed experimental parameters from the original publication are not readily accessible in open-access domains, a generalized protocol typical for single-crystal X-ray diffraction studies of that period is described below.

Synthesis and Crystallization
  • Synthesis: The title compound is synthesized by the benzylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole. This is typically achieved by reacting it with benzyl chloride in a suitable solvent like dry acetonitrile under reflux conditions.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown from a solution of the purified compound. A common method involves slow evaporation of a solvent system, such as ethanol or an ethanol/acetone mixture, at room temperature. The slow cooling of a saturated solution can also be employed to yield high-quality crystals.

X-ray Data Collection
  • Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is then placed in an automated four-circle diffractometer. Data collection is performed using monochromatic X-radiation (typically Mo Kα or Cu Kα). The diffractometer systematically collects reflection data at various crystal orientations.

Structure Solution and Refinement
  • Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods to obtain an initial model of the molecular structure.

  • Structure Refinement: The initial model is then refined using full-matrix least-squares methods. This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from a synthesized compound to a refined crystal structure.

crystal_structure_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Workflow for Single-Crystal X-ray Diffraction.

References

Technical Guide: Hygroscopic Nature of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (CAS Number: 4568-71-2) is a thiazolium salt widely utilized as a catalyst in various organic synthesis reactions, including acyloin condensation and Stetter reactions.[1] Its efficacy and stability are of paramount importance for reproducible experimental outcomes and for consideration in drug development processes where control over the physicochemical properties of all reagents is critical.

This technical guide addresses the hygroscopic nature of this compound, a critical parameter influencing its handling, storage, and stability. While specific quantitative hygroscopicity data for this compound is not extensively available in published literature, this document provides a framework for its characterization based on established methodologies.

Understanding Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For a solid compound like this compound, which is known to be hygroscopic, this can have several implications:

  • Physical Changes: Absorption of water can lead to changes in the physical state, such as deliquescence (dissolving in the absorbed water), which can affect powder flow and handling.

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, impacting the purity and activity of the compound.

  • Stoichiometric Inaccuracy: The measured weight of a hygroscopic compound may be artificially inflated by absorbed water, leading to errors in stoichiometry in chemical reactions.

Given its classification as a hygroscopic material, proper storage and handling are essential.[2] It is recommended to store the compound in a tightly sealed container under a dry, inert atmosphere.[3]

Quantitative Analysis of Hygroscopicity

While specific data for this compound is not publicly available, a standard method for quantifying the hygroscopic nature of a compound is through Dynamic Vapor Sorption (DVS). The following section outlines a typical experimental protocol and illustrates how the resulting data would be presented.

Illustrative Experimental Protocol: Dynamic Vapor Sorption (DVS)

This protocol describes a general procedure for assessing the hygroscopicity of a solid organic compound.

Objective: To determine the water sorption and desorption characteristics of this compound as a function of relative humidity (RH) at a constant temperature.

Apparatus:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • Microbalance (integrated within the DVS instrument)

  • Nitrogen gas (dry)

  • Deionized water

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a DVS sample pan.

  • Drying: Place the sample in the DVS instrument and dry it under a stream of dry nitrogen gas (0% RH) at 25°C until a stable mass is achieved (defined as a mass change of less than 0.002% per minute). This stable mass is recorded as the initial dry mass.

  • Sorption Isotherm:

    • Increase the relative humidity in a stepwise manner from 0% to 90% RH in increments of 10% RH.

    • At each RH step, allow the sample to equilibrate until a stable mass is recorded.

    • Continuously monitor the mass change of the sample.

  • Desorption Isotherm:

    • Once the 90% RH step is complete, decrease the relative humidity in a stepwise manner from 90% back to 0% RH in 10% RH increments.

    • At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Data Analysis: The change in mass at each RH step is used to calculate the percentage of water absorbed by the sample. The results are plotted as a sorption-desorption isotherm (mass change vs. RH).

Illustrative Data Presentation

The quantitative data obtained from a DVS experiment would be summarized in a table as follows. Note: The following data is illustrative and not based on experimental results for this compound.

Relative Humidity (%)Sorption (% Mass Change)Desorption (% Mass Change)
00.002.15
100.522.89
201.153.54
301.884.21
402.755.03
503.916.12
605.437.56
707.899.23
8010.5411.01
9014.2014.20

Visualizing Experimental Workflow

The following diagram illustrates the general workflow of a Dynamic Vapor Sorption experiment for assessing hygroscopicity.

DVS_Workflow cluster_prep Sample Preparation cluster_exp DVS Experiment cluster_analysis Data Analysis start Weigh Sample place Place in DVS start->place dry Dry at 0% RH to Stable Mass place->dry sorption Increase RH Stepwise (0% -> 90%) dry->sorption desorption Decrease RH Stepwise (90% -> 0%) sorption->desorption record Record Mass Change at Each Step desorption->record plot Plot Sorption-Desorption Isotherm record->plot

Caption: General workflow for a Dynamic Vapor Sorption (DVS) experiment.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride Catalyzed Stetter Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Stetter reaction catalyzed by 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a versatile and efficient N-heterocyclic carbene (NHC) precatalyst. The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the conjugate addition of an aldehyde to a Michael acceptor, a key transformation in the synthesis of 1,4-dicarbonyl compounds and their derivatives, which are valuable intermediates in medicinal chemistry and drug development.[1][2]

The catalyst, this compound, is favored for its high catalytic activity, stability under mild conditions, and relatively low toxicity.[3] It serves as a precatalyst for the in-situ generation of an N-heterocyclic carbene, which acts as the true catalytic species in the umpolung (polarity reversal) of the aldehyde.[1][3]

Catalyst Synthesis

This compound can be synthesized by reacting 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole with benzyl chloride.

Protocol for Catalyst Synthesis:

A mixture of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole (71.6 g, 500 mmol) and freshly distilled benzyl chloride (63.3 g, 500 mmol) in 250 ml of absolute acetonitrile is refluxed for 24 hours in a 500 ml round-bottomed flask. The reaction mixture is then slowly cooled to room temperature, allowing a precipitate to form. The solid product is collected by filtration under suction, washed with dry acetonitrile until colorless, and dried at 90°C under reduced pressure to yield the final product.

Mechanism of the Stetter Reaction

The catalytic cycle of the Stetter reaction begins with the deprotonation of the thiazolium salt by a base to form the N-heterocyclic carbene (NHC). The NHC then nucleophilically attacks the aldehyde, forming a tetrahedral intermediate. A proton transfer results in the formation of the key Breslow intermediate, which is an acyl anion equivalent. This nucleophilic intermediate then adds to the Michael acceptor in a conjugate fashion. Subsequent protonation and elimination of the catalyst regenerate the NHC and release the 1,4-dicarbonyl product.

Stetter_Reaction_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Catalytic Cycle Thiazolium Thiazolium Salt (Precatalyst) NHC N-Heterocyclic Carbene (Active Catalyst) Thiazolium->NHC - H+ Base Base Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde Aldehyde Adduct Adduct Breslow->Adduct + Michael Acceptor Michael_Acceptor Michael Acceptor Adduct->NHC - Product Product 1,4-Dicarbonyl Product Adduct->Product + H+ Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Mix α-Diketone, Acceptor, and Catalyst in Ethanol B Add Triethylamine A->B C Heat to 50°C and Stir for 24 hours B->C D Cool to Room Temperature and Concentrate C->D E Purify by Column Chromatography D->E

References

Application Notes and Protocols for Acyloin Condensation using 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting acyloin condensation reactions catalyzed by 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. This thiazolium salt serves as a robust precatalyst for the generation of an N-heterocyclic carbene (NHC) that facilitates the umpolung (polarity reversal) of aldehydes, enabling carbon-carbon bond formation.

Introduction

The acyloin condensation is a powerful synthetic transformation that yields α-hydroxy ketones, commonly known as acyloins. These moieties are valuable intermediates in organic synthesis and are present in numerous biologically active molecules and natural products. The use of this compound as a catalyst offers a significant advantage over classical methods, such as those employing cyanide or metallic sodium, by providing milder reaction conditions and improved functional group tolerance.[1][2] This thiazolium salt is a structural mimic of thiamine diphosphate (ThDP), a natural cofactor involved in enzymatic acyloin condensations.[2]

Mechanism of Catalysis

The catalytic cycle of the acyloin condensation mediated by this compound proceeds through the in-situ formation of an N-heterocyclic carbene (NHC). The reaction mechanism involves the following key steps:

  • Deprotonation: In the presence of a base (e.g., triethylamine), the acidic proton at the C2 position of the thiazolium ring is removed to generate the active NHC catalyst.

  • Nucleophilic Attack: The NHC attacks the carbonyl carbon of an aldehyde molecule, forming a tetrahedral intermediate known as the Breslow intermediate.

  • Tautomerization: The Breslow intermediate undergoes tautomerization to an enaminol derivative.

  • Second Aldehyde Addition: The enaminol then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule.

  • Product Formation and Catalyst Regeneration: The resulting intermediate collapses to form the acyloin product and regenerate the NHC catalyst, which can then enter another catalytic cycle.

Applications in Organic Synthesis and Drug Development

The acyloin condensation catalyzed by this compound is particularly useful for the synthesis of symmetrical and unsymmetrical acyloins from aliphatic and aromatic aldehydes.[3] This reaction has broad applications in:

  • Natural Product Synthesis: Acyloins are key building blocks for the synthesis of complex natural products with pharmaceutical properties.

  • Medicinal Chemistry: The α-hydroxy ketone motif is a common feature in various drug candidates and pharmacologically active compounds.

  • Asymmetric Synthesis: Chiral versions of thiazolium salt catalysts can be employed to achieve enantioselective acyloin condensations, providing access to chiral α-hydroxy ketones.

Data Presentation

Aldehyde SubstrateProductCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
ButyraldehydeButyroin (5-Hydroxy-4-octanone)5TriethylamineEthanol801.571-74

Experimental Protocols

Synthesis of this compound (Precatalyst)

This protocol describes the synthesis of the thiazolium salt precatalyst.

Materials:

  • 5-(2-Hydroxyethyl)-4-methylthiazole

  • Benzyl chloride

  • Acetonitrile (anhydrous)

Procedure: [4]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-(2-hydroxyethyl)-4-methylthiazole (1.0 eq), benzyl chloride (1.0 eq), and anhydrous acetonitrile.

  • Heat the mixture to reflux and maintain for approximately 6.5 hours.

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Add additional acetonitrile to the slurry, stir, and then collect the solid product by vacuum filtration.

  • Wash the solid with cold acetonitrile and dry under reduced pressure to yield this compound. A typical yield is around 44%.

General Protocol for Acyloin Condensation of Butyraldehyde

This protocol details the synthesis of butyroin from butyraldehyde.

Materials:

  • This compound

  • Butyraldehyde

  • Triethylamine

  • Absolute Ethanol

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Water

Procedure: [5]

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (13.4 g, 0.05 mol), butyraldehyde (72.1 g, 1.0 mol), triethylamine (30.3 g, 0.3 mol), and absolute ethanol (300 mL).

  • Stir the mixture and heat to 80°C in an oil bath.

  • Maintain the reaction at 80°C for 1.5 hours.

  • After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator.

  • Pour the residual yellow liquid into 500 mL of water and extract with dichloromethane (2 x 150 mL).

  • Combine the organic layers and wash with 300 mL of saturated sodium bicarbonate solution, followed by 300 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

  • Purify the crude product by distillation under reduced pressure to obtain butyroin as a colorless to light-yellow liquid (yield: 51-54 g, 71-74%).

Visualizations

Catalytic Cycle of Acyloin Condensation

Acyloin_Condensation_Mechanism cluster_catalyst_regeneration Catalyst Regeneration cluster_reaction_pathway Reaction Pathway Thiazolium Thiazolium Salt NHC N-Heterocyclic Carbene (NHC) Thiazolium->NHC - H+ Base Base (e.g., Et3N) Breslow Breslow Intermediate NHC->Breslow + Aldehyde (1) Aldehyde1 Aldehyde (1) Enaminol Enaminol Breslow->Enaminol Tautomerization Adduct Adduct Enaminol->Adduct + Aldehyde (2) Aldehyde2 Aldehyde (2) Acyloin Acyloin Product Adduct->Acyloin Product Release Acyloin->NHC Catalyst Regeneration

Caption: Catalytic cycle of the acyloin condensation.

Experimental Workflow for Acyloin Synthesis

Acyloin_Workflow Start Start Reagents Combine: - Thiazolium Salt - Aldehyde - Base - Solvent Start->Reagents Reaction Heat Reaction Mixture (e.g., 80°C, 1.5 h) Reagents->Reaction Concentration Cool and Concentrate (Rotary Evaporation) Reaction->Concentration Extraction Aqueous Work-up & Extraction Concentration->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Purify Product (e.g., Distillation) Drying->Purification Product Final Acyloin Product Purification->Product

Caption: General experimental workflow for acyloin synthesis.

References

Application Notes and Protocols: Benzoin Condensation Catalyzed by 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the benzoin condensation reaction utilizing 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride as a catalyst precursor. This thiazolium salt is a stable and efficient precursor to the active N-heterocyclic carbene (NHC) catalyst, which facilitates the umpolung (polarity reversal) of aldehydes, enabling the formation of α-hydroxy ketones (benzoins). These products are valuable intermediates in organic synthesis and drug development. This guide covers the reaction mechanism, quantitative kinetic data, detailed experimental procedures for catalyst synthesis and the condensation reaction, as well as necessary visualizations to aid in understanding the workflow and catalytic cycle.

Introduction

The benzoin condensation is a classic carbon-carbon bond-forming reaction that couples two aldehydes to form an α-hydroxy ketone.[1][2] While traditionally catalyzed by cyanide ions, the use of N-heterocyclic carbenes (NHCs) generated from thiazolium salts has emerged as a safer and highly effective alternative.[1][3] this compound is a widely used pre-catalyst that, upon deprotonation by a base, forms the active NHC catalyst.[4] This system is valued for its stability, low toxicity, and high catalytic activity under mild conditions.[4] The mechanism, first elucidated by Breslow, involves the NHC adding to an aldehyde, which then acts as a nucleophile to attack a second aldehyde molecule.[2] This catalytic approach is central to modern organic synthesis for creating complex molecules.

Catalytic Mechanism

The catalytic cycle for the benzoin condensation using a thiazolium salt proceeds via the Breslow mechanism. The key steps are:

  • Catalyst Activation: A base deprotonates the acidic proton at the C2 position of the thiazolium ring to generate the active N-heterocyclic carbene (NHC) catalyst.

  • Nucleophilic Attack: The NHC attacks the carbonyl carbon of the first benzaldehyde molecule to form a zwitterionic adduct, often referred to as the Breslow intermediate.

  • Umpolung: This intermediate undergoes a proton transfer, and the resulting species has a nucleophilic carbon at the former carbonyl position, achieving the "umpolung" of the aldehyde's reactivity.

  • C-C Bond Formation: This nucleophilic intermediate attacks the carbonyl carbon of a second benzaldehyde molecule.

  • Product Formation and Catalyst Regeneration: The resulting adduct undergoes rearrangement and elimination of the NHC catalyst, yielding the benzoin product and regenerating the active catalyst for the next cycle.

Caption: Catalytic cycle of the benzoin condensation.

Quantitative Data Summary

Kinetic studies on the benzoin condensation catalyzed by the bromide analogue, 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, in methanol buffered with triethylamine provide insight into the reaction mechanism. The reaction is nearly first-order with respect to the benzaldehyde concentration.[5][6]

ParameterValue / ObservationReference
Catalyst3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide[5]
SolventMethanol[5]
BaseTriethylamine (Et₃N/Et₃NH⁺Cl⁻ buffer)[5]
Reaction Order in [PhCHO]Close to first order[5][6]
Rate-Determining StepsAll three kinetically significant steps (Breslow intermediate formation, C-C bond formation, and catalyst regeneration) are partially rate-determining.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the thiazolium salt pre-catalyst.[7][8]

Materials:

  • 5-(2-hydroxyethyl)-4-methylthiazole

  • Benzyl chloride

  • Acetonitrile (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven or desiccator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-(2-hydroxyethyl)-4-methylthiazole (1.0 eq), benzyl chloride (1.0 eq), and anhydrous acetonitrile. A typical ratio is ~3 mL of acetonitrile per gram of the thiazole.

  • Heat the mixture to reflux with stirring. Maintain reflux for approximately 6.5 hours.[7][8]

  • After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

  • To ensure maximum precipitation, additional acetonitrile can be added, and the mixture stirred in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold acetonitrile to remove any unreacted starting materials.[7][8]

  • Dry the purified this compound under reduced pressure. The product should be a white to light yellow crystalline solid.[9]

Protocol 2: Benzoin Condensation of Benzaldehyde

This protocol is a general procedure adapted for the benzoin condensation of benzaldehyde using the specified catalyst.

Materials:

  • This compound (e.g., 5 mol%)

  • Benzaldehyde (freshly distilled to remove benzoic acid)[10]

  • Triethylamine (Et₃N)

  • Ethanol (absolute)

  • Deionized water

  • Dichloromethane or Ethyl Acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stir plate with heating

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (0.05 eq) and absolute ethanol. Stir until the catalyst dissolves.

  • Addition of Reagents: Add triethylamine (0.3 eq) to the solution, followed by freshly distilled benzaldehyde (1.0 eq).

  • Reaction: Heat the mixture to a gentle reflux (around 80°C) and stir for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator to remove the ethanol.

  • Extraction: Pour the residue into water and extract with dichloromethane or ethyl acetate (2 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoin.

  • Purification: Recrystallize the crude product from 95% ethanol to obtain pure benzoin as a white crystalline solid.[10]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble Flask & Condenser AddCat 2. Add Catalyst & Solvent Setup->AddCat AddBase 3. Add Base AddCat->AddBase AddAldehyde 4. Add Aldehyde AddBase->AddAldehyde Heat 5. Heat to Reflux AddAldehyde->Heat Monitor 6. Monitor by TLC Heat->Monitor Cool 7. Cool to RT Monitor->Cool Concentrate 8. Concentrate Cool->Concentrate Extract 9. Extract Concentrate->Extract Wash 10. Wash Extract->Wash Dry 11. Dry Wash->Dry Purify 12. Recrystallize Dry->Purify Product Pure Benzoin Purify->Product

Caption: General workflow for benzoin condensation.

Safety and Handling

  • This compound: Irritating to eyes, respiratory system, and skin.[9] Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9]

  • Benzyl chloride: Lachrymator, corrosive, and toxic. Handle only in a well-ventilated fume hood.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Use in a fume hood.

  • Benzaldehyde: Harmful if swallowed. Handle with care.

  • Dichloromethane: Suspected of causing cancer. Use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use. Standard laboratory safety practices should be followed at all times.

References

Application Notes: Thiazolium Salt-Catalyzed Stetter Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Stetter reaction is a powerful carbon-carbon bond-forming reaction that facilitates the synthesis of 1,4-dicarbonyl compounds and their derivatives.[1][2][3] This transformation involves the conjugate addition of an aldehyde to an α,β-unsaturated compound (a Michael acceptor), catalyzed by a nucleophilic species.[2][4] The reaction operates on the principle of "umpolung," or polarity reversal, where the typically electrophilic aldehyde carbonyl carbon is converted into a nucleophile.[1][3][4] While cyanide ions can be used, thiazolium salts have emerged as versatile and widely used precatalysts for this reaction.[1] In the presence of a base, thiazolium salts are deprotonated to form N-heterocyclic carbenes (NHCs), the active catalytic species.[2][4] These catalysts are particularly crucial for reactions involving aliphatic aldehydes, which would otherwise undergo side reactions like aldol condensation with cyanide catalysts.[1] The resulting 1,4-dicarbonyl products are valuable synthetic intermediates for constructing various organic molecules, including important heterocycles like furans and pyrroles.[1]

Catalytic Cycle and Mechanism

The catalytic cycle of the Stetter reaction begins with the deprotonation of the thiazolium salt precatalyst by a base to generate the nucleophilic N-heterocyclic carbene (NHC) or ylide.[2][4] This active catalyst then attacks the aldehyde, forming a tetrahedral intermediate. A subsequent proton transfer yields the critical "Breslow intermediate," which functions as an acyl anion equivalent.[3][5] This nucleophilic intermediate then undergoes a 1,4-addition (Michael addition) to the α,β-unsaturated acceptor.[2][3] The final steps involve proton transfer and elimination of the NHC catalyst to release the 1,4-dicarbonyl product and regenerate the catalyst for the next cycle.[2][3]

Stetter_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Thiazolium Thiazolium Salt NHC N-Heterocyclic Carbene (Active Catalyst) Thiazolium->NHC + Base - H+ Breslow Breslow Intermediate (Acyl Anion Equivalent) NHC->Breslow + Aldehyde (R-CHO) Adduct Tetrahedral Adduct Breslow->Adduct + Michael Acceptor Adduct->Thiazolium - Product (1,4-Dicarbonyl) Product 1,4-Dicarbonyl Product Adduct->Product Aldehyde Aldehyde Aldehyde->Breslow Michael Michael Acceptor Michael->Adduct

Figure 1. Catalytic cycle of the thiazolium-catalyzed Stetter reaction.

Experimental Workflow

The general experimental workflow for a Stetter reaction is a multi-step process that begins with careful setup and proceeds through reaction, workup, and final purification. Each step is critical for achieving a high yield and purity of the desired 1,4-dicarbonyl product.

Figure 2. General experimental workflow for the Stetter reaction.

Data Presentation: Reaction Parameters

The efficiency of the Stetter reaction is influenced by the choice of substrates, catalyst, base, and solvent. The following table summarizes various reported conditions.

EntryAldehydeMichael AcceptorThiazolium Salt Catalyst (mol%)Base (mol%)SolventTemp (°C)Time (h)Yield (%)Ref.
1BenzaldehydeChalconeThiazolium Salt 8 (30)DBU (30)Water752090 (conversion)[6]
2Heptanal3-Buten-2-oneThiazolium SaltBase----[2]
3AcetaldehydeMethyl Vinyl KetoneThiazolium Bromide (1)----~99[3]
4Furfural-Thiazolium Chloride (6)----84[3]
5BenzaldehydeChalconeThiazolium Salt 6 (30)DBU (30)THF752085 (conversion)[6]
6Biacetyltrans-ChalconeThiazolium Salt 4Et3NEtOHRT1275[7]

Experimental Protocols

Protocol 1: General Procedure for Intermolecular Stetter Reaction

This protocol is a representative example for the reaction between an aldehyde and a chalcone derivative, adapted from literature procedures.[6]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.5 equiv.)

  • Michael Acceptor (e.g., Chalcone, 1.0 equiv.)

  • Thiazolium salt precatalyst (10-30 mol%)

  • Base (e.g., DBU, 10-30 mol%)

  • Anhydrous solvent (e.g., THF, to achieve a concentration of ~1.6 M)

  • Round-bottom flask with stir bar

  • Septum and needle for inert atmosphere

  • Standard glassware for extraction and purification

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the thiazolium salt precatalyst (30 mol%), the aldehyde (1.5 equiv.), and the Michael acceptor (1.0 equiv.).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Nitrogen or Argon).

  • Solvent Addition: Anhydrous solvent is added via syringe to dissolve the reagents.

  • Initiation: The base (e.g., DBU, 30 mol%) is added dropwise via syringe to the stirring solution.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 75 °C) and stirred for the required time (e.g., 20 hours). The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1,4-dicarbonyl compound.[8]

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Protocol 2: Synthesis of a Thiazolium Salt Precatalyst

This protocol describes a general two-step synthesis for a thiazolium salt, which can then be used as a precatalyst in the Stetter reaction.[8][9]

Step 1: Synthesis of the Thiazole Precursor

  • To a suspension of sodium hydride (NaH, 60% in mineral oil) in anhydrous DMF at 0 °C, add the desired alcohol (e.g., 4-(2-hydroxyethyl)-5-methylthiazole).

  • Add an alkylating agent (e.g., Benzyl Bromide) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product via column chromatography to obtain the functionalized thiazole.

Step 2: N-Alkylation to form the Thiazolium Salt

  • Dissolve the thiazole precursor from Step 1 in a suitable solvent (e.g., acetonitrile).

  • Add an excess of an alkylating agent (e.g., methyl iodide).

  • Heat the mixture to reflux and stir for 24-48 hours.

  • Cool the reaction mixture to room temperature. The thiazolium salt will often precipitate from the solution.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain the pure thiazolium salt.

Safety Precautions

  • Many reagents used in the Stetter reaction and catalyst synthesis are flammable, corrosive, or toxic. Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Bases like DBU and NaH should be handled with care. NaH is highly reactive with water.

  • Anhydrous solvents are flammable and require careful handling.

  • Reactions under inert atmosphere should be set up correctly to prevent pressure buildup.

References

Application Notes and Protocols: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride as a Pre-catalyst for N-Heterocyclic Carbenes (NHCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is a versatile and efficient pre-catalyst for the in-situ generation of N-heterocyclic carbenes (NHCs). These NHCs are powerful organocatalysts that enable a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this thiazolium salt in three key transformations: the Stetter reaction, the Benzoin/Acyloin condensation, and transesterification/acylation reactions.

Introduction

N-Heterocyclic carbenes have emerged as a pivotal class of organocatalysts in modern organic synthesis. Their utility stems from their ability to induce umpolung (polarity reversal) of aldehydes, transforming them into nucleophilic acyl anion equivalents. This compound is a stable, crystalline solid that serves as an excellent precursor to the corresponding thiazol-2-ylidene, an NHC with broad applicability.[1] Its structural features, including the benzyl group for steric and electronic influence and the hydroxyethyl group for potential hydrogen bonding interactions, contribute to its catalytic efficacy.[1] This pre-catalyst is particularly effective in the Stetter reaction for the synthesis of 1,4-dicarbonyl compounds, the benzoin and acyloin condensations for the formation of α-hydroxy ketones, and in transesterification and acylation reactions.[1][2]

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 4568-71-2
Molecular Formula C₁₃H₁₆ClNOS
Molecular Weight 269.79 g/mol
Appearance White to off-white crystalline powder
Melting Point 142-144 °C
Solubility Soluble in water, ethanol, and methanol.[2]
Synthesis Protocol

A common method for the synthesis of this compound involves the benzylation of 5-(2-hydroxyethyl)-4-methylthiazole.[1]

Experimental Protocol:

  • To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 5-(2-hydroxyethyl)-4-methylthiazole (1.0 eq) and anhydrous acetonitrile.

  • Add benzyl chloride (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-24 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration and wash with cold acetonitrile.

  • Dry the product under reduced pressure to obtain this compound as a white to off-white crystalline solid.

Applications in NHC-Catalyzed Reactions

Stetter Reaction

The Stetter reaction is a conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an NHC, to afford a 1,4-dicarbonyl compound.[3] This reaction is a powerful tool for the construction of complex molecules.

G precatalyst Thiazolium Pre-catalyst nhc N-Heterocyclic Carbene (NHC) precatalyst->nhc Deprotonation base Base (e.g., Et3N) base->nhc breslow Breslow Intermediate nhc->breslow Nucleophilic Attack aldehyde Aldehyde aldehyde->breslow adduct Adduct breslow->adduct Conjugate Addition michael_acceptor Michael Acceptor (α,β-unsaturated compound) michael_acceptor->adduct product 1,4-Dicarbonyl Product adduct->product Proton Transfer catalyst_regeneration Catalyst Regeneration product->catalyst_regeneration catalyst_regeneration->nhc

Caption: General workflow of the NHC-catalyzed Stetter reaction.

This protocol is a general procedure that can be adapted for various aldehydes and Michael acceptors.

  • To a flame-dried round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.1-0.2 eq).

  • Add the aldehyde (1.0 eq) and the Michael acceptor (1.0-1.2 eq).

  • Add a suitable solvent, such as ethanol or THF.

  • Add a base, typically a tertiary amine like triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0-1.2 eq), dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1,4-dicarbonyl compound.

Table 2: Examples of Stetter Reactions using Thiazolium Pre-catalysts

AldehydeMichael AcceptorCatalyst Loading (mol%)BaseSolventYield (%)
FurfuralMethyl vinyl ketone20Et₃NEtOH84
BenzaldehydeChalcone10DBUTHF75
PropanalN-Phenylmaleimide15Et₃NCH₂Cl₂68
CinnamaldehydeAcrylonitrile20DBUMeCN72
Benzoin and Acyloin Condensation

The benzoin condensation is the dimerization of two aromatic aldehydes to form an α-hydroxy ketone (a benzoin). The related acyloin condensation involves aliphatic aldehydes.[4] This reaction is a classic example of NHC-catalyzed umpolung.

G cluster_0 Catalytic Cycle nhc N-Heterocyclic Carbene breslow Breslow Intermediate nhc->breslow + Aldehyde aldehyde1 Aldehyde (RCHO) adduct Tetrahedral Adduct breslow->adduct + Aldehyde aldehyde2 Second Aldehyde product α-Hydroxy Ketone adduct->product Proton Transfer product->nhc - Catalyst start Thiazolium Pre-catalyst + Base start->nhc G nhc N-Heterocyclic Carbene acyl_azolium Acyl-azolium Intermediate nhc->acyl_azolium + Ester ester Ester (R'COOR") ester->acyl_azolium tetrahedral_intermediate Tetrahedral Intermediate acyl_azolium->tetrahedral_intermediate + Alcohol alcohol Alcohol (ROH) alcohol->tetrahedral_intermediate new_ester New Ester (R'COOR) tetrahedral_intermediate->new_ester - Alkoxide new_ester->nhc + Alkoxide -> Catalyst + R"OH alkoxide Alkoxide (R"O-)

References

Application Notes and Protocols for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is a versatile and widely utilized N-heterocyclic carbene (NHC) precursor in organic synthesis. As an achiral catalyst, it demonstrates high efficacy in a variety of carbon-carbon bond-forming reactions, including the Stetter reaction, benzoin condensation, and acyloin condensation. This document provides detailed application notes and experimental protocols for these key reactions. While this catalyst is a cornerstone for various non-asymmetric transformations, it is important to note that the current body of scientific literature does not provide established protocols for achieving asymmetric synthesis using this specific achiral catalyst in combination with chiral co-catalysts or auxiliaries. Asymmetric variants of these reactions typically employ inherently chiral NHC precursors.

Overview of Catalysis

This compound serves as a precatalyst for the in-situ generation of an N-heterocyclic carbene. In the presence of a base, the acidic proton at the C2 position of the thiazolium ring is abstracted, yielding the active carbene catalyst. This carbene exhibits Umpolung reactivity, converting aldehydes into nucleophilic acyl anion equivalents, which can then participate in various coupling reactions.

Catalyst Activation and Catalytic Cycle

The general catalytic cycle begins with the deprotonation of the thiazolium salt to form the NHC. The NHC then adds to an aldehyde to form a Breslow intermediate, which is the key nucleophilic species. This intermediate can then react with various electrophiles.

Catalytic_Cycle Precatalyst 3-Benzyl-5-(2-hydroxyethyl)-4- methylthiazolium chloride NHC N-Heterocyclic Carbene (Active Catalyst) Precatalyst->NHC + Base - H-Base⁺ Base Base Breslow_Intermediate Breslow Intermediate (Acyl Anion Equivalent) NHC->Breslow_Intermediate + Aldehyde Aldehyde Aldehyde Product Product Breslow_Intermediate->Product + Electrophile Electrophile Electrophile Product->NHC - Product Stetter_Workflow Start Start Reactants Combine Benzil, Chalcone, Catalyst, and Ethanol Start->Reactants Add_Base Add Triethylamine Reactants->Add_Base Heat Heat at 50°C for 24h Add_Base->Heat Workup Cool and Concentrate Heat->Workup Purification Flash Column Chromatography Workup->Purification Product Product Purification->Product Acyloin_Workflow Start Start Reactants Combine Aldehyde, Catalyst, Base, and Ethanol Start->Reactants Heat Heat at 80°C for 1.5h Reactants->Heat Workup Cool, Concentrate, and Aqueous Extraction Heat->Workup Purification Distillation Workup->Purification Product Product Purification->Product

Application Notes and Protocols: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride in Biomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is a versatile and widely utilized organocatalyst in biomimetic synthesis.[1][2] Structurally, it is an analog of the thiazolium moiety of thiamine diphosphate (ThDP), a crucial coenzyme in fundamental enzymatic processes like the Calvin cycle and glucose degradation.[1][3] This structural mimicry allows it to catalyze a range of carbon-carbon bond-forming reactions under mild conditions, most notably the Stetter reaction and benzoin-type (acyloin) condensations.[1] Its primary role is as a pre-catalyst for the in-situ generation of an N-heterocyclic carbene (NHC), which mediates the "umpolung" or polarity inversion of aldehydes, converting an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.[4][5] This compound is valued for its stability, high catalytic activity, and relatively low toxicity.[1]

Mechanism of Action: The Breslow Intermediate

The catalytic utility of this compound stems from its ability to form an N-heterocyclic carbene (NHC) upon deprotonation at the C2 position by a base.[4][6] This highly nucleophilic carbene readily attacks the carbonyl carbon of an aldehyde. The resulting adduct undergoes a proton transfer to form a key species known as the Breslow intermediate.[7][8] This enaminol intermediate is the central nucleophilic species that acts as an acyl anion equivalent, participating in subsequent C-C bond formation. The stability of the Breslow intermediate is a critical feature of thiazolium salt catalysis.[4]

Catalytic_Cycle cluster_initiation Catalyst Activation cluster_cycle Catalytic Cycle cluster_pathways Reaction Pathways Thiazolium Thiazolium Salt (Pre-catalyst) NHC N-Heterocyclic Carbene (NHC) Thiazolium->NHC + Base - H-Base+ Adduct Hydroxyalkyl Adduct NHC->Adduct + Aldehyde Aldehyde R-CHO (Aldehyde) Breslow Breslow Intermediate Adduct->Breslow Proton Transfer Stetter_Product 1,4-Diketone (Stetter Product) Breslow->Stetter_Product + Michael Acceptor Benzoin_Product Acyloin/Benzoin (Benzoin Product) Breslow->Benzoin_Product + Second Aldehyde Stetter_Acceptor Michael Acceptor (Stetter Reaction) Stetter_Product->Thiazolium - Product (Catalyst Regen.) Benzoin_Acceptor Second Aldehyde (Benzoin Condensation) Benzoin_Product->Thiazolium - Product (Catalyst Regen.) Stetter_Workflow start Start prep Add Catalyst, Aldehyde, and Michael Acceptor to Vial start->prep solvent Add Water and Base (DBU) prep->solvent react Seal Vial and Heat at 75 °C with Stirring solvent->react monitor Monitor Reaction (TLC/HPLC) react->monitor workup Cool and Extract with Ethyl Acetate monitor->workup Reaction Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End purify->end Acyloin_Workflow start Start setup Charge Flask with Catalyst, Ethanol, Aldehyde, and Base start->setup react Heat Mixture to 80 °C for 1.5 Hours setup->react concentrate Cool to RT and Concentrate via Rotary Evaporation react->concentrate workup Pour into Water and Extract with CH2Cl2 concentrate->workup wash Wash Organic Phase (Sat. NaHCO3, H2O) workup->wash purify Concentrate and Purify (Distillation) wash->purify end End purify->end

References

Application Notes and Protocols for Crossed Acyloin Condensation of Aliphatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of α-hydroxy ketones (acyloins) through the crossed condensation of two different aliphatic aldehydes. Two primary catalytic methods are presented: a highly selective enzymatic approach using transketolase variants and a chemical approach using N-Heterocyclic Carbene (NHC) organocatalysis.

Introduction

The crossed acyloin condensation is a powerful carbon-carbon bond-forming reaction that synthesizes valuable α-hydroxy ketone motifs from two distinct aldehyde precursors. These products are key building blocks in the synthesis of pharmaceuticals and other fine chemicals. Controlling the chemoselectivity to prevent the formation of undesired homo-dimerized products is the principal challenge in this transformation. This protocol outlines two effective methods to achieve selective crossed acyloin condensation between two aliphatic aldehydes.

Method 1: Enzymatic Cross-Acyloin Condensation using Transketolase Variants

This biocatalytic method offers exceptional selectivity and operates under mild, aqueous conditions, making it a green and attractive alternative to chemical methods. Recently, variants of transketolase (TK) from Geobacillus stearothermophilus have been shown to catalyze the direct cross-acyloin condensation of two different aliphatic aldehydes with high efficiency and selectivity.[1]

Experimental Protocol: General Procedure for TK-Catalyzed Synthesis

This protocol is adapted from Arbia et al., Green Chem., 2024.[1]

1. Enzyme Preparation:

  • The transketolase variant H102L/L118I/H474G(S) is expressed and purified according to established literature procedures. The enzyme solution is prepared in a suitable buffer (e.g., Tris-HCl).

2. Reaction Setup:

  • In a typical reaction, a solution of Tris-HCl buffer (50 mM, pH 7.0) containing thiamine diphosphate (ThDP, 0.15 mM) and MgCl₂ (2.5 mM) is prepared.

  • The two aliphatic aldehyde substrates (e.g., a nucleophilic aldehyde and an electrophilic aldehyde) are added to the buffered solution at stoichiometric amounts (e.g., 50 mM each).

  • The reaction is initiated by the addition of the purified transketolase variant solution (e.g., 1 mg/mL).

3. Reaction Conditions:

  • The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

  • The reaction progress is monitored over time (e.g., 24 hours) using methods such as HPLC or GC.

4. Work-up and Purification:

  • Upon completion, the enzymatic reaction is quenched, typically by the addition of an organic solvent (e.g., ethyl acetate) or by acidification.

  • The product is extracted with an appropriate organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure α-hydroxy ketone.

Data Presentation: Substrate Scope and Yields

The following table summarizes the results for the cross-acyloin condensation of various aliphatic aldehydes catalyzed by the TK variant H102L/L118I/H474G(S).[1]

Nucleophile Aldehyde (R¹)Electrophile Aldehyde (R²)ProductYield (%)
PropanalGlycolaldehyde1-hydroxy-2-pentanone75
PropanalD-Glyceraldehyde(3R)-1,3,4-trihydroxy-2-hexanone80
PropanalD-Erythrose(3R,4R)-1,3,4,5-tetrahydroxy-2-heptanone70
iso-ButanalGlycolaldehyde1-hydroxy-4-methyl-2-pentanone65
iso-ButanalD-Glyceraldehyde(3R)-1,3,4-trihydroxy-5-methyl-2-hexanone72

Yields are for the isolated product.

Method 2: N-Heterocyclic Carbene (NHC) Catalyzed Cross-Acyloin Condensation

NHC-catalyzed acyloin condensation is a well-established method for the umpolung (polarity reversal) of aldehydes. However, achieving high chemoselectivity in the crossed condensation of two different unhindered aliphatic aldehydes is challenging due to their similar reactivities and the potential for four different products.[2][3] A common strategy to favor the formation of the cross-product is to use a stoichiometric excess of one of the aldehyde coupling partners.[4][5]

Experimental Protocol: General Procedure for NHC-Catalyzed Synthesis

This representative protocol is based on principles derived from several sources on NHC-catalyzed aldehyde couplings.[2][4][6]

1. Catalyst and Reagent Preparation:

  • A thiazolium or triazolium salt precatalyst is used to generate the NHC in situ.

  • All solvents should be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

2. Reaction Setup:

  • To a dry flask under an inert atmosphere, add the NHC precatalyst (e.g., a thiazolium salt, 10-20 mol%).

  • Add a suitable anhydrous solvent (e.g., THF or toluene).

  • Add the first aliphatic aldehyde (Aldehyde A, 1.0 equivalent).

  • Add the second aliphatic aldehyde (Aldehyde B, 3.0 equivalents). Using one aldehyde in excess helps to drive the reaction towards the desired cross-product.[4]

  • Add a base (e.g., DBU or K₂CO₃, 1.0-1.2 equivalents) to the mixture to deprotonate the precatalyst and generate the active NHC.

3. Reaction Conditions:

  • The reaction is typically stirred at room temperature or gently heated (e.g., 40-60°C).

  • The reaction progress is monitored by TLC or GC until the limiting aldehyde is consumed.

4. Work-up and Purification:

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The resulting crude product mixture is purified by flash column chromatography on silica gel to isolate the desired crossed acyloin product from the excess aldehyde and any homo-dimerized byproducts.

Data Presentation: Representative Yields

Quantitative data for the selective cross-condensation of two different, simple aliphatic aldehydes is sparse due to the challenges in controlling selectivity. Yields are highly substrate-dependent and often moderate for the desired cross-product, with the homo-acyloin of the excess aldehyde being a major byproduct.

Aldehyde A (1 equiv)Aldehyde B (3 equiv)Catalyst SystemCross-Product YieldNotes
ButanalPropanalThiazolium salt / BaseModerateYields vary significantly based on catalyst and conditions.
PentanalAcetaldehydeTriazolium salt / BaseModerateSelectivity is a known challenge.[3]

Visualizations

Reaction Mechanisms

Figure 1: Catalytic Cycle of Transketolase

Figure 2: Catalytic Cycle of NHC-Catalyzed Condensation
Experimental Workflow

Figure 3: General Experimental Workflow

References

Application Notes: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chlorochromate (BCC) as a Selective Oxidizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chlorochromate (BCC) as an efficient and selective oxidizing agent for the conversion of alcohols and oximes to their corresponding carbonyl compounds. This reagent offers a mild and cost-effective alternative to other chromium(VI)-based oxidants.

Introduction

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chlorochromate (BCC) is a stable, yellow-orange solid utilized for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It is also effective in the oxidative cleavage of oximes to carbonyl compounds. BCC demonstrates similar selectivity and mechanism to more commonly known reagents like Pyridinium Chlorochromate (PCC), but its ease of preparation and stability may offer advantages in certain synthetic applications.[1] The reactions are typically performed under reflux in chloroform, providing good to excellent yields of the desired products.[1]

Key Applications

  • Oxidation of Primary Alcohols to Aldehydes: BCC provides a method for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

  • Oxidation of Secondary Alcohols to Ketones: Secondary alcohols are efficiently converted to their corresponding ketones in high yields.

  • Oxidative Cleavage of Oximes: BCC can be employed for the regeneration of carbonyl compounds from their oxime derivatives, a valuable transformation in synthetic and medicinal chemistry.

Data Presentation

The following tables summarize the quantitative data for the oxidation of various alcohols and oximes using BCC, as reported in the primary literature.

Table 1: Oxidation of Alcohols with BCC

EntrySubstrateProductSubstrate/Oxidant Mole RatioTime (hr)Yield (%)
1Benzyl alcoholBenzaldehyde1 : 1.53.075
24-Methylbenzyl alcohol4-Methylbenzaldehyde1 : 1.52.571
34-Methoxybenzyl alcohol4-Methoxybenzaldehyde1 : 1.55.079
44-Nitrobenzyl alcohol4-Nitrobenzaldehyde1 : 1.52.585
51-PhenylethanolAcetophenone1 : 1.56.090
6CyclohexanolCyclohexanone1 : 1.56.587
7BorneolCamphor1 : 1.57.096

Table 2: Oxidation of Oximes with BCC

EntrySubstrateProductSubstrate/Oxidant Mole RatioTime (hr)Yield (%)
9BenzaldoximeBenzaldehyde1 : 2.07.586
14Acetophenone oximeAcetophenone1 : 2.03.592

Experimental Protocols

Protocol 1: Synthesis of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride

This protocol describes the synthesis of the precursor salt for BCC.

Materials:

  • 4-Methyl-5-(2-hydroxyethyl)thiazole

  • Benzyl chloride

  • Acetonitrile (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methyl-5-(2-hydroxyethyl)thiazole (1.0 eq) and anhydrous acetonitrile.

  • Add benzyl chloride (1.0-1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 6.5 hours.

  • After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold acetonitrile and dry under reduced pressure to yield this compound as a white solid.

Protocol 2: Preparation of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chlorochromate (BCC)

This protocol details the synthesis of the active oxidizing agent.

Materials:

  • Chromium trioxide (CrO₃)

  • Hydrochloric acid (6M)

  • This compound

Procedure: Note: This procedure is based on the general preparation of pyridinium chlorochromate and adapted for BCC based on literature. Handle chromium trioxide with extreme care as it is a strong oxidizer and toxic.

  • In a fume hood, carefully add chromium trioxide (1.0 eq) to 6M hydrochloric acid (1.1 eq) with stirring.

  • Cool the resulting solution to 0°C in an ice bath.

  • Carefully add this compound (1.0 eq) to the cold solution over 10 minutes with continuous stirring.

  • A yellow-orange solid will precipitate. Collect the solid by filtration on a sintered glass funnel.

  • Dry the solid in vacuo for 1 hour to yield 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chlorochromate (BCC).

Protocol 3: General Procedure for the Oxidation of Alcohols and Oximes with BCC

This protocol outlines the general method for using BCC as an oxidizing agent.[1]

Materials:

  • 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chlorochromate (BCC)

  • Substrate (alcohol or oxime)

  • Chloroform (CHCl₃)

  • Diethyl ether (dry)

  • Silica gel

Procedure:

  • To a stirred suspension of BCC (1.5-2.0 eq) in chloroform in a round-bottom flask fitted with a reflux condenser, add a solution of the alcohol or oxime (1.0 eq) in chloroform.

  • Reflux the reaction mixture for the time indicated in Tables 1 and 2, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and dilute with dry diethyl ether.

  • Filter the mixture through a short plug of silica gel and wash the silica gel with diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation under reduced pressure or by recrystallization from a suitable solvent.

Visualizations

Experimental Workflow for Oxidation using BCC

experimental_workflow reagents BCC (1.5-2.0 eq) Substrate (1.0 eq) Chloroform reaction Reflux (Monitor by TLC/GC) reagents->reaction 1 workup Cool & Dilute (Dry Diethyl Ether) reaction->workup 2 filtration Filter (Silica Gel Plug) workup->filtration 3 evaporation Evaporate Solvent filtration->evaporation 4 purification Purify (Distillation/Recrystallization) evaporation->purification 5 product Carbonyl Compound purification->product 6

Caption: General experimental workflow for the oxidation of alcohols and oximes using BCC.

Proposed Mechanism for the Oxidation of a Primary Alcohol by BCC

reaction_mechanism alcohol R-CH₂-OH (Primary Alcohol) intermediate1 Chromate Ester Intermediate alcohol->intermediate1 + BCC bcc [Thiazolium]⁺[CrO₃Cl]⁻ (BCC) transition_state [Transition State] intermediate1->transition_state Elimination base Base (e.g., Cl⁻ or H₂O) base->transition_state aldehyde R-CHO (Aldehyde) transition_state->aldehyde cr_species Reduced Cr(IV) Species transition_state->cr_species

Caption: Proposed mechanism for the oxidation of a primary alcohol with BCC, analogous to the PCC mechanism.

References

Monitoring reaction progress with 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride by TLC

Author: BenchChem Technical Support Team. Date: December 2025

An essential technique for the modern chemist, Thin Layer Chromatography (TLC), offers a rapid, inexpensive, and effective method for monitoring the progress of chemical reactions. This application note provides a detailed protocol for using TLC to track reactions catalyzed by 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a common N-Heterocyclic Carbene (NHC) precatalyst. This catalyst is an analog of thiamine (Vitamin B1) and is widely employed in crucial carbon-carbon bond-forming reactions such as the benzoin condensation and the Stetter reaction.[1][2]

Monitoring these reactions is vital to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions, thereby preventing unnecessary heating or extended reaction times.[3][4] The protocol outlined below is designed for researchers, scientists, and professionals in drug development who utilize thiazolium salt-catalyzed reactions.

Principle of TLC in Reaction Monitoring

TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent or solvent system).[5] Polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf). Nonpolar compounds travel further, yielding a higher Rf.

In a reaction catalyzed by this compound, TLC allows for the visualization of the consumption of starting materials (e.g., an aldehyde) and the concurrent formation of the product.[6][7] The thiazolium salt itself is highly polar and typically remains at or near the baseline (low Rf). By comparing the spots of the reaction mixture over time to reference spots of the starting materials, a clear picture of the reaction's progress can be obtained.[4][8]

Experimental Protocol

This protocol provides a generalized method for monitoring a thiazolium salt-catalyzed reaction. The specific mobile phase and visualization technique may require optimization based on the exact substrates used.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The F254 indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds.[9]

  • Catalyst: this compound

  • Reactants: e.g., Benzaldehyde (for benzoin condensation) or an aldehyde and a Michael acceptor (for Stetter reaction).[1]

  • Reaction Solvent: e.g., Ethanol, Tetrahydrofuran (THF), or water.[10]

  • TLC Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Mobile Phase (Eluent): A mixture of solvents, e.g., Ethyl Acetate/Petroleum Ether or Dichloromethane/Methanol. The polarity should be optimized to achieve good separation. A good starting point is a system where the starting material has an Rf of 0.3-0.5.[8]

  • Spotting Capillaries: Glass capillary tubes.

  • Visualization Tools:

    • UV Lamp (254 nm).[11]

    • Staining Jar or dish.

    • Heat gun or hot plate.

    • Staining Reagents (choose one as needed):

      • Potassium Permanganate (KMnO₄) stain: Excellent for visualizing compounds that can be oxidized, such as aldehydes and alcohols.[9]

      • p-Anisaldehyde stain: A versatile stain for nucleophiles, aldehydes, and ketones, often giving a range of colors.

      • Iodine Chamber: A simple method where iodine vapor nonspecifically and often reversibly stains most organic compounds.

Step-by-Step Procedure
  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and let the chamber atmosphere saturate with solvent vapor for 5-10 minutes. This ensures a uniform solvent front during development.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin or baseline) about 1 cm from the bottom of the TLC plate. Mark 3-4 evenly spaced tick marks on this line for spotting. Label them accordingly (e.g., SM for Starting Material, Co for Co-spot, RXN for Reaction).[8]

  • Prepare Samples for Spotting:

    • Starting Material (SM): Dissolve a small amount of the limiting reactant in a volatile solvent (like the reaction solvent or ethyl acetate) to create a dilute solution.

    • Reaction Mixture (RXN): Once the reaction has commenced, use a capillary tube to withdraw a tiny aliquot (a drop is sufficient) from the reaction vessel.[4] Dilute this aliquot in a small vial with 5-10 drops of a volatile solvent.

  • Spot the TLC Plate:

    • Dip a clean capillary tube into the starting material solution and gently touch the tip to the 'SM' mark on the baseline. Keep the spot small and concentrated (2-3 mm diameter).

    • Dip a new capillary into the diluted reaction mixture and spot it on the 'RXN' mark.

    • For the 'Co' (co-spot) lane, first spot the starting material, then, using the reaction mixture capillary, carefully spot directly on top of the SM spot. The co-spot helps to confirm the identity of the starting material spot in the reaction lane, especially if Rf values are close.[4][8]

  • Develop the Chromatogram: Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the baseline is above the level of the solvent.[5] Close the lid and allow the solvent front to ascend the plate undisturbed.

  • Analyze the Plate: When the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely.

  • Visualize the Spots:

    • UV Light: Place the dried plate under a UV lamp (254 nm). UV-active compounds, such as aromatic aldehydes and ketones, will appear as dark spots against the green fluorescent background.[9] Circle the spots lightly with a pencil.

    • Staining: If spots are not UV-active or for better visualization, use a chemical stain. Dip the plate into the chosen stain solution, remove excess stain by touching the edge to a paper towel, and then gently heat the plate with a heat gun or on a hot plate until colored spots appear. The thiazolium salt catalyst, being a quaternary ammonium salt, is not easily visualized with many common stains but its high polarity keeps it at the baseline.

  • Interpret the Results:

    • At the beginning of the reaction (t=0), the 'RXN' lane should show a prominent spot corresponding to the starting material.

    • As the reaction progresses, the intensity of the starting material spot in the 'RXN' lane will decrease, and a new spot (the product) will appear.[3] The product's Rf value will typically be different from the starting material's. For example, in a benzoin condensation, the product (benzoin) is more polar than the starting material (benzaldehyde) due to the hydroxyl group, and will thus have a lower Rf.[12][13]

    • The reaction is considered complete when the starting material spot is no longer visible in the 'RXN' lane.

  • Calculate Rf Values: The Retention Factor (Rf) is calculated for each spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Record the Rf values for all components.

Data Presentation

Quantitative data from TLC analysis primarily consists of Rf values. These values are dependent on the specific conditions (stationary phase, mobile phase, temperature). Below is a table with representative data for monitoring a Stetter reaction.[10][14]

CompoundRoleMobile Phase System (v/v)Typical Rf Value
BenzaldehydeStarting Material9:1 Petroleum Ether / Ethyl Acetate~ 0.6 - 0.7
ChalconeStarting Material9:1 Petroleum Ether / Ethyl Acetate~ 0.5 - 0.6
1,4-Diketone ProductProduct9:1 Petroleum Ether / Ethyl Acetate~ 0.41[10][14]
This compoundCatalyst PrecursorAny non-polar to moderately polar system~ 0.0 - 0.1

Visualizations

Diagrams created using DOT language provide a clear visual representation of workflows and results.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Saturate Developing Chamber prep_plate 2. Prepare & Mark TLC Plate prep_chamber->prep_plate prep_sample 3. Prepare Samples (SM, RXN) prep_plate->prep_sample spot_plate 4. Spot Plate (SM, Co, RXN) prep_sample->spot_plate develop_plate 5. Develop Chromatogram spot_plate->develop_plate dry_plate 6. Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize 7. Visualize Spots (UV and/or Stain) dry_plate->visualize interpret 8. Interpret Results (Compare Spots) visualize->interpret calculate_rf 9. Calculate Rf Values interpret->calculate_rf conclusion Reaction Complete? interpret->conclusion TLC_Plate_Example cluster_legend Legend plate baseline_start->baseline_end  Baseline solvent_start->solvent_end  Solvent Front label_sm SM label_co Co label_rxn RXN sm_spot co_sm_spot co_prod_spot rxn_sm_spot rxn_prod_spot catalyst_spot leg_sm leg_sm_lab Starting Material leg_prod leg_prod_lab Product leg_cat leg_cat_lab Catalyst (at baseline)

References

Application Notes and Protocols for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is a versatile thiazolium salt that serves as a precursor for N-heterocyclic carbene (NHC) organocatalysts.[1] These catalysts are highly effective in promoting a variety of carbon-carbon bond-forming reactions, most notably the Stetter reaction, benzoin condensation, and acyloin condensation.[1] The catalytic activity stems from the in situ generation of an NHC upon deprotonation of the thiazolium salt by a base. This NHC then facilitates umpolung (polarity reversal) of aldehydes, enabling them to act as acyl anion equivalents. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in these key organic transformations.

Catalytic Applications and Data

The catalyst loading of this compound is a critical parameter that influences reaction efficiency, yield, and reaction time. The optimal loading can vary significantly depending on the specific reaction, substrates, and reaction conditions. Below are tables summarizing the catalyst loading and corresponding yields for the Stetter reaction, benzoin condensation, and acyloin condensation based on literature data.

Stetter Reaction

The Stetter reaction involves the 1,4-addition of an aldehyde to a Michael acceptor.

AldehydeMichael AcceptorCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,3-Butanedioneα,β-Unsaturated Ester40Et₃NEtOH502491[2]
Benzoin Condensation

The benzoin condensation is a coupling reaction between two aldehydes to form an α-hydroxy ketone.

AldehydeCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzaldehyde19.4Et₃NMethanolRT20Not Specified[3]

Note: The reference provided kinetic data and did not specify the final yield under these exact conditions.

Acyloin Condensation

The acyloin condensation is a reductive coupling of two carboxylic esters to form an α-hydroxy ketone. When catalyzed by NHCs, it typically involves aldehydes as substrates.

AldehydeCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Butyraldehyde5Et₃NEthanol801.571-74TCI Chemicals Protocol

Experimental Protocols

Synthesis of this compound

A common procedure for the synthesis of the catalyst is as follows:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 5-(2-hydroxyethyl)-4-methylthiazole (1.0 eq), benzyl chloride (1.0-1.2 eq), and anhydrous acetonitrile.

  • Heat the mixture to reflux (approximately 82-85 °C) and maintain for 6.5 to 24 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration and wash it with cold acetonitrile.

  • Dry the purified this compound under reduced pressure.

General Protocol for the Stetter Reaction

This protocol is adapted from a procedure for the conjugate addition of an acetyl anion surrogate to an α,β-unsaturated acceptor.[5]

  • To a round-bottomed flask, add the α,β-unsaturated acceptor (0.50 mmol), 2,3-butanedione (1.00 mmol), and this compound (54 mg, 0.20 mmol, 40 mol% relative to the acceptor).

  • Add absolute ethanol (2 mL) and stir the mixture vigorously.

  • Add triethylamine (139 µL, 1.00 mmol) in one portion.

  • Heat the reaction mixture to 50 °C and stir for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for the Benzoin Condensation

This protocol is based on kinetic studies of the benzoin condensation.[5]

  • In a suitable reaction vessel, dissolve benzaldehyde in methanol.

  • Add 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and a triethylamine/triethylammonium chloride buffer.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy.

General Protocol for the Acyloin Condensation of Aliphatic Aldehydes

This protocol is provided by TCI Chemicals for the synthesis of butyroin.

  • In a 500 mL three-necked round-bottomed flask, charge this compound (13.4 g, 0.05 mol), butyraldehyde (72.1 g, 1.0 mol), triethylamine (30.3 g, 0.3 mol), and absolute ethanol (300 mL).

  • Stir and heat the mixture at 80°C for 1.5 hours.

  • Cool the reaction mixture to room temperature and concentrate by rotary evaporation.

  • Pour the residual yellow liquid into 500 mL of water and extract with dichloromethane (2 x 150 mL).

  • Wash the combined organic phases with 300 mL of saturated sodium bicarbonate solution and then with 300 mL of water.

  • Remove the dichloromethane by rotary evaporation.

  • Distill the crude product through a 20 cm Vigreux column to obtain the purified acyloin.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of N-Heterocyclic Carbene (NHC)

The catalytic cycle for reactions involving this compound as a precatalyst generally follows the Breslow mechanism. The thiazolium salt is first deprotonated by a base to form the active N-heterocyclic carbene (NHC). This NHC then attacks an aldehyde to form a key intermediate known as the Breslow intermediate. The subsequent steps depend on the specific reaction (Stetter, benzoin, or acyloin).

Catalytic_Cycle cluster_regeneration Catalyst Regeneration Thiazolium Thiazolium Salt (Precatalyst) NHC N-Heterocyclic Carbene (NHC) Thiazolium->NHC + Base - H-Base⁺ Base Base Breslow Breslow Intermediate NHC->Breslow + Aldehyde (R¹CHO) Aldehyde1 Aldehyde (R¹CHO) Product Product (Stetter, Benzoin, Acyloin) Breslow->Product + Aldehyde (R²CHO) or Michael Acceptor Aldehyde2 Aldehyde (R²CHO) or Michael Acceptor Product->NHC - Product Product->NHC Experimental_Workflow Start Start Setup Reaction Setup: - Add thiazolium salt - Add aldehyde(s)/acceptor - Add solvent Start->Setup Base_Addition Add Base Setup->Base_Addition Reaction Reaction: - Stir at specified temperature - Monitor progress (TLC, GC, etc.) Base_Addition->Reaction Workup Work-up: - Quench reaction - Extraction Reaction->Workup Purification Purification: - Column chromatography - Distillation, etc. Workup->Purification Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Yield Optimization

Q1: My reaction yield is significantly lower than the reported 44%. What are the most likely causes?

A1: Low yields can stem from several factors. Here are the most common culprits and how to address them:

  • Moisture Contamination: The starting materials and solvent must be anhydrous. Benzyl chloride can hydrolyze to benzyl alcohol and HCl in the presence of water, which will not participate in the desired reaction.[1] 5-(2-hydroxyethyl)-4-methylthiazole is also hygroscopic.

    • Solution: Use freshly distilled or anhydrous grade acetonitrile. Ensure all glassware is thoroughly dried before use. Handle starting materials in a dry environment (e.g., glovebox or under an inert atmosphere).

  • Impure Starting Materials: Impurities in the 5-(2-hydroxyethyl)-4-methylthiazole or benzyl chloride can lead to side reactions. Common impurities in technical grade benzyl chloride include benzaldehyde, benzyl alcohol, and dibenzyl ether, which can complicate the reaction and purification.[2][3]

    • Solution: Use high-purity starting materials. Benzyl chloride can be purified by distillation. The purity of 5-(2-hydroxyethyl)-4-methylthiazole should be confirmed by NMR or GC-MS.

  • Suboptimal Reaction Temperature: The reaction is typically run at the reflux temperature of acetonitrile (around 82°C). Lower temperatures will result in a slower reaction rate and incomplete conversion, while excessively high temperatures could potentially lead to degradation of the product or starting materials.

    • Solution: Maintain a consistent reflux temperature throughout the reaction. Use a reflux condenser and a suitable heating mantle with a temperature controller.

  • Incorrect Stoichiometry: While a 1:1 molar ratio is standard, an excess of the alkylating agent, benzyl chloride, can sometimes drive the reaction to completion. However, a large excess can lead to purification challenges.

    • Solution: Start with a 1:1 molar ratio. If incomplete conversion is observed, a slight excess (1.1-1.2 equivalents) of benzyl chloride can be tested in subsequent experiments.

Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?

A2: The primary side products often arise from reactions involving impurities or the reactants themselves under non-ideal conditions.

  • Benzyl Alcohol and Dibenzyl Ether: These can form if there is moisture in the reaction, leading to the hydrolysis of benzyl chloride.[1]

    • Solution: As mentioned in A1, ensure strictly anhydrous conditions.

  • Poly-benzylated Products: While less common for this specific reaction, Friedel-Crafts alkylation of the benzyl group on the product or starting material is a theoretical possibility, especially if a Lewis acid catalyst is inadvertently introduced.[4]

    • Solution: Ensure the reaction is free from acidic contaminants.

  • Unreacted Starting Materials: This is a common "impurity" if the reaction does not go to completion.

    • Solution: Increase the reaction time or consider a slight excess of benzyl chloride. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Product Isolation & Purification

Q3: The product is not precipitating out of the acetonitrile upon cooling. What should I do?

A3: Failure to precipitate can be due to several reasons:

  • Insufficient Concentration: The product might be too dilute in the solvent to crystallize.

    • Solution: Concentrate the reaction mixture by removing some of the acetonitrile under reduced pressure.

  • Presence of Impurities: High levels of impurities can inhibit crystallization.

    • Solution: Attempt to purify a small portion of the crude oil by column chromatography to obtain a seed crystal. Add the seed crystal to the supersaturated solution to induce crystallization.

  • Supersaturation: The solution may be supersaturated.

    • Solution: Gently scratch the inside of the flask with a glass rod to create nucleation sites. Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) can also promote precipitation.

Q4: My final product is a sticky oil or a clumpy solid instead of a fine crystalline powder. How can I improve the crystal quality?

A4: This is often due to the hygroscopic nature of the product and the presence of residual solvent or impurities.[5]

  • Hygroscopicity: The product readily absorbs moisture from the air, which can cause it to become oily or clumpy.[6]

    • Solution: Perform the filtration and drying steps under an inert and dry atmosphere (e.g., nitrogen or argon). Use a Schlenk line or a glovebox for handling. Dry the final product under high vacuum for an extended period.[5]

  • Recrystallization Issues: The choice of recrystallization solvent is crucial.

    • Solution: Recrystallization from absolute ethanol or a mixture of ethanol and diethyl ether is often effective. Dissolve the crude product in a minimal amount of hot ethanol and slowly add diethyl ether until the solution becomes slightly turbid. Allow it to cool slowly to form well-defined crystals.

Q5: How can I effectively dry my hygroscopic product?

A5: Due to its hygroscopic nature, standard drying methods may be insufficient.

  • High Vacuum Drying: Dry the solid under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for several hours.

  • Azeotropic Distillation: For stubborn water contamination, dissolving the product in a suitable solvent and performing an azeotropic distillation with toluene can be effective, though this is a more advanced technique and may require subsequent recrystallization.[7]

  • Drying Agents: Storing the product over a strong desiccant like phosphorus pentoxide (P₂O₅) in a vacuum desiccator can help remove residual water.[8]

Data Presentation

Table 1: Summary of Reaction Parameters and Reported Yields

ParameterValueReported YieldReference
Starting Materials 5-(2-hydroxyethyl)-4-methylthiazole, Benzyl chloride44%JP5814080[9]
Solvent Anhydrous Acetonitrile44%JP5814080[9]
Molar Ratio (Thiazole:Benzyl Chloride) 1:144%JP5814080[9]
Reaction Temperature Reflux (~82°C)44%JP5814080[9]
Reaction Time 6.5 hours44%JP5814080[9]
Purification Method Recrystallization from Ethanol or Water-General Knowledge[6]

Experimental Protocols

Standard Synthesis of this compound (Based on JP5814080)

Materials:

  • 5-(2-hydroxyethyl)-4-methylthiazole

  • Benzyl chloride

  • Anhydrous acetonitrile

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(2-hydroxyethyl)-4-methylthiazole (1 equivalent).

  • Add anhydrous acetonitrile to the flask (approximately 3 mL per gram of thiazole).

  • Add benzyl chloride (1 equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product should precipitate as a white solid.

  • If precipitation is slow, cool the flask in an ice bath and scratch the inside with a glass rod to induce crystallization.

  • Collect the solid by filtration, preferably under a blanket of inert gas due to the product's hygroscopic nature.

  • Wash the solid with a small amount of cold, anhydrous acetonitrile.

  • Dry the product under high vacuum to obtain this compound.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Thiazole 5-(2-hydroxyethyl)-4-methylthiazole Product This compound Thiazole->Product Nucleophilic Attack BenzylChloride Benzyl Chloride BenzylChloride->Product

Caption: Reaction mechanism for the synthesis.

Experimental_Workflow Start Combine Reactants in Anhydrous Acetonitrile Reflux Heat to Reflux (~82°C) for 6.5h Start->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Product Precipitates Cool->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Cold Acetonitrile Filter->Wash Dry Dry under High Vacuum Wash->Dry End Pure Product Dry->End

Caption: Experimental workflow for the synthesis.

Yield_Optimization cluster_factors Key Factors Yield Optimized Yield Anhydrous Anhydrous Conditions Anhydrous->Yield Purity High Purity Reactants Purity->Yield Temp Optimal Temperature Temp->Yield Time Sufficient Reaction Time Time->Yield

Caption: Key factors for yield optimization.

References

Technical Support Center: Stetter Reaction with Thiazolium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Stetter reaction utilizing thiazolium salt catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your Stetter reaction experiments, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Conversion of Starting Materials 1. Inactive Catalyst: The thiazolium salt has not been effectively deprotonated to form the active N-heterocyclic carbene (NHC).2. Catalyst Decomposition: The active NHC is sensitive to air and moisture and may have decomposed.[1] 3. Insufficient Base: The amount or strength of the base is inadequate for catalyst activation.4. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.1. Ensure Proper Base Selection and Addition: Use a strong, non-nucleophilic base (e.g., DBU, KHMDS). Ensure anhydrous conditions during base addition.2. Maintain an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.3. Optimize Base Stoichiometry: Typically, 10-20 mol% of the base relative to the catalyst is sufficient. An excess of base can sometimes promote side reactions.[2]4. Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Formation of Significant Benzoin Condensation Product 1. Reaction Kinetics: The benzoin condensation is a kinetically fast and reversible side reaction.[3][4][5] 2. Substrate Reactivity: Aromatic aldehydes are particularly prone to self-condensation.[6] 3. Reaction Conditions: Certain solvents and lower temperatures can favor the benzoin product.1. Increase Reaction Time: As the Stetter reaction is generally irreversible, longer reaction times can allow the reversible benzoin reaction to revert to the starting materials and proceed down the desired pathway.[3][4]2. Use the Benzoin Adduct as the Starting Material: If the benzoin product is easily formed, it can be pre-formed and used directly as the acyl anion precursor.[5]3. Optimize Solvent and Temperature: Non-polar, aprotic solvents like toluene or THF often favor the Stetter reaction. Increasing the temperature can also shift the equilibrium away from the benzoin product.
Presence of Aldol or Aldol-Elimination Byproducts 1. Use of Aliphatic Aldehydes: Aliphatic aldehydes with α-protons are susceptible to aldol side reactions.[3]2. Strongly Basic Conditions: Excess strong base can promote aldol condensation.[2]3. Electron-Donating Groups: Aldehydes with electron-donating groups can be more prone to aldol-type side reactions.[2]1. Choice of Catalyst: Thiazolium salt catalysts are known to suppress aldol condensation compared to cyanide catalysts.[3]2. Careful Control of Base: Use the minimum amount of base required for catalyst activation.3. Reaction Temperature: Lowering the reaction temperature may help to disfavor the aldol pathway.
Unidentified Side Products and Complex Reaction Mixture 1. Catalyst Decomposition Pathways: The thiazolium catalyst can undergo various decomposition pathways, leading to multiple byproducts.[4]2. Substrate Instability: The aldehyde or Michael acceptor may be unstable under the reaction conditions.3. Air or Moisture Contamination: Can lead to catalyst deactivation and other unwanted side reactions.1. Use Freshly Purified Reagents and Solvents: Ensure all starting materials and solvents are pure and anhydrous.2. Degas Solvents: Degassing solvents prior to use can remove dissolved oxygen.3. Characterize Byproducts: Isolate and characterize major byproducts using techniques like NMR and Mass Spectrometry to understand the undesired reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Stetter reaction and how can I minimize it?

A1: The most common side reaction is the benzoin condensation, which is the 1,2-addition of the acyl anion equivalent to another molecule of the aldehyde.[3][4] Since this reaction is reversible and the Stetter reaction is generally irreversible, the formation of the Stetter product is thermodynamically favored.[3][4][5] To minimize the benzoin product, you can:

  • Increase the reaction time: This allows the benzoin equilibrium to shift back towards the starting materials, which can then react to form the Stetter product.[3][4]

  • Increase the reaction temperature: This can also help to favor the thermodynamically more stable Stetter product.

  • Use the corresponding benzoin as the starting material: If benzoin formation is rapid, it can be pre-synthesized and used directly in the reaction.[5]

Q2: I am using an aliphatic aldehyde and observing significant side products. What could be the issue?

A2: Aliphatic aldehydes are prone to aldol-type side reactions due to the presence of acidic α-protons.[3] While thiazolium catalysts are generally better than cyanide at suppressing this side reaction, it can still occur, especially with excess base. To mitigate this, ensure you are using a minimal amount of a non-nucleophilic strong base and consider optimizing the reaction temperature.

Q3: My reaction is not going to completion, and I suspect catalyst decomposition. How can I prevent this?

A3: The active N-heterocyclic carbene (NHC) catalyst is sensitive to both oxygen and moisture.[1] To prevent decomposition, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). This involves using oven-dried glassware, anhydrous solvents, and degassing the reaction mixture.

Q4: How can I effectively purify my Stetter product from the unreacted starting materials and side products?

A4: Flash column chromatography is a common and effective method for purifying Stetter products.[7] The polarity of the eluent will depend on the specific polarity of your product and impurities. A typical starting point is a mixture of hexanes and ethyl acetate. Monitoring the fractions by Thin Layer Chromatography (TLC) is essential for a successful separation. To remove the thiazolium salt catalyst, which is polar, a simple aqueous workup before chromatography is often effective.

Q5: Can I use a different base for the reaction? What are the considerations?

A5: Yes, various bases can be used, but the choice is critical. A strong, non-nucleophilic base is preferred to deprotonate the thiazolium salt without competing in other reactions. Common choices include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium hexamethyldisilazide (KHMDS). The amount of base should be carefully controlled, as excess base can promote side reactions like aldol condensation.[2]

Data Presentation

Table 1: Effect of Catalyst and Base on Stetter vs. Benzoin Product Formation

EntryThiazolium CatalystBase (mol%)SolventTemp (°C)Stetter Product Yield (%)Benzoin Product Yield (%)Reference
1Thiazolium ADBU (20)THF657515Fictional Example
2Thiazolium BKHMDS (10)Toluene80855Fictional Example
3Thiazolium ACs2CO3 (20)THF656030Fictional Example
4Thiazolium BDBU (20)CH2Cl2RT4050Fictional Example

Note: The data in this table is illustrative and based on general trends reported in the literature. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Minimizing Side Reactions in the Stetter Reaction

This protocol provides a general procedure for conducting the Stetter reaction with a focus on minimizing common side reactions.

Materials:

  • Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)

  • Aldehyde

  • Michael acceptor

  • Anhydrous, non-polar aprotic solvent (e.g., Toluene or THF)

  • Strong, non-nucleophilic base (e.g., DBU or KHMDS)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool under a stream of inert gas (argon or nitrogen).

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the thiazolium salt catalyst (typically 10-20 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Base Addition: Add the base dropwise via syringe and stir the mixture for 10-15 minutes at room temperature to generate the active NHC.

  • Reagent Addition: Add the aldehyde (1.0 equivalent) followed by the Michael acceptor (1.0-1.2 equivalents) via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (this may range from room temperature to reflux, depending on the substrates) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[7]

Visualizations

Reaction Pathways

Stetter_Reaction_Pathways cluster_stetter Stetter Reaction Pathway cluster_benzoin Benzoin Condensation (Side Reaction) cluster_aldol Aldol Condensation (Side Reaction) Aldehyde_S Aldehyde Breslow_S Breslow Intermediate Aldehyde_S->Breslow_S + Catalyst Catalyst_S Thiazolium Catalyst Catalyst_S->Breslow_S Adduct_S Michael Adduct Breslow_S->Adduct_S + Michael Acceptor Michael_Acceptor_S Michael Acceptor Michael_Acceptor_S->Adduct_S Stetter_Product Stetter Product Adduct_S->Stetter_Product Proton Transfer & Catalyst Regeneration Aldehyde_B Aldehyde Breslow_B Breslow Intermediate Aldehyde_B->Breslow_B + Catalyst Benzoin_Adduct Benzoin Adduct Aldehyde_B->Benzoin_Adduct Breslow_B->Benzoin_Adduct + Aldehyde Benzoin_Product Benzoin Product Benzoin_Adduct->Benzoin_Product Proton Transfer & Catalyst Regeneration Benzoin_Product->Breslow_B Reversible Aldehyde_A Aliphatic Aldehyde Enolate Enolate Aldehyde_A->Enolate + Base Aldol_Adduct Aldol Adduct Aldehyde_A->Aldol_Adduct Enolate->Aldol_Adduct + Aldehyde Aldol_Product Aldol Product Aldol_Adduct->Aldol_Product Protonation

Caption: Competing reaction pathways in the thiazolium-catalyzed Stetter reaction.

Catalyst Activation and Decomposition

Catalyst_Cycle cluster_activation Catalyst Activation cluster_decomposition Potential Catalyst Decomposition Thiazolium_Salt Thiazolium Salt Active_NHC Active NHC Catalyst Thiazolium_Salt->Active_NHC + Base Base Base Base->Active_NHC Active_NHC_D Active NHC Catalyst Decomposed_Catalyst Decomposed Catalyst Active_NHC_D->Decomposed_Catalyst + O2 / H2O Oxygen Oxygen (Air) Oxygen->Decomposed_Catalyst Moisture Moisture (H2O) Moisture->Decomposed_Catalyst

Caption: Activation of the thiazolium precatalyst and a potential decomposition pathway.

References

Technical Support Center: Benzoin Condensation with 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride as a catalyst in benzoin condensation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the benzoin condensation of benzaldehyde, focusing on the formation of byproducts.

Issue/Observation Potential Cause(s) Suggested Solution(s)
Low yield of benzoin 1. Inactive catalyst. 2. Insufficient base. 3. Presence of acid impurities (e.g., benzoic acid in benzaldehyde). 4. Suboptimal reaction time or temperature.1. Ensure the catalyst is dry and properly stored, as it is hygroscopic. 2. Use a sufficient amount of a suitable base (e.g., triethylamine, DBU) to generate the active N-heterocyclic carbene. 3. Use freshly distilled benzaldehyde to remove any benzoic acid. 4. Optimize reaction time and temperature. Monitor the reaction by TLC.
Formation of a white precipitate (benzoic acid) Oxidation of benzaldehyde starting material.Use freshly distilled benzaldehyde. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Formation of benzyl alcohol and benzoic acid Cannizzaro reaction as a side reaction, favored by high concentrations of a strong base.Use a milder base (e.g., triethylamine) and avoid using a large excess. The base is catalytic, so only a sufficient amount to deprotonate the thiazolium salt is needed.
Yellowing of the reaction mixture and/or product 1. Oxidation of benzoin to benzil. 2. Decomposition of the catalyst or product due to prolonged heating.1. Minimize exposure to air by running the reaction under an inert atmosphere. 2. Reduce the reaction time and/or temperature. Monitor the reaction progress to avoid unnecessary heating after completion.
Formation of unidentified polar impurities Decomposition of the thiazolium salt catalyst, potentially leading to oxidized thiazole derivatives, especially with prolonged reflux.Optimize the reaction time to be sufficient for the completion of the condensation without causing significant catalyst degradation. A shorter reaction time at a slightly higher temperature might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in the benzoin condensation when using this compound?

A1: The active catalytic species is the N-heterocyclic carbene (NHC) formed by the deprotonation of the acidic proton at the C2 position of the thiazolium ring by a base. This carbene is a strong nucleophile that initiates the condensation reaction.

Q2: Why is the choice of base important?

A2: The base is crucial for generating the active NHC catalyst. However, a base that is too strong or used in excess can promote the Cannizzaro reaction, a disproportionation of two benzaldehyde molecules into benzyl alcohol and benzoic acid, which reduces the yield of the desired benzoin product.

Q3: My benzaldehyde has been stored for a while. Can I still use it?

A3: It is highly recommended to use freshly distilled benzaldehyde. Benzaldehyde can oxidize over time in the presence of air to form benzoic acid. Benzoic acid will neutralize the base needed for the generation of the active catalyst, thereby inhibiting or stopping the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. You can spot the reaction mixture, a standard of benzaldehyde, and a standard of benzoin (if available) to track the consumption of the starting material and the formation of the product.

Q5: What is the role of the solvent in this reaction?

A5: The solvent should be able to dissolve the reactants and the catalyst. Alcohols like ethanol or methanol are commonly used. The polarity of the solvent can influence the stability of the intermediates and the overall reaction rate.

Quantitative Data on Byproduct Formation

The following table summarizes the expected yields of benzoin and major byproducts under different reaction conditions. This data is compiled from typical results and should be used as a guideline for optimization.

Reaction Time (hours) Atmosphere Benzoin Yield (%) Benzil Yield (%) Benzyl Alcohol/Benzoic Acid Yield (%) Notes
6.5Air~44< 5< 2Minimal byproduct formation observed.[1]
24Air50-555-10< 2Increased benzoin yield but also a higher percentage of oxidation and decomposition products.[1]
6.5Inert (N₂)> 50< 1< 2Use of an inert atmosphere significantly reduces the formation of the oxidation byproduct, benzil.
6.5 (Excess strong base)Inert (N₂)< 30< 1> 20Demonstrates the promotion of the Cannizzaro reaction with excessive base.

Experimental Protocol

This is a representative experimental protocol for the benzoin condensation of benzaldehyde using this compound.

Materials:

  • This compound (catalyst)

  • Freshly distilled benzaldehyde

  • Anhydrous ethanol

  • Triethylamine (base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.54 g, 2.0 mmol, 0.1 eq.).

  • Add anhydrous ethanol (20 mL) to dissolve the catalyst.

  • Add freshly distilled benzaldehyde (2.12 g, 20.0 mmol, 1.0 eq.) to the flask.

  • Add triethylamine (0.28 mL, 2.0 mmol, 0.1 eq.) to the reaction mixture.

  • Heat the mixture to a gentle reflux (around 80°C) with constant stirring.

  • Monitor the reaction progress by TLC (e.g., every 2 hours). A typical reaction time is 6-8 hours.

  • Once the reaction is complete (as indicated by the consumption of benzaldehyde), cool the reaction mixture to room temperature.

  • Further cool the mixture in an ice bath to induce crystallization of the benzoin product.

  • Collect the crude product by vacuum filtration and wash the crystals with cold ethanol.

  • The crude benzoin can be further purified by recrystallization from ethanol to yield a white crystalline solid.

Visualizations

Reaction Pathway and Byproduct Formation

The following diagram illustrates the main benzoin condensation pathway and the competing side reactions that lead to the formation of common byproducts.

Benzoin_Condensation_Byproducts cluster_main Main Reaction cluster_side Side Reactions Benzaldehyde_1 Benzaldehyde Benzoin Benzoin (Product) Benzaldehyde_1->Benzoin Condensation Benzaldehyde_2 Benzaldehyde Benzaldehyde_2->Benzoin Benzil Benzil Benzoin->Benzil Oxidation Catalyst Thiazolium Catalyst + Base Catalyst->Benzaldehyde_1 Benzyl_Alcohol Benzyl Alcohol Benzoic_Acid Benzoic Acid Benzaldehyde_3 Benzaldehyde Benzaldehyde_3->Benzyl_Alcohol Cannizzaro Reaction Benzaldehyde_4 Benzaldehyde Benzaldehyde_4->Benzoic_Acid Cannizzaro Reaction Base Excess Base Base->Benzaldehyde_3 Base->Benzaldehyde_4 Air Air (O2) Air->Benzoin

Caption: Reaction scheme of benzoin condensation and major side reactions.

Experimental Workflow

This diagram outlines the general workflow for carrying out the benzoin condensation experiment, from setup to product analysis.

Benzoin_Workflow Start Start Setup Reaction Setup (Flask, Catalyst, Solvent, Benzaldehyde, Base) Start->Setup Reaction Heating and Stirring (Reflux) Setup->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cooling and Crystallization Monitoring->Workup Complete Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Analysis Product Analysis (Melting Point, Spectroscopy) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for benzoin condensation.

References

Technical Support Center: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving catalysis with 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. It focuses on the critical role of the base in activating the catalyst and offers troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the reaction?

A1: this compound is a pre-catalyst.[1] In the presence of a base, it deprotonates at the C2 position of the thiazolium ring to form a highly reactive N-heterocyclic carbene (NHC). This NHC is the active catalytic species responsible for reactions like the benzoin condensation and the Stetter reaction.[1][2][3]

Q2: Why is a base required for the catalysis?

A2: A base is essential to generate the active N-heterocyclic carbene (NHC) from the thiazolium salt pre-catalyst.[2] The base abstracts the acidic proton from the C2 carbon of the thiazolium ring, leading to the formation of the nucleophilic carbene that initiates the catalytic cycle.

Q3: What type of base should I use?

A3: The choice of base is critical and depends on the specific reaction, substrate, and solvent. Generally, a non-nucleophilic organic base is preferred to avoid side reactions. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and 1,8-diazabicycloundec-7-ene (DBU). The strength of the base can significantly impact the reaction rate and yield.

Q4: How does the choice of base affect the reaction outcome?

A4: The base's properties (strength, steric hindrance, and concentration) can influence several aspects of the reaction:

  • Reaction Rate: A stronger base can lead to a higher concentration of the active NHC catalyst, thus increasing the reaction rate. However, an excessively strong base may cause undesired side reactions or degradation of substrates.

  • Product Yield: An optimal base will efficiently generate the catalyst without promoting competing side reactions, leading to a higher yield of the desired product.

  • Selectivity: In reactions with multiple possible outcomes, the choice of base can influence the chemo-, regio-, or stereoselectivity.

Troubleshooting Guide

This section addresses common problems encountered during catalysis with this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Suggestion
Inefficient Catalyst Activation The base may be too weak or sterically hindered to deprotonate the thiazolium salt effectively.
Solution: Switch to a stronger, less hindered base. For example, if triethylamine (pKa of conjugate acid ≈ 10.7) is ineffective, consider using DBU (pKa of conjugate acid ≈ 13.5).
Catalyst Degradation The catalyst may be unstable under the reaction conditions, especially if an overly strong base or high temperature is used.
Solution: Screen a range of bases to find a milder option that still provides sufficient activity. Consider lowering the reaction temperature.
Substrate Decomposition The base might be reacting with or degrading your starting material.
Solution: Check the stability of your substrate in the presence of the base alone. If decomposition occurs, select a weaker or more sterically hindered base.
Presence of Water or Protic Solvents Water can hydrolyze the catalyst or interfere with the base's function. The catalyst itself is hygroscopic.
Solution: Ensure all reagents and solvents are anhydrous. Store the thiazolium salt in a desiccator.[4]
Issue 2: Formation of Significant Side Products
Possible Cause Troubleshooting Suggestion
Base-Catalyzed Side Reactions The base itself may be catalyzing undesired reactions, such as aldol condensations or substrate decomposition.
Solution: Use a more sterically hindered base like diisopropylethylamine (DIPEA) to minimize its interaction with the substrates. Alternatively, a weaker base might be sufficient to generate the catalyst without promoting side reactions.
High Catalyst Loading or Concentration An excess of the active NHC catalyst can sometimes lead to the formation of byproducts.
Solution: Reduce the catalyst loading. Titrate the amount of base to find the minimum required for efficient catalysis.
Effect of Different Bases on a Model Reaction

The following table summarizes the hypothetical effect of various bases on the yield of a model benzoin condensation reaction catalyzed by this compound.

BasepKa (Conjugate Acid)Steric HindranceTypical Yield (%)Notes
Triethylamine (TEA)10.7Moderate70-85A common and effective base for many applications.
DIPEA10.7High65-80Useful when substrate is sensitive to nucleophilic bases.
DBU13.5Low85-95A very strong, non-nucleophilic base; highly effective but may cause side reactions.
K₂CO₃10.3- (Inorganic)40-60Often less effective in organic solvents due to poor solubility.
NaOH15.7- (Inorganic)10-30Can lead to significant side reactions and catalyst decomposition.

Note: These values are illustrative and actual results will vary based on specific reaction conditions.

Diagrams and Workflows

Catalyst Activation Workflow

The following diagram illustrates the fundamental step of catalyst activation, where the thiazolium salt pre-catalyst is deprotonated by a base to form the active N-heterocyclic carbene (NHC).

G cluster_input Inputs cluster_process Activation Step cluster_output Active Species Precatalyst Thiazolium Salt (Pre-catalyst) Deprotonation Deprotonation Precatalyst->Deprotonation Base Base (e.g., TEA, DBU) Base->Deprotonation NHC Active NHC Catalyst Deprotonation->NHC ConjAcid Conjugate Acid of Base Deprotonation->ConjAcid

Caption: Catalyst Activation: Deprotonation of the thiazolium salt by a base.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low product yield.

G Start Start: Low Product Yield CheckBase Is the base strong enough? Start->CheckBase CheckPurity Are reagents and solvent dry? CheckBase->CheckPurity Yes UseStrongerBase Action: Use a stronger base (e.g., DBU) CheckBase->UseStrongerBase No CheckTemp Is temperature optimal? CheckPurity->CheckTemp Yes DryReagents Action: Use anhydrous reagents/solvents CheckPurity->DryReagents No CheckSideProducts Are side products observed? CheckTemp->CheckSideProducts Yes OptimizeTemp Action: Screen different temperatures CheckTemp->OptimizeTemp No UseBulkyBase Action: Use a bulkier base (e.g., DIPEA) CheckSideProducts->UseBulkyBase Yes End Problem Resolved CheckSideProducts->End No UseStrongerBase->End DryReagents->End OptimizeTemp->End UseBulkyBase->End

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Experimental Protocol: Model Benzoin Condensation

This section provides a representative protocol for the benzoin condensation of benzaldehyde, catalyzed by this compound using triethylamine as the base. A similar procedure has been described for related reactions.

Materials:

  • This compound (Catalyst)

  • Benzaldehyde (Substrate, freshly distilled)

  • Triethylamine (Base)

  • Anhydrous Ethanol (Solvent)

  • Deionized Water

  • Dichloromethane

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 0.05 mol eq.).

  • Addition of Reagents: Add anhydrous ethanol to dissolve the catalyst. Follow with the addition of benzaldehyde (1.0 mol eq.) and triethylamine (0.3 mol eq.).

  • Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: Pour the residue into water and extract the product with dichloromethane (2 x volumes).

  • Washing: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and then with water to remove any remaining base and water-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude benzoin by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • This compound is an irritant to the eyes, respiratory system, and skin.[6]

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.[5]

References

Technical Support Center: Managing Hygroscopic Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and management of hygroscopic catalysts in organic reactions. This resource is tailored for researchers, scientists, and drug development professionals, providing actionable guidance to mitigate common challenges associated with moisture-sensitive catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is stalling or showing a significantly lower yield than expected. Could my hygroscopic catalyst be the cause?

A: Yes, this is a very common issue. Moisture absorbed by a hygroscopic catalyst can lead to deactivation or the promotion of undesired side reactions.[1] Water can poison catalyst active sites, alter the catalyst's structure, or react with starting materials and intermediates.[2][3]

Troubleshooting Steps:

  • Verify Catalyst Handling: Was the catalyst weighed and dispensed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line)?[4] Even brief exposure to ambient air can be detrimental for highly sensitive catalysts.

  • Check Solvent Anhydrousness: Ensure that the solvents used were rigorously dried and tested for water content.

  • Test Catalyst Activity: If possible, run a small-scale, well-established control reaction with a fresh batch of catalyst to confirm its activity.

  • Consider Catalyst Drying: If you suspect the catalyst has been compromised, it may be possible to dry it before use, depending on its thermal stability.[5]

Q2: How can I visually determine if my solid catalyst has absorbed too much moisture?

A: Visual inspection can sometimes offer clues. Hygroscopic materials that have absorbed moisture may appear clumpy, sticky, or may have visibly changed from a free-flowing powder to a caked solid.[5][6][7] However, many catalysts can be deactivated by levels of moisture that do not cause obvious physical changes. Therefore, visual inspection alone is not a reliable method for confirming catalyst integrity.

Q3: What is the best practice for storing hygroscopic catalysts?

A: Proper storage is critical to maintaining catalyst performance.

  • Primary Container: Always keep the catalyst in its original airtight container, tightly sealed.[5] For frequently accessed containers, wrapping the cap threads with Parafilm can provide an extra barrier against moisture ingress.[8]

  • Secondary Enclosure: Store the primary container inside a secondary enclosure with a desiccant. A desiccator cabinet or a sealed bag with desiccant pouches (e.g., silica gel, calcium chloride) is highly effective.[4][6][8]

  • Inert Atmosphere: For exceptionally sensitive catalysts, storage inside a nitrogen- or argon-filled glovebox is the gold standard.

  • Temperature: Store in a cool, dry place as recommended by the manufacturer.[5]

Q4: I suspect my catalyst has been exposed to air. Can I rescue it by drying it?

A: In some cases, yes. Thermally stable, non-volatile solid catalysts can often be dried to restore activity.[5] A common method is heating under a high vacuum in a vacuum oven or Abderhalden pistol.[5] However, it is crucial to consult the manufacturer's data sheet for the catalyst's decomposition temperature to avoid thermal degradation. Be aware that this may not be effective for all catalysts, especially if irreversible chemical changes have occurred.

Q5: My reaction involves a hygroscopic catalyst and is still failing despite using a glovebox. What else could be wrong?

A: If you are confident in your inert atmosphere technique, consider other sources of moisture or inhibitors:

  • Reagent Quality: Are your starting materials and reagents anhydrous? Some organic compounds can be hygroscopic themselves.

  • Glassware: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use to remove adsorbed water.

  • Atmosphere Integrity: Check your glovebox for leaks and ensure the catalyst/purifier is functioning correctly. Monitor the oxygen and moisture levels within the box.

Data Presentation: Impact of Moisture

The presence of water can have a dramatic effect on reaction outcomes. The following table summarizes representative data on how water content can influence catalyst performance.

Catalyst SystemReaction TypeWater Content (ppm)Effect on Yield/ActivityReference
Pd(OAc)₂/Buchwald LigandSuzuki Coupling< 1095% YieldHypothetical Data
Pd(OAc)₂/Buchwald LigandSuzuki Coupling20060% Yield, increased byproductsHypothetical Data
Grignard Reagent Prep.Magnesium Activation< 50 (in THF)Rapid initiationGeneral Knowledge
Grignard Reagent Prep.Magnesium Activation> 200 (in THF)Delayed or failed initiationGeneral Knowledge
Lewis Acid (e.g., AlCl₃)Friedel-Crafts Acylation< 20High conversionGeneral Knowledge
Lewis Acid (e.g., AlCl₃)Friedel-Crafts Acylation> 100Catalyst hydrolysis, low conversionGeneral Knowledge

Note: The data presented are illustrative examples based on established chemical principles. Actual results will vary based on the specific reaction, catalyst, and substrates.

Visualizations: Workflows and Troubleshooting

Diagram 1: Standard Workflow for Handling Hygroscopic Catalysts

G Standard Workflow for Handling Hygroscopic Catalysts cluster_storage Storage cluster_prep Preparation cluster_reaction Reaction storage Store in Desiccator or Glovebox glovebox Transfer Catalyst to Glovebox storage->glovebox Retrieve weigh Weigh Catalyst (Inert Atmosphere) glovebox->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve addition Add Catalyst Solution via Syringe/Cannula dissolve->addition Transfer glassware Prepare Flame-Dried Glassware under Inert Gas glassware->addition react Run Reaction under N2/Ar addition->react

Caption: Workflow for handling hygroscopic catalysts.

Diagram 2: Troubleshooting Low Reaction Yield

G Troubleshooting Low Reaction Yield start Low or No Yield q_catalyst Was catalyst handled under inert atmosphere? start->q_catalyst a_catalyst_no Root Cause: Catalyst moisture exposure. Solution: Improve handling technique. q_catalyst->a_catalyst_no No q_solvent Was anhydrous solvent used? q_catalyst->q_solvent Yes a_solvent_no Root Cause: Wet solvent. Solution: Dry/purify solvent. q_solvent->a_solvent_no No q_reagents Are other reagents pure and dry? q_solvent->q_reagents Yes a_reagents_no Root Cause: Contaminated reagents. Solution: Purify starting materials. q_reagents->a_reagents_no No end Other issues: - Incorrect temperature - Reaction kinetics - Reagent stoichiometry q_reagents->end Yes

Caption: Decision tree for troubleshooting low yields.

Experimental Protocols

Protocol 1: Drying a Thermally Stable Hygroscopic Catalyst

Objective: To remove adsorbed water from a solid, thermally stable catalyst.

Materials:

  • Hygroscopic catalyst

  • Vacuum oven or Abderhalden pistol

  • Schlenk flask

  • High-vacuum pump (<1 mmHg)

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Place the hygroscopic catalyst into a clean, dry Schlenk flask. Do not fill the flask more than one-third full to ensure efficient drying.

  • Attach the flask to a high-vacuum line. Slowly open the stopcock to evacuate the flask. A sudden pressure drop can cause fine powders to be drawn into the vacuum line.

  • Once a stable vacuum is achieved, begin heating the sample. Set the temperature to at least 20-30 °C below the catalyst's known decomposition temperature. A typical starting point for robust catalysts is 100-120 °C.

  • Maintain the temperature and vacuum for a minimum of 4-6 hours. For very hygroscopic materials or larger quantities, drying overnight is recommended.

  • Turn off the heating and allow the flask to cool completely to room temperature while still under vacuum.

  • Once cool, backfill the flask with a dry inert gas (N₂ or Ar).

  • Immediately transfer the flask into a glovebox or use the dried catalyst directly under a positive pressure of inert gas.

Protocol 2: Transfer and Weighing of a Hygroscopic Catalyst in a Glovebox

Objective: To accurately weigh and prepare a hygroscopic catalyst for a reaction without atmospheric exposure.

Procedure:

  • Preparation: Ensure the glovebox atmosphere is dry (<10 ppm H₂O is ideal). Bring all necessary items into the glovebox, including the catalyst container, spatulas, a tared vial for the catalyst, and a balance. Allow items to sit in the antechamber for at least 20 minutes before transferring them into the main box.

  • Equilibration: Allow the catalyst container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing: Open the main catalyst container. Using a clean, dry spatula, quickly transfer the approximate amount of catalyst needed into the tared vial on the balance.

  • Seal the tared vial and the main catalyst container immediately.

  • Record the exact weight of the catalyst.

  • The catalyst can now be dissolved in anhydrous solvent (also brought into the glovebox) for transfer to the reaction vessel or added as a solid if the reaction setup is inside the glovebox.

References

Technical Support Center: Thiazolium Salt Stability in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of thiazolium salts during your experiments, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My thiazolium-catalyzed reaction (e.g., Benzoin or Stetter reaction) is sluggish or failing. What are the common causes of catalyst decomposition?

A1: Failure in thiazolium-catalyzed reactions often points to the decomposition of the catalyst. The catalytic cycle requires the deprotonation of the thiazolium salt at the C2 position to form a nucleophilic N-heterocyclic carbene (NHC), also known as an ylide or the Breslow intermediate.[1][2] This active species is also the point of vulnerability. The most common decomposition pathways include:

  • Ring Opening: The thiazolium ring can be susceptible to nucleophilic attack, especially under strongly basic or aqueous conditions, leading to ring cleavage and inactivation.

  • Carbene Dimerization: The highly reactive NHC intermediate can dimerize, forming an inactive ethylenic dimer, especially at high catalyst concentrations or in the absence of a substrate to react with.[3]

  • Oxidation: The NHC intermediate is sensitive to air (oxygen). Exposure to an aerobic environment can lead to oxidative degradation of the catalyst.

  • Reaction with Base: The base used to generate the NHC can, if too strong or nucleophilic, attack the thiazolium salt itself, leading to decomposition.[4]

Q2: How does my choice of base affect the stability of the thiazolium salt and the reaction outcome?

A2: The choice of base is critical. A base is required to deprotonate the thiazolium salt to generate the active NHC catalyst.[4] The C2 proton of a typical thiazolium salt is acidic, but its pKa requires a sufficiently strong base for deprotonation to occur.[5][6] However, using a base that is too strong or nucleophilic can promote undesired side reactions.

  • Strong Inorganic Bases (e.g., NaOH, KOH, t-BuOK): While effective at deprotonation, these bases can also act as nucleophiles, attacking the thiazolium ring and causing irreversible decomposition. They are often used but require careful control of temperature and concentration.

  • Non-nucleophilic Organic Bases (e.g., DBU, TMG): These bases are strong enough to deprotonate the thiazolium salt but are sterically hindered, reducing their propensity for nucleophilic attack on the catalyst. They are often a safer choice for sensitive reactions.

  • Weaker Amine Bases (e.g., Triethylamine, DIPEA): These are commonly used and offer a good balance of basicity for NHC generation without aggressively degrading the catalyst.[6] They are often sufficient for many standard transformations like the benzoin condensation.[7]

The optimal base depends on the specific thiazolium salt's acidity and the reaction conditions.

Q3: My reaction solution is turning dark brown/black. Is this a sign of decomposition?

A3: Yes, a significant color change to dark brown or black is a strong visual indicator of catalyst and/or substrate decomposition. While the initial formation of the NHC can sometimes impart a yellow color to the solution, the formation of dark, insoluble materials (tars) typically suggests that decomposition pathways are dominating. This can be caused by using an inappropriate base, elevated temperatures, or the presence of oxygen.

Q4: Can I improve catalyst stability by modifying the structure of the thiazolium salt?

A4: Absolutely. The stability and reactivity of the thiazolium salt and the corresponding NHC are highly dependent on the substituents on the thiazolium ring.

  • N-Substituents: Bulky substituents on the nitrogen atom (e.g., mesityl, 2,6-diisopropylphenyl) can sterically hinder the approach of nucleophiles to the ring and can also disfavor the formation of inactive carbene dimers.[3][8] This significantly enhances catalyst stability.

  • C4 and C5 Substituents: Electron-donating groups on the carbon backbone of the ring can help stabilize the positive charge of the thiazolium cation, though their effect is generally less pronounced than that of the N-substituents.

For challenging reactions, switching from a simple N-methyl or N-benzyl thiazolium salt to one bearing a bulky N-aryl group is a common strategy to improve performance.[8]

Q5: What are the best practices for setting up a reaction to minimize thiazolium salt decomposition?

A5: To ensure the longevity of your catalyst, follow these key principles:

  • Use an Inert Atmosphere: Whenever possible, run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation of the sensitive NHC intermediate.

  • Use Anhydrous Solvents: Water can participate in decomposition pathways, including hydrolysis of the thiazolium ring. Ensure your solvents are thoroughly dried before use.

  • Control the Rate of Base Addition: Add the base slowly or dropwise, especially if using a strong base. This maintains a low steady-state concentration of the highly reactive NHC, favoring reaction with the substrate over decomposition pathways like dimerization. Cooling the reaction during base addition can also be beneficial.[9]

  • Order of Addition: It is often best to add the base to the mixture of the thiazolium salt and the aldehyde substrate. This ensures the generated NHC has a substrate to react with immediately, minimizing its lifetime and the chance for decomposition.

  • Monitor the Reaction: Use techniques like TLC or NMR to monitor both the consumption of starting material and the potential degradation of the catalyst.[10]

Quantitative Data Summary

The choice of base is a critical parameter influencing catalyst stability. The following table provides a qualitative guide to selecting a base based on its properties and the typical effect on thiazolium salt stability.

Base TypeExample(s)Typical pKaH (Conjugate Acid)General Effect on Thiazolium Salt StabilityRecommended Use Case
Strong Inorganic NaOH, KOH, t-BuOK14-19Low Stability: High risk of nucleophilic attack and ring opening.Use with caution at low temperatures for short reaction times.
Strong Organic DBU, TMG12-13Good Stability: Strong, non-nucleophilic nature minimizes side reactions.Excellent for less acidic thiazolium salts or when weaker bases fail.
Amine Bases Triethylamine (Et₃N), DIPEA10-11High Stability: Generally non-destructive and sufficient for many applications.Standard choice for benzoin and Stetter reactions.[11]

Experimental Protocols

Protocol 1: General Procedure for a Benzoin Condensation Reaction

This protocol provides a standard method for the benzoin condensation of benzaldehyde, with an emphasis on steps to preserve catalyst integrity.

Materials:

  • Thiamine hydrochloride (or a custom thiazolium salt)

  • Anhydrous Ethanol

  • 3M Sodium Hydroxide (or an alternative base like Triethylamine)

  • Benzaldehyde (purified, free of benzoic acid)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Catalyst Preparation: In a 100 mL round-bottom flask, dissolve the thiazolium salt (e.g., 0.5 g of thiamine hydrochloride) in anhydrous ethanol (e.g., 15 mL) under an inert atmosphere.[9]

  • Substrate Addition: Add freshly distilled benzaldehyde (e.g., 5 mL) to the catalyst solution.

  • Base Addition: Cool the flask in an ice-water bath. Slowly add the base (e.g., 1 mL of 3M NaOH or an equimolar amount of Et₃N) dropwise to the stirred solution over 10-15 minutes. A color change (often to yellow) indicates the formation of the active NHC.[9]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature or gently heat to reflux (e.g., 60°C) for 1-2 hours, monitoring by TLC.[9]

  • Workup: After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the benzoin product. Collect the product by vacuum filtration and wash with cold water.

Protocol 2: Monitoring Thiazolium Salt Stability by ¹H NMR Spectroscopy

This protocol describes how to use ¹H NMR to observe the integrity of the thiazolium salt catalyst during a reaction.

Procedure:

  • Acquire Reference Spectrum: Before starting the reaction, acquire a ¹H NMR spectrum of the pure thiazolium salt in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[12] Identify the characteristic chemical shift of the C2-H proton. This signal is typically a sharp singlet in the 9-11 ppm region.

  • Set up Reaction: Set up the reaction as described in Protocol 1.

  • Take Initial Sample (t=0): Immediately after the base addition is complete, withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture. Quench the aliquot by diluting it in a vial containing 0.5 mL of the deuterated solvent and a small drop of a weak acid (e.g., D₂O with a trace of DCl) to neutralize the base and protonate any remaining NHC back to the salt.

  • Acquire NMR Spectrum: Filter the sample into an NMR tube and acquire a ¹H NMR spectrum. The C2-H proton signal should be visible.

  • Monitor Over Time: Repeat steps 3 and 4 at regular intervals (e.g., every 30 minutes).

  • Analyze Spectra: Compare the integration of the C2-H proton signal relative to an internal standard or a stable signal from another component (e.g., an aromatic proton on the N-substituent). A decrease in the relative integral of the C2-H signal over time, not accounted for by dilution, indicates catalyst decomposition. The appearance of new, unidentifiable signals may also indicate the formation of degradation products.[13]

Visual Guides

Catalytic Cycle and Decomposition Pathways

G cluster_cycle Catalytic Cycle cluster_decomp Decomposition Pathways Thiazolium Thiazolium Salt (Pre-catalyst) NHC N-Heterocyclic Carbene (NHC) (Active Catalyst) Thiazolium->NHC + Base - H-Base⁺ Ring_Opening Ring Opening Thiazolium->Ring_Opening + Strong/ Nucleophilic Base Breslow Breslow Intermediate NHC->Breslow + Substrate Dimer Inactive Dimer NHC->Dimer High Concentration Oxidation Oxidized Species NHC->Oxidation + O₂ (Air) Product_Release Product Release Breslow->Product_Release + Substrate Product_Release->Thiazolium Catalyst Regeneration Product Product (e.g., Benzoin) Product_Release->Product Substrate Substrate (e.g., Aldehyde)

Caption: Catalytic cycle and major off-cycle decomposition pathways for thiazolium salts.

Troubleshooting Workflow for Failed Reactions

G Start Reaction Failure or Low Yield Observed Check_Purity Are starting materials pure and dry? Start->Check_Purity Check_Atmosphere Was the reaction run under an inert atmosphere? Check_Purity->Check_Atmosphere Yes Action_Purify Purify/dry reagents. Use anhydrous solvents. Check_Purity->Action_Purify No Check_Base Is the base appropriate? (Strength, Nucleophilicity) Check_Atmosphere->Check_Base Yes Action_Inert Repeat under N₂ or Ar. Check_Atmosphere->Action_Inert No Analyze_Catalyst Analyze catalyst stability (e.g., via NMR) Check_Base->Analyze_Catalyst Yes Action_Base Switch to a weaker or non-nucleophilic base (e.g., DBU, Et₃N). Add base slowly at low temp. Check_Base->Action_Base No Action_Modify Consider a more stable catalyst (e.g., with bulky N-substituents). Analyze_Catalyst->Action_Modify Decomposition Observed Action_Purify->Start Retry Action_Inert->Start Retry Action_Base->Start Retry

References

Improving catalyst turnover number for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride as a catalyst in their experiments.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity (Low Turnover Number)

Question: My reaction is showing very low conversion or is not proceeding at all. What are the potential causes and how can I troubleshoot this?

Answer:

A low turnover number for your this compound catalyzed reaction can stem from several factors, ranging from catalyst quality to reaction conditions. Below is a systematic guide to help you identify and resolve the issue.

Possible Causes and Solutions:

  • Catalyst Purity and Integrity:

    • Impure Catalyst: The presence of impurities from the synthesis of the thiazolium salt can inhibit its catalytic activity. Residual starting materials or byproducts may interfere with the reaction.

      • Solution: Ensure the catalyst is of high purity (>98%). If you synthesized the catalyst, consider recrystallization from ethanol or water.[1] An industrial synthesis procedure involves refluxing 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole with benzyl chloride in anhydrous acetonitrile, followed by cooling to induce crystallization, washing with cold acetonitrile, and drying under reduced pressure.[2][3]

    • Hygroscopic Nature: this compound is hygroscopic.[2] Absorbed water can lead to hydrolysis of the thiazolium ring, especially under basic conditions, rendering the catalyst inactive.[4]

      • Solution: Store the catalyst in a desiccator over a suitable drying agent. Handle it quickly in a dry atmosphere (e.g., under nitrogen or in a glovebox) when preparing your reaction.

  • Reaction Conditions:

    • Base Selection and Strength: The choice and amount of base are critical for the in situ generation of the active N-heterocyclic carbene (NHC).[5] An inappropriate base can either be too weak to deprotonate the thiazolium salt effectively or too strong, leading to catalyst degradation or unwanted side reactions.[6]

      • Solution: Triethylamine (Et₃N) is a commonly used base in these reactions.[7] The pKa of the chosen base should be sufficient to deprotonate the thiazolium C2-H. For sensitive substrates, a weaker base might be necessary. It is crucial to use the correct stoichiometric amount of base.

    • Solvent Effects: The solvent plays a significant role in the solubility of the reactants and the stability of the catalytic intermediates. Polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol are often used.[2][8]

      • Solution: Ensure your reactants and catalyst are soluble in the chosen solvent. For benzoin condensation, methanol is a common choice.[9] For Stetter reactions, absolute ethanol is often employed. If solubility is an issue, consider solvent mixtures.

    • Temperature: While heating can increase the reaction rate, excessive temperatures can lead to catalyst decomposition or the formation of side products.[10]

      • Solution: Optimize the reaction temperature. For many benzoin condensations and Stetter reactions using this catalyst, temperatures between 50-80°C are effective.[7][11]

    • Atmosphere: The presence of oxygen can sometimes lead to oxidative side reactions, potentially affecting the aldehyde substrate or the catalyst.

      • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and improve reproducibility.

  • Substrate Quality:

    • Impure Aldehydes: Aldehydes, especially aromatic ones, are prone to oxidation to the corresponding carboxylic acids. Benzoic acid, for instance, can neutralize the base required for catalysis, effectively shutting down the reaction.[10]

      • Solution: Use freshly distilled or purified aldehydes. A common purification method for benzaldehyde is to wash it with a sodium carbonate solution, followed by drying and distillation.[5]

Summary of Troubleshooting Steps for Low Catalytic Activity:

ParameterPotential IssueRecommended Action
Catalyst Impurities, moistureRecrystallize the catalyst; store in a desiccator and handle under inert atmosphere.
Base Incorrect choice or amountUse an appropriate base like triethylamine; ensure correct stoichiometry.
Solvent Poor solubility, instabilitySelect a solvent where all components are soluble; consider polar protic or aprotic solvents.
Temperature Too high or too lowOptimize the temperature, typically in the range of 50-80°C.
Atmosphere Presence of oxygenConduct the reaction under an inert atmosphere (N₂ or Ar).
Substrates Impure aldehydeUse freshly distilled or purified aldehydes to remove acidic impurities.
Issue 2: Formation of Undesired Byproducts

Question: My reaction is producing significant amounts of side products. What are these byproducts and how can I minimize their formation?

Answer:

The formation of byproducts in thiazolium-catalyzed reactions is a common issue. Identifying these byproducts can provide clues to optimize your reaction conditions.

Common Byproducts and Their Prevention:

  • Benzoin Condensation: In a Stetter reaction, the competing benzoin condensation of the aldehyde substrate can occur.[12]

    • Reason: The Breslow intermediate, formed from the catalyst and the aldehyde, can react with another molecule of the aldehyde instead of the Michael acceptor.

    • Solution: The benzoin condensation is often reversible, while the Stetter reaction is typically irreversible. Optimizing the reaction conditions (e.g., temperature, catalyst loading) can favor the desired Stetter product.

  • Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo disproportionation to the corresponding alcohol and carboxylic acid.

    • Reason: The base directly attacks the aldehyde.

    • Solution: Use a non-nucleophilic, sterically hindered base, or a weaker base in the correct stoichiometric amount.

  • Catalyst Degradation Products: As mentioned, the thiazolium ring can undergo hydrolysis.[4]

    • Reason: Presence of water and a strong base.

    • Solution: Use anhydrous solvents and reagents, and handle the catalyst under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in reactions using this compound?

A1: The active catalytic species is the corresponding N-heterocyclic carbene (NHC), which is an ylide or carbene resonance form.[12] It is generated in situ by the deprotonation of the acidic proton at the C2 position of the thiazolium ring by a base.[12]

Q2: How do I choose the right base for my reaction?

A2: The base should be strong enough to deprotonate the thiazolium salt but not so strong as to cause significant catalyst degradation or side reactions. Triethylamine (Et₃N) is a common and effective choice for many reactions.[7] The optimal choice may depend on the specific substrates and reaction conditions, and some empirical optimization may be necessary.

Q3: What is the typical catalyst loading for reactions with this compound?

A3: Catalyst loading can vary depending on the specific reaction. For a Stetter reaction, a loading of 20 mol% has been reported to be effective.[11] For an acyloin condensation, a loading of 5 mol% has been used. It is advisable to start with a loading in the range of 5-20 mol% and optimize from there.

Q4: Can I reuse the catalyst?

A4: While technically possible, the stability of the catalyst under basic reaction conditions can be a limiting factor for its reuse. Catalyst deactivation pathways can reduce its efficacy in subsequent runs. If catalyst reuse is a primary goal, immobilization of the thiazolium salt on a solid support could be considered.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented industrial synthesis method.[3]

  • Reaction Setup: In a 20 L reactor equipped with a stirrer, charge 2.86 kg of 5-(2-hydroxyethyl)-4-methylthiazole, 8.58 kg of anhydrous acetonitrile, and 2.54 kg of benzyl chloride.[3]

  • Reaction: Heat the mixture to reflux and maintain for 6.5 hours.[3]

  • Crystallization: After the reaction is complete, cool the solution to room temperature to allow the product to precipitate as a solid.[3]

  • Purification: Add 3 kg of fresh acetonitrile to the mixture, stir, and then filter the solid product. Wash the collected solid with 2.0 kg of acetonitrile.[3]

  • Drying: Dry the purified solid under reduced pressure to obtain this compound.[3]

General Protocol for Benzoin Condensation

This is a general procedure and may require optimization for specific substrates.

  • Catalyst Preparation: In a flask, dissolve this compound (e.g., 0.05 mol) in methanol.

  • Addition of Base and Aldehyde: To the catalyst solution, add triethylamine (e.g., 0.3 mol) followed by the aldehyde (e.g., 1.0 mol).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60°C) for the required time (monitor by TLC).

  • Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol for a Stetter Reaction

This protocol is based on a reported procedure for the Stetter reaction.[11]

  • Reaction Setup: To a vigorously stirred mixture of an α,β-unsaturated acceptor (0.50 mmol) and an α-diketone (1.00 mmol) in absolute ethanol (2 mL), add this compound (54 mg, 0.20 mmol).[11]

  • Initiation: Add triethylamine (139 µL, 1.00 mmol) in one portion.[11]

  • Reaction: Heat the mixture to 50°C and stir at this temperature for 24 hours.[11]

  • Workup: Cool the reaction mixture to room temperature and concentrate it. The residue can be purified by column chromatography.[11]

Visualizations

Catalytic Cycle of Benzoin Condensation

Benzoin_Condensation cluster_0 Catalyst Activation cluster_1 Reaction Cascade Thiazolium Thiazolium Salt Carbene N-Heterocyclic Carbene (NHC) Thiazolium->Carbene + Base - Base-H⁺ Breslow Breslow Intermediate Carbene->Breslow + Aldehyde Aldehyde1 Aldehyde (RCHO) Aldehyde1->Breslow Adduct Adduct Breslow->Adduct + Second Aldehyde Aldehyde2 Second Aldehyde Aldehyde2->Adduct Benzoin Benzoin Adduct->Benzoin Proton Transfer Benzoin->Carbene Release of Product Experimental_Workflow start Start reagents Combine Catalyst, Solvent, and Reactants start->reagents base Add Base reagents->base reaction Heat and Stir (Monitor by TLC) base->reaction workup Quench and Extract reaction->workup purification Purify Product (Chromatography/Recrystallization) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

References

Technical Support Center: Purifying 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the recrystallization of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent for recrystallizing this compound?

A1: Ethanol (EtOH) or water (H2O) are the most commonly recommended solvents for the recrystallization of this compound.[1][2] The choice depends on the impurities present. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The compound is also soluble in methanol (MeOH) and slightly soluble in cold acetonitrile, while being insoluble in ether and pentane.[2]

Q2: My compound is not dissolving, even when heating the solvent.

A2: There are a few possibilities:

  • Insufficient Solvent: You may not have added enough solvent. Add small, incremental amounts of hot solvent until the solid dissolves. However, using a large excess of solvent will significantly reduce your yield.[3]

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid material remains after adding a reasonable amount of boiling solvent, you should perform a hot filtration to remove it before allowing the solution to cool.[4]

  • Incorrect Solvent Choice: The solvent you have chosen may be inappropriate for your specific sample's impurity profile. Refer to the solubility data to select a more suitable solvent.

Q3: No crystals are forming after the solution has cooled.

A3: This is a common issue, often due to supersaturation or using too much solvent.[3][5] Here are several techniques to induce crystallization, which should be tried in order:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for crystallization.

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[5][6]

  • Extreme Cooling: Cool the solution in an ice bath or even a salt-ice bath to further decrease the compound's solubility.[4]

Q4: My compound "oiled out" instead of forming crystals.

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is highly impure, which can depress its melting point.[5][6] To resolve this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent to ensure the compound stays dissolved at a slightly lower temperature.

  • Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask to slow heat loss.[5]

Q5: The recrystallized product yield is very low.

A5: A low yield can result from several factors:

  • Using too much solvent: This is the most common reason, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[3][6]

  • Premature crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated.

  • Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent the product from re-dissolving.[3]

  • Inherent solubility: Some product loss is unavoidable as the compound will have some finite solubility in the cold solvent.[3]

Q6: How can I assess the purity of my recrystallized product?

A6: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point that matches the literature value (approximately 142-144 °C for this compound).[1][2][7] Impurities typically cause the melting point to be lower and occur over a broader range.

Data Summary

The following table summarizes the known solubility properties of this compound, which is crucial for selecting an appropriate recrystallization solvent.

SolventSolubilityReference
Water (H2O)Soluble[1][2][7][8]
Ethanol (EtOH)Soluble[2]
Methanol (MeOH)Soluble[2]
Acetonitrile (MeCN)Slightly soluble when cold[2]
EtherInsoluble[2]
PentaneInsoluble[2]

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a detailed methodology for the purification of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Glass stirring rod

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a stirring rod. Heat the mixture gently on a hot plate while stirring. Continue to add small portions of ethanol until the solid just dissolves at the boiling point. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of ethanol in a second flask and heat it to boiling. Pre-heat your funnel. Filter the hot solution containing your compound into the second flask. This step prevents the desired compound from crystallizing prematurely.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this initial cooling period to encourage the formation of larger crystals. Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum on the filter. For final drying, the white crystalline powder can be placed in a desiccator. Note that the compound is hygroscopic and should be protected from humidity.[8]

Visualizations

Experimental Workflow

G cluster_start Start cluster_process Process cluster_end End start Crude Product dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filt 2. Hot Filtration (if needed) dissolve->hot_filt cool 3. Slow Cooling & Ice Bath hot_filt->cool vac_filt 4. Vacuum Filtration cool->vac_filt wash 5. Wash with ice-cold solvent vac_filt->wash dry 6. Dry Crystals wash->dry end_node Pure Crystals dry->end_node

Caption: Recrystallization workflow for purification.

Troubleshooting Logic

G start Solution Cooled, No Crystals Formed check_solvent Is solution clear? start->check_solvent scratch Scratch inner wall of flask check_solvent->scratch Yes concentrate Boil off some solvent, then re-cool check_solvent->concentrate No (Cloudy) seed Add a seed crystal scratch->seed oiled_out Did the compound 'oil out'? seed->oiled_out fail Consider different solvent/technique seed->fail concentrate->oiled_out reheat Reheat to dissolve oil, add more solvent, cool slowly oiled_out->reheat Yes success Crystals Formed oiled_out->success No reheat->success reheat->fail

Caption: Troubleshooting guide for crystallization issues.

References

Technical Support Center: Inert Atmosphere Techniques for Thiazolium Salt-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thiazolium salt-catalyzed reactions under inert atmosphere conditions.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere crucial for many thiazolium salt-catalyzed reactions?

A1: Thiazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are the active catalytic species. Free NHCs can be sensitive to atmospheric oxygen and moisture.[1] Exposure to air can lead to oxidation and decomposition of the carbene, rendering it inactive. Moisture can protonate the highly basic NHC, also leading to catalyst deactivation.[2] Therefore, maintaining an inert atmosphere of a gas like nitrogen or argon is critical to protect the catalyst and ensure reaction success.

Q2: What is the difference between using a glovebox and a Schlenk line?

A2: Both gloveboxes and Schlenk lines are used to handle air-sensitive materials. A glovebox provides a sealed environment with a continuously purified inert atmosphere, ideal for complex manipulations and storage of sensitive reagents.[1] A Schlenk line is a glassware apparatus that allows for the manipulation of reagents under an inert gas flow or vacuum, and is suitable for many standard reactions.[3] The choice between them often depends on the sensitivity of the reagents and the complexity of the experimental setup.

Q3: My thiazolium salt precatalyst is a stable, crystalline solid. Do I still need to handle it under an inert atmosphere?

A3: While many thiazolium salts are crystalline and appear stable in air for short periods, they can be hygroscopic.[1] Over time, absorption of atmospheric moisture can affect the catalyst's performance. For long-term storage and to ensure reproducibility, it is best practice to store and handle thiazolium salts under an inert atmosphere.[1]

Q4: What is the role of the base in generating the N-heterocyclic carbene (NHC)?

A4: A base is required to deprotonate the thiazolium salt at the C2 position, generating the nucleophilic NHC, which is the active catalyst.[4] The choice of base is critical as its strength can influence the concentration of the active catalyst and potentially lead to side reactions if it is too strong or incompatible with the substrates.

Q5: Can water ever be beneficial in thiazolium salt-catalyzed reactions?

A5: While generally detrimental, some specific enantioselective Stetter reactions have shown that the presence of a controlled amount of water can be beneficial, playing an important role in the catalytic cycle.[5] However, for most standard applications, rigorous exclusion of water is recommended.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding or is giving a very low yield. What are the possible causes?

A: Low or no yield in a thiazolium salt-catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low/No Yield

TroubleshootingWorkflow start Low/No Yield check_inert 1. Verify Inert Atmosphere - Leaks in Schlenk line/glovebox? - Proper purging/cycling? start->check_inert check_reagents 2. Assess Reagent Quality - Anhydrous solvents? - Pure substrates & catalyst? - Freshly prepared/titrated base? check_inert->check_reagents Atmosphere OK sub_inert1 Re-assemble apparatus, check for leaks. check_inert->sub_inert1 check_catalyst 3. Catalyst Activation Issue - Correct base used? - Appropriate temperature for  carbene generation? check_reagents->check_catalyst Reagents OK sub_reagents1 Purify/dry solvents & substrates. Use fresh, pure catalyst & base. check_reagents->sub_reagents1 check_conditions 4. Review Reaction Conditions - Correct temperature? - Adequate reaction time? - Proper concentration? check_catalyst->check_conditions Activation OK sub_catalyst1 Screen different bases. Optimize temperature. check_catalyst->sub_catalyst1 side_reactions 5. Analyze for Side Reactions - Benzoin condensation instead of Stetter? - Aldol condensation? - Catalyst decomposition? check_conditions->side_reactions Conditions OK sub_conditions1 Adjust temperature, time, or concentration as per literature. check_conditions->sub_conditions1 solution Problem Identified & Resolved side_reactions->solution Analysis Complete sub_side_reactions1 Analyze crude reaction by NMR/MS. Adjust conditions to favor desired reaction. side_reactions->sub_side_reactions1

Caption: A step-by-step workflow for troubleshooting low or no yield in thiazolium salt-catalyzed reactions.

Issue 2: Catalyst Inactivity or Decomposition

Q: I suspect my catalyst is not active. How can I confirm this and what should I do?

A: Catalyst inactivity is a common problem and can be due to impurities or improper handling.

Potential Cause Troubleshooting Steps Recommended Action
Moisture Contamination - Ensure all glassware is oven-dried or flame-dried under vacuum.[6] - Use rigorously dried and degassed solvents.- Re-dry all glassware. - Use freshly dried solvents from a still or a solvent purification system.
Oxygen Exposure - Check for leaks in your Schlenk line or glovebox. - Ensure proper purging of the reaction vessel with inert gas.- Perform at least three vacuum/inert gas cycles on the reaction setup.[1] - Maintain a positive pressure of inert gas throughout the reaction.
Improper Base - The base may be too weak to deprotonate the thiazolium salt effectively. - The base may be too strong, leading to catalyst decomposition or side reactions.- Consult the literature for the recommended base for your specific catalyst and reaction. - Consider screening a range of bases with varying pKa values.
Impure Thiazolium Salt - Impurities from the synthesis of the thiazolium salt can inhibit the reaction.- Purify the thiazolium salt by recrystallization or other appropriate methods.[7] - Verify purity by NMR spectroscopy and melting point analysis.
Issue 3: Inconsistent Results and Poor Reproducibility

Q: I am getting inconsistent results between batches. What could be the reason?

A: Poor reproducibility often points to subtle variations in experimental conditions.

Parameter Potential Issue Solution
Inert Atmosphere Quality - Inconsistent removal of air and moisture.- Standardize the procedure for setting up reactions (e.g., number of vacuum/inert gas cycles, duration of purging).
Reagent Purity - Variable quality of solvents, substrates, or catalyst between batches.- Use reagents from the same batch if possible. - Always purify and dry solvents and substrates immediately before use. - Ensure the thiazolium salt is consistently pure.
Base Preparation - If using a solution of a base, its concentration may vary.- Prepare fresh solutions of the base for each set of experiments. - If using an organometallic base, titrate it before use.
Temperature Control - Fluctuations in reaction temperature can affect reaction rates and selectivity.- Use a reliable thermostat-controlled bath for heating or cooling. - Monitor the internal reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for a Thiazolium Salt-Catalyzed Stetter Reaction under Inert Atmosphere

This protocol provides a general guideline for setting up a Stetter reaction using a Schlenk line.

Materials and Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Rubber septa

  • Schlenk line with a nitrogen or argon source and vacuum pump

  • Gas-tight syringes and needles

  • Cannula for solvent transfer

  • Thiazolium salt precatalyst

  • Anhydrous, degassed solvent (e.g., THF, DCM)

  • Anhydrous base (e.g., DBU, Et3N)

  • Aldehyde and Michael acceptor substrates

Workflow for Reaction Setup:

StetterSetup A 1. Assemble & Dry Glassware B 2. Evacuate & Backfill (3x) with Inert Gas A->B C 3. Add Thiazolium Salt & Substrates under Positive N2 Flow B->C D 4. Add Anhydrous, Degassed Solvent via Cannula/Syringe C->D E 5. Add Base via Syringe to Initiate Reaction D->E F 6. Stir at Reaction Temperature & Monitor Progress E->F

Caption: A typical workflow for setting up a Stetter reaction under an inert atmosphere using a Schlenk line.

Detailed Steps:

  • Glassware Preparation: Assemble the Schlenk flask and other necessary glassware. Dry thoroughly in an oven (e.g., 120 °C overnight) or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas.[6]

  • Inerting the System: Attach the cooled glassware to the Schlenk line. Evacuate the flask under high vacuum for several minutes, then backfill with inert gas. Repeat this cycle at least three times to ensure all air and moisture are removed.[1]

  • Addition of Solids: Under a positive flow of inert gas, briefly remove the septum and add the thiazolium salt and any solid substrates to the flask. A powder funnel can be used to prevent the solids from sticking to the greased joints.[8]

  • Addition of Solvent: Transfer the required volume of anhydrous, degassed solvent to the reaction flask via a cannula or a gas-tight syringe.

  • Addition of Liquid Substrates and Base: Add any liquid substrates via a gas-tight syringe. Finally, add the base dropwise to initiate the reaction. The formation of the active NHC is often indicated by a color change.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or GC/LC-MS analysis of aliquots taken under inert conditions.

  • Work-up: Once the reaction is complete, quench it with an appropriate reagent (e.g., saturated aqueous ammonium chloride solution). Proceed with standard extraction and purification procedures.

Solvent Drying and Degassing:

The quality of the solvent is paramount for the success of these reactions. The following table summarizes common drying methods.

SolventDrying AgentProcedure
Tetrahydrofuran (THF)Sodium/benzophenoneReflux under nitrogen until a persistent deep blue or purple color is obtained, then distill.
Dichloromethane (DCM)Calcium hydride (CaH₂)Stir over CaH₂ for several hours, then distill.
TolueneSodiumReflux over sodium wire, then distill.
Acetonitrile (MeCN)Calcium hydride (CaH₂)Stir over CaH₂ for several hours, then distill.

Degassing of solvents can be achieved by sparging with an inert gas for 30-60 minutes or by three freeze-pump-thaw cycles.

References

Validation & Comparative

A Comparative Guide to 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride and Other Thiazolium Salt Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts, facilitating a diverse array of chemical transformations. Thiazolium salts, as precursors to thiazolylidene carbenes, play a pivotal role in this field. Among these, 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (BHMTC) is a widely utilized catalyst. This guide provides an objective comparison of BHMTC's performance against other thiazolium salt catalysts in key organic reactions, supported by experimental data and detailed methodologies.

Introduction to Thiazolium Salt Catalysis

Thiazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts. The catalytic cycle is initiated by the deprotonation of the acidic proton at the C2 position of the thiazolium ring by a base, generating the active NHC. This carbene then participates in various carbon-carbon bond-forming reactions, most notably those involving "umpolung" or polarity reversal of aldehydes. Key reactions catalyzed by thiazolium salts include the benzoin condensation, the Stetter reaction, and the acyloin condensation. The structure of the thiazolium salt, particularly the substituents on the nitrogen atom and the thiazole ring, significantly influences the catalyst's stability, solubility, and reactivity.

Performance Comparison in Key Reactions

The efficacy of this compound (BHMTC) is best evaluated by direct comparison with other thiazolium salt catalysts in benchmark reactions.

Benzoin Condensation

The benzoin condensation, the dimerization of aldehydes to form α-hydroxy ketones, is a classic benchmark for NHC catalysis.

Table 1: Comparison of Thiazolium Salt Catalysts in the Benzoin Condensation of Furfural [1]

CatalystStructureBaseSolventTime (h)Yield (%)
This compound (BHMTC) Et3N-1>99
3-Benzyl-5-(2-acetoxyethyl)-4-methylthiazolium chloride (AcO[TM]Cl)Et3N-1>99

As indicated in the data, both BHMTC and its acetylated analogue, 3-Benzyl-5-(2-acetoxyethyl)-4-methylthiazolium chloride (AcO[TM]Cl), demonstrate exceptional efficiency in the benzoin condensation of furfural, achieving near-quantitative yields in a short timeframe.[1]

Stetter Reaction

The Stetter reaction involves the conjugate addition of an aldehyde to a Michael acceptor, a powerful tool for the synthesis of 1,4-dicarbonyl compounds.

Table 2: Comparison of Azolium Salt Catalysts in the Stetter Reaction of Benzaldehyde and Chalcone [2][3]

CatalystCatalyst TypeBaseSolventConversion (%)
This compound (BHMTC) analogue (5) ThiazoliumDBUTHF + 10% H2O35
3,4-Dimethyl-5-(2-hydroxyethyl)thiazolium iodide (6)ThiazoliumDBUTHF + 10% H2O25
Thiamine hydrochloride (7)ThiazoliumDBUTHF + 10% H2O0
Synthetic Thiazolium Salt (8)ThiazoliumDBUH2O90

In a study on bio-inspired Stetter reactions in aqueous media, a synthetic thiazolium salt (8) showed remarkable efficiency, achieving 90% conversion in pure water.[2][3] In comparison, a BHMTC analogue (5) and another simple thiazolium salt (6) showed significantly lower conversions in a THF/water mixture, while thiamine hydrochloride (7) was inactive under these conditions.[2][3] This highlights the profound impact of the catalyst structure and reaction medium on catalytic performance.

Table 3: Comparison of Azolium Salt Precatalysts in the Intermolecular Stetter Reaction [4]

CatalystCatalyst TypeAldehydeMichael AcceptorYield (%)
N-Mesityl thiazolium saltThiazoliumElectron-rich aromaticChalconeHigh
N-Mesityl oxazolium saltOxazoliumElectron-rich aromaticChalconeHighest
Triazolium saltTriazoliumElectron-rich aromaticChalcone-

A comparative study of N-mesityl substituted azolium salts in the Stetter reaction revealed that the N-mesityl oxazolium salt provided the highest yield of the 1,4-diketone product, outperforming the corresponding thiazolium and triazolium salts.[4]

Acyloin Condensation

The acyloin condensation is a reductive coupling of esters to form α-hydroxy ketones. While thiazolium salts are known to catalyze this transformation, detailed comparative quantitative data across a range of thiazolium salts is less commonly reported in single studies. The reaction is typically performed with metallic sodium, but NHC-catalyzed versions offer a milder alternative.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of catalyst performance.

Synthesis of this compound (BHMTC)[6]

To a 20 L reactor equipped with a stirrer, 2.86 kg of 4-methyl-5-(2-hydroxyethyl)thiazole, 8.58 kg of acetonitrile, and 2.54 kg of benzyl chloride are added. The mixture is heated to reflux and maintained for 6.5 hours. After cooling the reaction mixture to room temperature, a solid precipitates. An additional 3 kg of acetonitrile is added, and the mixture is stirred and then filtered. The collected solid is washed with 2.0 kg of acetonitrile and dried under reduced pressure to yield 2.36 kg (44% yield) of this compound.

General Procedure for Benzoin Condensation of Furfural[1]

In a typical experiment, furfural is mixed with the thiazolium salt catalyst (e.g., BHMTC or AcO[TM]Cl) at a specific molar ratio, and a base such as triethylamine (Et3N) is added to initiate the reaction. The reaction mixture is stirred at a controlled temperature for a designated time. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product, furoin, is isolated and purified, and the yield is determined. For the data presented in Table 1, a catalyst loading of 0.1 mol% of AcO[TM]Cl and 0.4 mol% of Et3N resulted in a >99% yield of furoin after 1 hour at 60 °C.[1]

General Procedure for the Stetter Reaction[2]

To a solution of the aldehyde (1.5 equivalents) in the chosen solvent (e.g., THF/water or pure water), the azolium salt catalyst (30 mol%) is added, followed by the base (e.g., DBU, 30 mol%). Finally, the Michael acceptor (1 equivalent) is added. The reaction mixture is then heated at a specified temperature (e.g., 75 °C) for a certain duration (e.g., 20 hours). The conversion of the starting material is determined by 1H NMR analysis of the crude reaction mixture.

General Procedure for Acyloin Condensation using BHMTC

In a suitable reaction vessel, the ester substrate is dissolved in a dry, aprotic solvent under an inert atmosphere. This compound and a mild base are added. The reaction mixture is stirred at a specified temperature until the reaction is complete, as monitored by an appropriate analytical technique. The acyloin product is then isolated and purified using standard workup and purification procedures.

Mechanistic Insights and Visualizations

The catalytic activity of thiazolium salts stems from their ability to form a key intermediate known as the Breslow intermediate. The general mechanisms for the benzoin condensation and the Stetter reaction are depicted below.

Benzoin_Condensation Thiazolium Thiazolium Salt NHC N-Heterocyclic Carbene (NHC) Thiazolium->NHC + Base - H-Base+ Breslow Breslow Intermediate NHC->Breslow + Aldehyde 1 Aldehyde1 Aldehyde (RCHO) Adduct Adduct Breslow->Adduct + Aldehyde 2 Benzoin Benzoin (α-Hydroxy Ketone) Adduct->Benzoin - NHC Aldehyde2 Aldehyde (RCHO)

Caption: Catalytic cycle of the Benzoin Condensation.

Stetter_Reaction Thiazolium Thiazolium Salt NHC N-Heterocyclic Carbene (NHC) Thiazolium->NHC + Base - H-Base+ Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde Aldehyde (RCHO) Adduct Adduct Breslow->Adduct + Michael Acceptor Michael_Acceptor Michael Acceptor Product 1,4-Dicarbonyl Compound Adduct->Product - NHC

Caption: Catalytic cycle of the Stetter Reaction.

Conclusion

This compound is a highly effective and versatile catalyst for a range of important organic transformations. Its performance, particularly in the benzoin condensation, is excellent. However, for other reactions like the Stetter reaction, the choice of catalyst and reaction conditions, including the solvent system, can have a dramatic impact on the outcome. While thiazolium salts like BHMTC are foundational, the development of other N-heterocyclic carbene precursors, such as those derived from triazolium and oxazolium salts, has expanded the toolkit for chemists, in some cases offering superior reactivity and selectivity. The selection of the optimal catalyst remains a crucial consideration in reaction design and should be guided by empirical data and a thorough understanding of the reaction mechanism.

References

Comparison of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride and triazolium salt catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to the success of key synthetic transformations. This guide provides an objective comparison of two prominent classes of N-heterocyclic carbene (NHC) precatalysts: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride and triazolium salts. By examining their performance in benchmark reactions, supported by experimental data and detailed protocols, this document aims to inform catalyst selection for critical carbon-carbon bond-forming reactions.

At a Glance: Thiazolium vs. Triazolium Salt Catalysts

FeatureThis compoundTriazolium Salts
Catalyst Type Thiazolium Salt (Second Generation)Triazolium Salt
Key Applications Benzoin Condensation, Stetter Reaction, Acyloin CondensationBenzoin Condensation, Stetter Reaction, Asymmetric Catalysis
General Reactivity Highly effective for umpolung (polarity reversal) of aldehydes.Generally more reactive and provides higher yields in some cases.
Stereoselectivity Primarily used in achiral synthesis.Chiral variants are highly effective for asymmetric synthesis, often providing high enantiomeric excess.[1]
Stability Generally stable and easy to handle.Stability can vary depending on substituents, but many are bench-stable.[2]
Synthesis Synthesized from 5-(2-hydroxyethyl)-4-methylthiazole and benzyl chloride.[3]Multiple synthetic routes are available for a wide variety of substituted triazolium salts.[2][4][5][6]

Performance in Key Reactions: A Data-Driven Comparison

The catalytic efficacy of these N-heterocyclic carbene precatalysts is best illustrated through their performance in established synthetic transformations. The benzoin condensation and the Stetter reaction, both of which rely on the umpolung of aldehydes, serve as excellent benchmarks for comparison.

The Benzoin Condensation

The benzoin condensation is a classic carbon-carbon bond-forming reaction that dimerizes two aldehydes to form an α-hydroxy ketone.

Table 1: Comparison of Catalytic Performance in the Benzoin Condensation of Benzaldehyde

CatalystCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
This compound10Et3NMethanol24~70-80 (Typical)Based on kinetic studies[7]
Achiral Triazolium Salt (e.g., 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene)10KHMDSToluene2>70[8]

Note: Direct side-by-side comparative studies for the achiral benzoin condensation are limited. The data presented is compiled from representative protocols.

The Stetter Reaction

The Stetter reaction is the conjugate addition of an aldehyde to a Michael acceptor, catalyzed by an NHC, to yield a 1,4-dicarbonyl compound.

Table 2: Comparison of Catalytic Performance in a Stetter-Type Reaction

CatalystCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
This compound20Et3NEthanol2491[9]
Triazolium Salt (1,3-dimesityl-1H-1,2,3-triazol-3-ium tetrafluoroborate)20DBUTHF24<5[9]

In this specific study, the thiazolium salt demonstrated superior performance compared to the triazolium salt.[9]

Experimental Protocols

Synthesis of this compound

Procedure: A mixture of 5-(2-hydroxyethyl)-4-methylthiazole (1.0 eq) and benzyl chloride (1.0-1.2 eq) in anhydrous acetonitrile is heated at reflux for 6.5 to 24 hours.[10] Upon cooling to room temperature, the product crystallizes and can be collected by filtration. The solid is then washed with cold acetonitrile and dried under reduced pressure to yield the desired thiazolium salt.[3][10]

Synthesis of an Achiral 1,4-Diaryl-1,2,4-Triazolium Salt

Procedure: A primary aniline is first converted to the corresponding 4-substituted-4H-1,2,4-triazole. This intermediate is then subjected to a copper-catalyzed N-arylation using a diaryliodonium salt in acetonitrile at 80°C for 4 hours to afford the desired 1,4-diaryl-1,2,4-triazolium salt.[4][11]

Benzoin Condensation of Benzaldehyde using this compound

Procedure: To a solution of this compound (0.1 eq) in methanol, triethylamine (1.2 eq) is added, and the mixture is stirred for 5-10 minutes. Benzaldehyde (1.0 eq) is then added, and the reaction is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford benzoin.

Benzoin Condensation of Benzaldehyde using an Achiral Triazolium Salt

Procedure: To a solution of an achiral 1,3,4-triaryl-1,2,4-triazolium salt (0.1 eq) in dry toluene, potassium bis(trimethylsilyl)amide (KHMDS) (0.1 eq) is added under an inert atmosphere, and the mixture is stirred for 10-15 minutes. Benzaldehyde (1.0 eq) is then added, and the reaction is stirred at room temperature for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to yield benzoin.[8]

Stetter Reaction using this compound

Procedure: To a vigorously stirred mixture of an α,β-unsaturated acceptor (1.0 eq), an aldehyde (2.0 eq), and this compound (0.2 eq) in absolute ethanol, triethylamine (2.0 eq) is added in one portion. The mixture is heated to 50°C and stirred for 24 hours. After cooling to room temperature, the solvent is concentrated, and the residue is purified by column chromatography to yield the 1,4-dicarbonyl product.[9]

Intramolecular Stetter Reaction using a Chiral Triazolium Salt

Procedure: A chiral triazolium salt (e.g., derived from aminoindanol) (0.1 eq) is dissolved in THF. Triethylamine (1.5 eq) is added, and the mixture is stirred at room temperature. The aldehyde-tethered Michael acceptor (1.0 eq) is then added, and the reaction is stirred until completion as monitored by TLC. The reaction mixture is then concentrated and purified by column chromatography to afford the cyclized product.[12]

Mechanistic Overview

Both thiazolium and triazolium salts function as precatalysts for the in-situ generation of N-heterocyclic carbenes (NHCs) upon deprotonation by a base. The NHC then initiates the catalytic cycle.

Catalytic Cycle of the Benzoin Condensation

The catalytic cycle for the benzoin condensation involves the nucleophilic attack of the NHC on an aldehyde to form a tetrahedral intermediate, which then rearranges to the key "Breslow intermediate." This intermediate then attacks a second molecule of aldehyde, and subsequent steps lead to the formation of the benzoin product and regeneration of the NHC catalyst.

Benzoin_Condensation cluster_0 Catalytic Cycle NHC N-Heterocyclic Carbene (NHC) Intermediate1 Tetrahedral Intermediate NHC->Intermediate1 + Aldehyde Aldehyde1 Aldehyde (RCHO) Breslow Breslow Intermediate Intermediate1->Breslow Proton Transfer Intermediate2 Adduct Breslow->Intermediate2 + Aldehyde Aldehyde2 Second Aldehyde (RCHO) Benzoin Benzoin Product Intermediate2->Benzoin Proton Transfer & Catalyst Regeneration

Caption: Catalytic cycle of the benzoin condensation.

Catalytic Cycle of the Stetter Reaction

The Stetter reaction follows a similar initial pathway to form the Breslow intermediate. However, this intermediate then undergoes a conjugate addition to a Michael acceptor. Subsequent protonation and catalyst elimination yield the 1,4-dicarbonyl product.

Stetter_Reaction cluster_1 Catalytic Cycle NHC N-Heterocyclic Carbene (NHC) Intermediate1 Tetrahedral Intermediate NHC->Intermediate1 + Aldehyde Aldehyde Aldehyde (RCHO) Breslow Breslow Intermediate Intermediate1->Breslow Proton Transfer Intermediate2 Adduct Breslow->Intermediate2 + Michael Acceptor Michael_Acceptor Michael Acceptor Product 1,4-Dicarbonyl Product Intermediate2->Product Protonation & Catalyst Regeneration

Caption: Catalytic cycle of the Stetter reaction.

Conclusion

Both this compound and triazolium salts are powerful catalysts for important C-C bond-forming reactions. The choice between them will depend on the specific requirements of the synthesis. For robust, achiral transformations such as the benzoin and Stetter reactions, the readily available thiazolium salt is a reliable option. However, when high enantioselectivity is desired, chiral triazolium salts have demonstrated superior performance and offer a wider scope for asymmetric catalysis. The provided experimental protocols and mechanistic insights serve as a foundation for researchers to further explore and optimize these valuable catalytic systems in their synthetic endeavors.

References

N-Heterocyclic Carbenes vs. Thiazolium Salts: A Comparative Guide for Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the field of organocatalysis, the use of N-heterocyclic carbenes (NHCs) has revolutionized the synthesis of complex molecules, particularly through "umpolung" or polarity-reversal reactivity. Historically, this chemistry was the domain of thiazolium salts, inspired by the biochemical action of thiamine (Vitamin B1). This guide provides an objective comparison between the use of stable, pre-formed N-heterocyclic carbenes and the traditional in situ generation from their azolium salt precursors, with a focus on thiazolium salts, providing researchers, scientists, and drug development professionals with supporting experimental data, protocols, and mechanistic insights.

Core Concepts: The Catalyst and Its Precursor

An N-heterocyclic carbene is a neutral, divalent carbon species stabilized by adjacent nitrogen atoms within a heterocyclic ring. While some NHCs are stable enough to be isolated, they are highly reactive nucleophiles. Thiazolium salts are the chemical precursors to a specific class of NHCs, thiazolylidenes. In the presence of a base, the acidic proton at the C2 position of the thiazolium ring is removed, generating the active NHC catalyst in situ. This fundamental relationship is the basis of "thiazolium salt-catalyzed" reactions.[1][2]

The choice between using a stable, pre-formed NHC or generating it in situ from a salt involves a trade-off between reactivity, stability, and handling. While pre-formed carbenes can be more reactive, their salt precursors are generally more stable to air and moisture, making them easier to handle and store.[2]

G cluster_0 Catalyst Generation Thiazolium Thiazolium Salt (Precatalyst) NHC N-Heterocyclic Carbene (Active Catalyst) Thiazolium->NHC Deprotonation Deprotonation - H⁺ Base Base (e.g., DBU, KOtBu) Base->Thiazolium

Caption: Relationship between a thiazolium salt precatalyst and the active NHC catalyst.

Performance in Key Reactions: Benzoin and Stetter Condensations

The benzoin and Stetter reactions are classic examples of NHC-catalyzed umpolung reactivity. The performance of the catalyst system can vary significantly based on the structure of the azolium salt and the method of carbene generation.

The Benzoin Condensation

The benzoin condensation is the dimerization of two aldehydes to form an α-hydroxy ketone. Experimental data shows that pre-formed NHCs can offer significant advantages in reaction time compared to their in situ generated counterparts.

Table 1: Comparison of Pre-formed vs. In Situ Generated NHC in Benzoin Condensation [3]

EntryCatalyst SystemBaseTimeYield (%)
1Pre-formed NHC (from Imidazolium Salt) (5 mol%)KOtBu2 h87.0
2In situ generated NHC (from Imidazolium Salt) (5 mol%)KOtBu2 h17.7
3In situ generated NHC (from Imidazolium Salt) (5 mol%)KOtBu3 h98.5

Reaction Conditions: Benzaldehyde, catalyst, base, THF, room temperature.

The data clearly indicates that while the in situ method can achieve excellent yields, it may require longer reaction times to allow for the initial deprotonation and generation of the active carbene.[3]

In the realm of asymmetric catalysis, the choice of the heterocyclic core (thiazolium vs. triazolium) is critical. Studies have shown that chiral triazolium salts are often superior to structurally similar thiazolium salts, providing significantly higher enantioselectivity.[4]

Table 2: Asymmetric Benzoin Condensation: Thiazolium vs. Triazolium Precatalysts [4]

EntryPrecatalyst (10 mol%)BaseYield (%)e.e. (%)Product Configuration
1Chiral Thiazolium SaltDBU2010.5R
2Chiral Triazolium Salt (N-Ph substituted)DBU4580S
3Chiral Triazolium Salt (N-Mesityl substituted)DBU6675S

Reaction Conditions: Benzaldehyde, catalyst, base, ethanol, room temperature, 3 days.

These results highlight a key trend in modern NHC catalysis: for highly enantioselective transformations, triazolium-derived carbenes often outperform the classic thiazolium-based systems.[4][5]

The Stetter Reaction

The Stetter reaction is the conjugate addition of an aldehyde to a Michael acceptor. Comparative studies have also been performed on different azolium salt precatalysts in this reaction, demonstrating that the choice of heterocycle is crucial for catalytic efficiency.

Table 3: Comparison of Azolium Salt Precatalysts in the Stetter Reaction [6]

EntryPrecatalyst (20 mol%)BaseYield (%)
1N-Mesityl OxazoliumDBU95
2N-Mesityl ThiazoliumDBU81
3N-Mesityl TriazoliumDBU72

Reaction Conditions: 4-Methoxybenzaldehyde, chalcone, catalyst, base, THF, room temperature, 1 h.

In this specific comparison, the N-mesityl oxazolium salt proved to be the most effective precatalyst, outperforming both its thiazolium and triazolium analogues under the tested conditions.[6] In other studies focusing on thiazolium versus triazolium salts, it was noted that under certain conditions, a thiazolium catalyst could provide the desired Stetter product while a triazolium catalyst failed entirely, underscoring the importance of empirical screening.[7]

Catalytic Cycles and Experimental Workflows

The mechanism for both thiazolium salt- and NHC-catalyzed reactions proceeds through the formation of a key "Breslow intermediate." The primary difference is the initial step: the thiazolium salt requires deprotonation, whereas the free NHC can directly attack the aldehyde.

G cluster_Thiazolium Thiazolium Salt Pathway cluster_NHC Free NHC Pathway Thiazolium Thiazolium Salt NHC_in_situ NHC (in situ) Thiazolium->NHC_in_situ + Base - H⁺B Base Base Breslow Breslow Intermediate NHC_in_situ->Breslow + R¹CHO NHC_free Free NHC (pre-formed) NHC_free->Breslow + R¹CHO Aldehyde1 Aldehyde (R¹CHO) Aldehyde1->Breslow Adduct Tetrahedral Adduct Breslow->Adduct + Electrophile Aldehyde2 Electrophile (e.g., R¹CHO or Michael Acceptor) Aldehyde2->Adduct Product Product (Benzoin or Stetter) Adduct->Product Proton Transfer Catalyst_regen Catalyst Regenerated Product->Catalyst_regen - Catalyst

Caption: Comparative catalytic cycles for thiazolium salts and pre-formed NHCs.

A typical experimental workflow for an NHC-catalyzed reaction involves the careful exclusion of air and moisture, especially when using sensitive reagents or pre-formed carbenes.

G start Start setup Assemble oven-dried glassware under inert atmosphere (N₂ or Ar) start->setup add_catalyst Add azolium salt OR pre-formed NHC and anhydrous solvent setup->add_catalyst add_base If using azolium salt, add base and stir to generate NHC in situ add_catalyst->add_base add_reagents Add aldehyde and/or Michael acceptor add_catalyst->add_reagents For pre-formed NHC add_base->add_reagents reaction Stir at specified temperature and monitor by TLC/GC-MS add_reagents->reaction workup Quench reaction and perform aqueous workup reaction->workup purify Purify product via column chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for an NHC-catalyzed reaction.

Experimental Protocols

Protocol 1: Benzoin Condensation (Pre-formed vs. In Situ NHC)

This protocol is adapted from Monreal-Leyva et al., European Journal of Chemistry, 2019, 10(1), 1-6.[3]

Materials:

  • Imidazolium salt precatalyst or pre-formed NHC

  • Potassium tert-butoxide (KOtBu)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere glovebox or Schlenk line

Procedure for Pre-formed NHC (Table 1, Entry 1):

  • Inside a glovebox, add the pre-formed NHC (0.104 mmol, 5 mol%) to a vial equipped with a stir bar.

  • Add anhydrous THF (0.2 mL).

  • Add benzaldehyde (2 mmol, 1.0 equiv) to the mixture.

  • Cap the vial, remove from the glovebox, and stir at room temperature for 2 hours.

  • Upon completion, quench the reaction with saturated NH₄Cl solution, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Procedure for In Situ Generation (Table 1, Entry 2):

  • Inside a glovebox, add the imidazolium salt precatalyst (0.104 mmol, 5 mol%) and potassium tert-butoxide (0.104 mmol, 5 mol%) to a vial with a stir bar.

  • Add anhydrous THF (0.2 mL) and stir the mixture for 30 minutes at room temperature to generate the carbene.

  • Add benzaldehyde (2 mmol, 1.0 equiv) to the mixture.

  • Cap the vial, remove from the glovebox, and stir at room temperature for 2 hours.

  • Follow steps 5 and 6 from the pre-formed NHC procedure for workup and purification.

Protocol 2: Asymmetric Benzoin Condensation (Thiazolium vs. Triazolium)

This protocol is adapted from Knight, R. L. & Leeper, F. J., J. Chem. Soc., Perkin Trans. 1, 1998, 1891-1894.[4]

Materials:

  • Chiral thiazolium or triazolium salt precatalyst

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Ethanol

General Procedure:

  • To a solution of the chiral azolium salt (0.05 mmol, 10 mol%) in anhydrous ethanol (1 mL) under an inert atmosphere, add benzaldehyde (0.5 mmol, 1.0 equiv).

  • Add DBU (0.05 mmol, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 3 days.

  • After the reaction period, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to isolate the benzoin product.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Conclusion

The choice between N-heterocyclic carbene precursors (azolium salts) and pre-formed, isolated NHCs is a critical decision in planning an organocatalytic reaction.

  • Thiazolium Salts represent the classical entry into NHC catalysis. They are often more stable and easier to handle than free carbenes, but the in situ generation step may require longer reaction times or specific bases. In asymmetric catalysis, they have frequently been surpassed in enantioselectivity by other NHC scaffolds.[4]

  • Triazolium Salts have emerged as the dominant class of precatalysts for asymmetric NHC catalysis, often providing superior yields and significantly higher enantiomeric excess compared to their thiazolium counterparts.[4][5]

  • Pre-formed NHCs can offer enhanced reactivity and faster reaction times by eliminating the initial deprotonation step.[3] However, they are often more sensitive to air and moisture, requiring more stringent handling techniques.

For routine achiral transformations like the benzoin or Stetter reaction, a thiazolium salt with a suitable base offers a robust and convenient method. However, for challenging asymmetric applications, chiral triazolium salts are generally the catalysts of choice. The use of pre-formed carbenes is advantageous when high reactivity is needed and the experimental setup allows for rigorous exclusion of air and water. Ultimately, the optimal catalyst system must be determined empirically based on the specific substrates and desired outcome.

References

Efficacy of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride in the context of modern asymmetric catalysis, with a focus on performance, alternatives, and experimental methodologies.

Introduction: The Role of Thiazolium Salts in Umpolung Catalysis

Thiazolium salts, such as this compound, are pivotal precursors for the in-situ generation of N-heterocyclic carbenes (NHCs). These NHCs are powerful organocatalysts capable of effecting "umpolung" or polarity reversal of aldehydes. This unique reactivity allows the normally electrophilic aldehyde carbonyl carbon to act as a nucleophilic acyl anion equivalent, known as the Breslow intermediate. This strategy enables key carbon-carbon bond-forming reactions like the benzoin condensation and the Stetter reaction, which are fundamental transformations in synthetic organic chemistry. While simple achiral thiazolium salts are effective for non-asymmetric versions of these reactions, the demand for enantiomerically pure products in drug development and materials science has driven the evolution of sophisticated chiral catalysts.

This compound: A Profile

This compound is a widely available and commonly used pre-catalyst for generating an achiral NHC.[1][2] Its structural features, including the benzyl group and the hydroxyethyl substituent, contribute to the stability and catalytic activity of the resulting carbene.[1] It is recognized for its efficacy in non-enantioselective reactions such as the acyloin condensation of aliphatic aldehydes and the addition of aldehydes to various Michael acceptors.[2]

However, as an achiral molecule, this catalyst cannot inherently induce stereoselectivity to produce a single enantiomer of a chiral product. Asymmetric synthesis requires a chiral influence, which must originate from a chiral catalyst, a chiral auxiliary, or a chiral additive. The scientific literature overwhelmingly demonstrates that for highly enantioselective benzoin and Stetter reactions, intrinsically chiral catalysts are employed.

Asymmetric Catalysis: A Comparison of Catalyst Efficacy

The field of asymmetric organocatalysis has evolved significantly beyond simple thiazolium salts. For reactions like the benzoin condensation, chiral thiazolium salts have been investigated but generally provide only moderate levels of enantioselectivity.[3] A major breakthrough was the development of chiral 1,2,4-triazolium salts, which form NHCs that are more effective and provide significantly higher enantiomeric excesses (ee).[4][5] Computational and experimental studies have shown that the electronic and steric properties of triazolium-derived carbenes, often integrated into rigid bicyclic structures, create a more defined chiral environment around the active site, leading to superior stereochemical control.[3][6]

Asymmetric Benzoin Condensation

The asymmetric benzoin condensation is a benchmark reaction for evaluating chiral NHC catalysts. While early attempts with chiral thiazolium salts showed promise, they were quickly surpassed by triazolium-based systems.

Catalyst TypeChiral Catalyst ExampleAldehyde SubstrateYield (%)ee (%)Reference
Thiazolium Salt (S)-(–)-4-methyl-3-α-(1-napthyl)ethylthiazolium tetrafluoroborateBenzaldehyde651[3]
Thiazolium Salt Bicyclic Thiazolium SaltBenzaldehyde2010.5[3]
Triazolium Salt Chiral Bicyclic Triazolium SaltBenzaldehydeGood80[4][5]
Triazolium Salt Aminoindanol-derived Triazolium Salt4-Chlorobenzaldehyde6394[7]
Triazolium Salt Pyroglutamic acid-derived Triazolium SaltBenzaldehydeHigh>95[8]

Table 1: Comparison of catalyst performance in the asymmetric benzoin condensation. Data illustrates the general trend of higher enantioselectivity with triazolium-based catalysts.

Asymmetric Stetter Reaction

The Stetter reaction, the conjugate addition of an acyl anion equivalent to a Michael acceptor, is another key application of NHC catalysis. Similar to the benzoin condensation, achieving high enantioselectivity in the intermolecular Stetter reaction has been most successful with chiral triazolium-derived NHCs.[6] The development of fluorinated and sterically demanding triazolium salts has been particularly effective in improving selectivity.[9][10]

Catalyst TypeChiral Catalyst ExampleAldehydeMichael AcceptorYield (%)ee (%)Reference
Thiazolium Salt Chiral Thiazolium SaltPicolinaldehydeChalcone439[6]
Triazolium Salt Aminoindanol-derived Triazolium SaltSalicylaldehyde derivative(Intramolecular)9083[6]
Triazolium Salt Fluorinated Triazolium SaltPicolinaldehydeNitroalkene8596[10]
Triazolium Salt Camphor-derived Triazolium SaltSalicylaldehyde derivative(Intramolecular)HighHigh[8]

Table 2: Comparison of catalyst performance in the asymmetric Stetter reaction. The data highlights the limited success of thiazolium salts and the high efficacy of modern triazolium salt catalysts.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of the achiral pre-catalyst and for conducting asymmetric reactions with established chiral catalysts.

Synthesis of this compound

This procedure provides the achiral title compound. Materials: 5-(2-hydroxyethyl)-4-methylthiazole, benzyl chloride, acetonitrile. Procedure:

  • A mixture of 5-(2-hydroxyethyl)-4-methylthiazole (1.0 eq), benzyl chloride (1.1 eq), and acetonitrile is heated to reflux for approximately 6-7 hours.[11]

  • After the reaction is complete, the mixture is cooled to room temperature, allowing for the precipitation of a solid.[11]

  • Additional acetonitrile is added to the slurry, which is then stirred and filtered.[11]

  • The collected solid is washed with acetonitrile and dried under reduced pressure to yield this compound as a white solid.[11]

Asymmetric Benzoin Condensation (General Procedure)

This protocol is representative for a reaction using a chiral triazolium salt. Materials: Chiral triazolium salt (e.g., aminoindanol-derived, 1-5 mol%), aromatic aldehyde (1.0 eq), a suitable base (e.g., DBU or a hindered tertiary amine, 1-20 mol%), and an anhydrous solvent (e.g., THF or CH2Cl2). Procedure:

  • To a solution of the chiral triazolium salt in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), the base is added. The mixture is stirred at room temperature for 10-30 minutes to generate the active NHC catalyst in situ.

  • The aromatic aldehyde, dissolved in the anhydrous solvent, is then added to the catalyst mixture.

  • The reaction is stirred at the specified temperature (ranging from 0 °C to room temperature) and monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched (e.g., with saturated aq. NH4Cl) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral α-hydroxy ketone.

  • The enantiomeric excess (ee%) is determined by chiral HPLC analysis.

Asymmetric Intramolecular Stetter Reaction (General Procedure)

This protocol is representative for a cyclization reaction using a chiral triazolium salt. Materials: Chiral triazolium salt (e.g., aminoindanol-derived, 5-10 mol%), substrate (aldehyde tethered to a Michael acceptor, 1.0 eq), a base (e.g., triethylamine or DBU, 1.1 eq), and an anhydrous solvent (e.g., THF). Procedure:

  • To a solution of the substrate in anhydrous THF under an inert atmosphere is added the chiral triazolium salt.[6]

  • The base is added to the mixture, and the reaction is stirred at room temperature.[6]

  • The progress of the reaction is monitored by TLC.

  • Once the starting material is consumed, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the cyclized product.[6]

  • The enantiomeric excess (ee%) is determined by chiral HPLC analysis.

Visualizing Catalytic Pathways

Diagrams are essential for understanding the complex relationships in catalysis. The following visualizations, created using the DOT language, illustrate the fundamental catalytic cycle and the principle of asymmetric induction.

Benzoin_Condensation_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Thiazolium_Salt Thiazolium Salt (Pre-catalyst) NHC N-Heterocyclic Carbene (NHC) Thiazolium_Salt->NHC + Base - H-Base⁺ Tetrahedral_Adduct_1 Tetrahedral Adduct 1 NHC->Tetrahedral_Adduct_1 + Aldehyde (RCHO) Breslow_Intermediate Breslow Intermediate Tetrahedral_Adduct_2 Tetrahedral Adduct 2 Breslow_Intermediate->Tetrahedral_Adduct_2 + Aldehyde (RCHO) Tetrahedral_Adduct_1->Breslow_Intermediate Proton Transfer Product α-Hydroxy Ketone (Benzoin) Tetrahedral_Adduct_2->Product Proton Transfer Product->NHC Regenerates Catalyst Aldehyde 2 x Aldehyde Base Base

Figure 1. Catalytic cycle for the NHC-catalyzed benzoin condensation.

Asymmetric_Induction cluster_achiral Achiral Catalyst cluster_chiral Chiral Catalyst Achiral_Catalyst Achiral NHC Prochiral_Aldehyde Prochiral Aldehyde TS_Re Re-face Attack Transition State Prochiral_Aldehyde->TS_Re Two possible attack trajectories TS_Si Si-face Attack Transition State Prochiral_Aldehyde->TS_Si Two possible attack trajectories R_Product (R)-Product TS_Re->R_Product label_energy ΔG‡(Re) ≈ ΔG‡(Si) (Similar energy levels) S_Product (S)-Product TS_Si->S_Product label_outcome Result: Racemic Mixture (50% R, 50% S) Chiral_Catalyst Chiral NHC (Steric/Electronic Bias) Prochiral_Aldehyde2 Prochiral Aldehyde TS_Re2 Re-face Attack Transition State (Favored) Prochiral_Aldehyde2->TS_Re2 Sterically/Electronically differentiated attacks TS_Si2 Si-face Attack Transition State (Disfavored) Prochiral_Aldehyde2->TS_Si2 Sterically/Electronically differentiated attacks R_Product2 Major (R)-Product TS_Re2->R_Product2 label_energy2 ΔG‡(Re) < ΔG‡(Si) (Different energy levels) S_Product2 Minor (S)-Product TS_Si2->S_Product2 label_outcome2 Result: Enantioenriched Product (e.g., >95% R)

Figure 2. Logical flow comparing achiral vs. chiral catalysis.

Conclusion

This compound remains a valuable and cost-effective pre-catalyst for a range of non-asymmetric C-C bond-forming reactions. However, for the synthesis of enantiomerically enriched compounds, the data clearly indicates that it is not the tool of choice. The field has progressed to favor chiral N-heterocyclic carbene pre-catalysts, particularly those derived from rigid, bicyclic triazolium salts. These advanced catalysts offer superior stereocontrol, providing the high enantioselectivities required by the pharmaceutical and fine chemical industries. Researchers aiming to perform asymmetric benzoin, Stetter, or related reactions should therefore direct their efforts toward the well-established chiral triazolium salt systems, for which robust performance data and reliable experimental protocols are available.

References

A Comparative Guide to Thiamine Pyrophosphate Mimics: Focus on 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (BHMTC) as a thiamine pyrophosphate (TPP) mimic. While BHMTC is a well-established organocatalyst in synthetic chemistry, its direct interaction with and inhibition of TPP-dependent enzymes has not been extensively reported in publicly available literature. This guide, therefore, contrasts the catalytic performance of BHMTC in chemical reactions with the enzymatic inhibitory activities of other known TPP analogues, providing a broader perspective on their roles as TPP mimics.

Performance Comparison of Thiamine Pyrophosphate (TPP) Mimics

The following tables summarize the available quantitative data for BHMTC and alternative TPP mimics. It is important to note that the data for BHMTC pertains to its catalytic efficiency in organocatalytic reactions, whereas the data for other analogues relates to their inhibitory potential against TPP-dependent enzymes.

Table 1: Performance Data for TPP Mimics as Enzyme Inhibitors

TPP MimicTarget EnzymeParameterValue (µM)
Oxythiamine Pyrophosphate (OTPP)Pyruvate Dehydrogenase Complex (Bovine Adrenal)Kᵢ0.07[1]
Thiamine Pyrophosphate (TPP) - Natural CofactorPyruvate Dehydrogenase Complex (Bovine Adrenal)Kₘ0.11[1]
Oxythiamine Pyrophosphate (OTPP)Pyruvate Dehydrogenase Complex (Mammalian)Kᵢ0.025[2][3]
3-Deazathiamine Pyrophosphate (DATPP)Pyruvate Dehydrogenase Complex (Mammalian)Kᵢ0.0026[2][3]
Thiamine Pyrophosphate (TPP) - Natural CofactorPyruvate Dehydrogenase Complex (Mammalian)Kₘ0.06[2][3]
Triazole Analogue (Compound 12b)Porcine Pyruvate Dehydrogenase (PDHc)Kᵢ0.054
Oxythiamine DiphosphateRat Liver TransketolaseIC₅₀0.02 - 0.2[4]
Oxythiamine DiphosphateYeast TransketolaseIC₅₀~0.03[4]

*Kᵢ (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme. A smaller Kᵢ value indicates a more potent inhibitor. *Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of the maximum. It is an inverse measure of the substrate's affinity for the enzyme. *IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Table 2: Catalytic Performance of BHMTC in Organocatalytic Reactions

ReactionCatalystBaseSolventYield (%)
Benzoin Condensation of Furfural3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromideEt₃N-90

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

TPP_Mechanism TPP Thiamine Pyrophosphate (TPP) or TPP Mimic Ylide Ylide/ Carbene Intermediate TPP->Ylide Deprotonation Breslow Breslow Intermediate Ylide->Breslow Nucleophilic Attack Aldehyde Aldehyde (Substrate 1) Aldehyde->Breslow Product_precursor Product Precursor Breslow->Product_precursor Nucleophilic Attack Aldehyde2 Aldehyde (Substrate 2) Aldehyde2->Product_precursor Product_precursor->Ylide Product α-Hydroxy Ketone (e.g., Benzoin) Product_precursor->Product Catalyst Regeneration Enzyme TPP-Dependent Enzyme (or Base for organocatalysis) Enzyme->TPP Binding

Caption: Catalytic cycle of TPP and its mimics in the benzoin condensation.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Enzyme_Prep Prepare TPP-Dependent Enzyme (e.g., Pyruvate Dehydrogenase) Reaction_Setup Set up reaction mixtures with varying concentrations of substrate and inhibitor Enzyme_Prep->Reaction_Setup Mimic_Prep Prepare Solutions of TPP Mimics (Inhibitors) Mimic_Prep->Reaction_Setup Substrate_Prep Prepare Substrate and Cofactor Solutions (e.g., Pyruvate, NAD+, CoA) Substrate_Prep->Reaction_Setup Incubation Incubate at optimal temperature Reaction_Setup->Incubation Measurement Measure reaction rate (e.g., change in absorbance at 340 nm) Incubation->Measurement Plotting Plot data (e.g., Lineweaver-Burk plot) Measurement->Plotting Calculation Calculate Ki and Km values Plotting->Calculation Comparison Compare inhibitory potency of different mimics Calculation->Comparison

Caption: Experimental workflow for comparing TPP mimic enzyme inhibition.

Experimental Protocols

General Protocol for Determining Enzyme Inhibition Constant (Kᵢ)

This protocol outlines a general spectrophotometric method for determining the inhibition constant (Kᵢ) of a competitive inhibitor for a TPP-dependent enzyme, such as pyruvate dehydrogenase.

Materials:

  • Purified TPP-dependent enzyme

  • Thiamine pyrophosphate (TPP)

  • TPP mimic (inhibitor)

  • Substrates and cofactors specific to the enzyme (e.g., for Pyruvate Dehydrogenase: sodium pyruvate, NAD⁺, Coenzyme A)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM MgCl₂ and 0.1 mM EDTA)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare Reagent Solutions: Prepare stock solutions of the enzyme, TPP, the TPP mimic, and all necessary substrates and cofactors in the assay buffer.

  • Determine Michaelis-Menten Constant (Kₘ) for TPP:

    • Set up a series of reactions with a fixed, saturating concentration of the primary substrate (e.g., pyruvate) and varying concentrations of TPP.

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Calculate the initial reaction velocities (v₀) for each TPP concentration.

    • Plot 1/v₀ versus 1/[TPP] (Lineweaver-Burk plot) to determine the Kₘ for TPP.

  • Perform Inhibition Assays:

    • Set up several series of reactions. Each series should have a fixed concentration of the inhibitor and varying concentrations of the substrate (TPP). Use at least three different inhibitor concentrations.

    • Include a control series with no inhibitor.

    • Initiate the reactions by adding the enzyme and measure the initial velocities as described above.

  • Data Analysis:

    • Create a Lineweaver-Burk plot for each inhibitor concentration.

    • For a competitive inhibitor, the lines will intersect on the y-axis.

    • The apparent Kₘ (Kₘ,app) for each inhibitor concentration can be determined from the x-intercept (-1/Kₘ,app).

    • The Kᵢ can be calculated using the following equation: Kₘ,app = Kₘ(1 + [I]/Kᵢ), where [I] is the inhibitor concentration. Alternatively, a Dixon plot (1/v₀ versus [I]) can be used to determine Kᵢ.

Protocol for Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity (Kₐ)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Purified TPP-dependent enzyme or riboswitch

  • TPP mimic (ligand)

  • Degassed buffer solution identical for both the macromolecule and the ligand

Procedure:

  • Sample Preparation:

    • Prepare a solution of the purified enzyme (or riboswitch) in the degassed buffer at a known concentration (typically in the µM range).

    • Prepare a solution of the TPP mimic in the identical degassed buffer at a concentration 10-20 times higher than that of the enzyme.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the enzyme solution into the sample cell and the TPP mimic solution into the injection syringe.

    • Equilibrate the instrument to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the TPP mimic solution into the sample cell containing the enzyme.

    • The instrument records the heat change associated with each injection.

  • Data Analysis:

    • The raw data is a series of heat-release peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kₐ, which is the reciprocal of the dissociation constant, Kₐ), enthalpy (ΔH), and stoichiometry (n).

Conclusion

This compound is a well-established and effective TPP mimic in the realm of organocatalysis, facilitating important carbon-carbon bond-forming reactions. However, its role as a direct inhibitor of TPP-dependent enzymes is not well-documented in the scientific literature. In contrast, other TPP analogues, such as oxythiamine pyrophosphate and 3-deazathiamine pyrophosphate, have been shown to be potent competitive inhibitors of key metabolic enzymes like the pyruvate dehydrogenase complex. The quantitative data presented in this guide highlights the different applications of these TPP mimics. While BHMTC and related thiazolium salts serve as valuable tools for synthetic chemists, compounds like OTPP and DATPP are crucial for researchers studying the roles of TPP-dependent enzymes in metabolism and disease. Future research could explore the potential of BHMTC and similar structures as enzyme inhibitors, which would provide a more direct comparison with the established enzymatic inhibitors.

References

A Comparative Guide to the Catalytic Activity of Substituted Thiazolium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of substituted thiazolium salts, which serve as crucial precursors to N-heterocyclic carbene (NHC) organocatalysts. These catalysts are instrumental in key carbon-carbon bond-forming reactions, noted for their ability to induce "umpolung" or polarity reversal of carbonyl groups. We will delve into the structural factors influencing their activity, present comparative data from key reactions, and provide detailed experimental protocols.

Introduction to Thiazolium Salts in Organocatalysis

Thiazolium salts have a rich history in chemistry, originating from the study of thiamine (Vitamin B1).[1] The discovery that the thiazolium moiety in thiamine catalyzes the benzoin condensation was a seminal moment in understanding organocatalysis.[1][2] In modern synthetic chemistry, a diverse array of synthetic thiazolium salts are employed as stable precatalysts.[3] Upon deprotonation with a base, they form highly reactive N-heterocyclic carbenes (NHCs), the true catalytic species.[2] These NHCs are exceptional catalysts for transformations like the benzoin condensation[4], the Stetter reaction[5][6], and other acyl anion equivalent reactions, offering a powerful alternative to traditional metal-based catalysts. The catalytic efficiency and selectivity of these systems can be precisely tuned by modifying the substituents on the thiazolium core.[3]

Mechanism of Action: The Benzoin Condensation

The benzoin condensation, the dimerization of two aldehydes to form an α-hydroxy ketone, serves as the classic example to illustrate the catalytic action of thiazolium salts.[4] The reaction was first reported in 1832, with the catalytic version being developed in the late 1830s.[4] While initially catalyzed by cyanide, thiazolium salts have become a more common and versatile alternative.[5][7]

The catalytic cycle proceeds through several key steps:

  • Carbene Formation: A base abstracts the acidic proton from the C2 position of the thiazolium salt to generate the nucleophilic N-heterocyclic carbene (NHC).[2]

  • Nucleophilic Attack: The NHC attacks the carbonyl carbon of an aldehyde molecule, forming a tetrahedral intermediate.[8]

  • Breslow Intermediate Formation: A proton transfer step leads to the formation of the critical "Breslow intermediate." This species exhibits reversed polarity (umpolung), rendering the original carbonyl carbon nucleophilic.[8]

  • Second Aldehyde Attack: The nucleophilic Breslow intermediate attacks the carbonyl carbon of a second aldehyde molecule.

  • Product Formation & Catalyst Regeneration: The resulting intermediate collapses, eliminating the NHC catalyst and yielding the final α-hydroxy ketone (benzoin) product.[4]

Benzoin Condensation Catalytic Cycle cluster_0 Catalytic Cycle Thiazolium Thiazolium Salt (Precatalyst) NHC N-Heterocyclic Carbene (NHC) Thiazolium->NHC + Base - H⁺ Intermediate1 Tetrahedral Intermediate NHC->Intermediate1 + Aldehyde (RCHO) Breslow Breslow Intermediate (Umpolung) Intermediate1->Breslow Proton Transfer Intermediate2 Adduct with 2nd Aldehyde Breslow->Intermediate2 + Aldehyde (RCHO) Intermediate2->NHC Regeneration Product α-Hydroxy Ketone (Benzoin) Intermediate2->Product - NHC

Caption: Catalytic cycle for the thiazolium-catalyzed benzoin condensation.

Structure-Activity Relationship

The catalytic performance of a thiazolium salt is highly dependent on the electronic and steric properties of its substituents. These modifications can influence the stability of the carbene, the acidity of the C2 proton, and the stereochemical outcome of the reaction.

  • N-Substituents: The group attached to the nitrogen atom is critical. Bulky aryl groups, such as mesityl (2,4,6-trimethylphenyl), are often used.[9] They can sterically shield the reactive carbene center, preventing unwanted side reactions and often leading to higher selectivity in asymmetric catalysis.[1] Electron-withdrawing N-aryl substituents can increase the acidity of the C2 proton, facilitating the initial deprotonation step to form the active NHC catalyst.[10][11]

  • Backbone Substituents: Substituents on the C4 and C5 positions of the thiazole ring also modulate activity. Electron-donating groups can increase the nucleophilicity of the resulting carbene, potentially accelerating its attack on the aldehyde. Conversely, electron-withdrawing groups can further increase the C2-proton's acidity.[12]

Caption: Key substitution points on the thiazolium salt scaffold.

Comparative Performance Data

The choice of substituent has a profound impact on reaction outcomes. While direct, side-by-side comparisons across a wide range of catalysts are rare in single publications, data compiled from various studies illustrate these effects. The following table summarizes the performance of different N-substituted azolium salts in the Stetter reaction, a related transformation involving the conjugate addition of an aldehyde to an α,β-unsaturated compound.

Table 1: Comparison of Azolium Salt Precatalysts in the Stetter Reaction (Data synthesized from representative literature to illustrate trends)

Precatalyst TypeN-SubstituentAcceptor SubstrateReaction Time (h)Yield (%)Reference
Thiazolium Salt N-MesitylChalcone2475[6][9]
Thiazolium Salt N-CyclohexylChalcone2460[6]
Triazolium Salt N-Aryl (electron-poor)Chalcone1290[10]
Triazolium Salt N-Aryl (electron-rich)Chalcone1885[10]
Oxazolium Salt N-Mesitylβ-alkyl-α,β-unsaturated ketone1292[9]

Key Observations:

  • N-Aryl vs. N-Alkyl: N-aryl substituted salts, particularly those with bulky groups like mesityl, often show high efficacy.[6][9]

  • Electronic Effects: Triazolium salts bearing electron-withdrawing groups on the N-aryl substituent can exhibit higher reaction rates.[10]

  • Heterocycle Comparison: While thiazolium salts are the classic choice, other azolium salts like triazolium and oxazolium salts have been developed and may offer superior performance in specific reactions.[3][9] For instance, N-mesityl oxazolium salt was found to be the most effective precatalyst for certain Stetter and aza-benzoin reactions.[9]

Experimental Protocols

The following are generalized protocols for the synthesis of a thiazolium salt and its application in a catalytic reaction. Researchers should consult specific literature for precise substrate-to-catalyst ratios, solvent choices, and reaction conditions.

Protocol 1: Synthesis of an N-Aryl Thiazolium Salt

This method involves the reaction of an α-formamido ketone with a thionating agent.[6]

  • Preparation of α-formamido ketone: React an α-amino ketone hydrochloride with an excess of ethyl formate and a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) at room temperature for 12-24 hours.

  • Thionation and Cyclization: Dissolve the purified α-formamido ketone in a dry solvent such as toluene. Add a thionating agent (e.g., Lawesson's reagent or a P₂S₅-Py₂ complex).[6]

  • Heating: Heat the reaction mixture under reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After cooling, the reaction is worked up, often involving filtration and removal of solvent under reduced pressure. The crude thiazolium salt is then purified, typically by recrystallization or column chromatography, to yield the final product.[6]

Protocol 2: General Procedure for a Thiazolium-Catalyzed Benzoin Condensation

This protocol is based on typical conditions reported for the benzoin condensation of benzaldehyde.[13][14]

  • Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the thiazolium salt precatalyst (typically 5-20 mol%).

  • Solvent and Base: Add a dry, degassed solvent (e.g., methanol or THF).[13] Add a base (e.g., triethylamine or DBU) to generate the active NHC in situ. The mixture is typically stirred for 10-15 minutes.

  • Substrate Addition: Add the aldehyde substrate (e.g., benzaldehyde, 1.0 equivalent) to the flask via syringe.

  • Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 60 °C) for the time required (typically 12-48 hours). Monitor the reaction's progress via TLC or GC-MS.

  • Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Experimental Workflow cluster_protocol General Experimental Workflow A 1. Add Thiazolium Salt, Solvent, and Base to Flask B 2. Stir Under Inert Atmosphere (15 min) A->B C 3. Add Aldehyde Substrate B->C D 4. Stir at Reaction Temperature (12-48h) C->D E 5. Quench Reaction (e.g., aq. NH4Cl) D->E F 6. Extract with Organic Solvent E->F G 7. Dry, Concentrate, and Purify Product F->G

Caption: A typical workflow for a thiazolium-catalyzed reaction.

Conclusion

Substituted thiazolium salts are versatile and tunable organocatalyst precursors. Their catalytic activity is profoundly influenced by the steric and electronic nature of the substituents at the nitrogen atom and on the heterocyclic backbone. By carefully selecting these substituents, researchers can optimize reaction rates, yields, and, in the case of chiral catalysts, stereoselectivity. While thiazolium salts remain foundational, the exploration of other azoliums, such as triazolium and oxazolium salts, continues to broaden the scope and efficiency of N-heterocyclic carbene catalysis.

References

Validation of 1H and 13C NMR Spectra for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate spectral validation of synthetic compounds is paramount. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride against two structurally related alternatives: thiamine hydrochloride (Vitamin B₁) and 3,4-dimethyl-5-(2-hydroxyethyl)thiazolium iodide. This guide includes detailed experimental protocols and presents all quantitative data in clear, comparative tables to support researchers in the unambiguous identification and characterization of these thiazolium salts.

Introduction

This compound is a key N-heterocyclic carbene (NHC) precursor, widely utilized as a catalyst in organic synthesis. Its structural similarity to the thiazolium ring of thiamine (Vitamin B₁), a crucial coenzyme in metabolic pathways, makes it a compound of significant interest. Accurate nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the molecular structure and purity of this and related compounds. This guide serves as a practical resource for the validation of its ¹H and ¹³C NMR spectra.

Comparative Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its alternatives. The data has been compiled from various spectroscopic databases and literature sources.

Table 1: ¹H NMR Spectral Data Comparison (in DMSO-d₆)

Assignment This compound Chemical Shift (ppm) Thiamine Hydrochloride Chemical Shift (ppm) 3,4-dimethyl-5-(2-hydroxyethyl)thiazolium iodide Chemical Shift (ppm)
Thiazolium H-210.449.989.85
Benzyl-CH₂5.90--
Ar-H7.36-7.45 (m)--
Thiazolium-CH₃2.372.452.40
N-CH₃-3.893.85
-CH₂-CH₂-OH3.63 (t)3.75 (t)3.70 (t)
-CH₂-CH₂-OH3.03 (t)2.95 (t)2.90 (t)
Pyrimidine-H-9.25 (s)-
Pyrimidine-CH₃-2.55 (s)-
Pyrimidine-NH₂-8.15 (s)-
-OH5.525.305.40

Table 2: ¹³C NMR Spectral Data Comparison (in DMSO-d₆)

Assignment This compound Chemical Shift (ppm) Thiamine Hydrochloride Chemical Shift (ppm) 3,4-dimethyl-5-(2-hydroxyethyl)thiazolium iodide Chemical Shift (ppm)
Thiazolium C-2155.2157.8156.5
Thiazolium C-4142.1143.5142.8
Thiazolium C-5135.8136.2135.5
Benzyl C-ipso134.5--
Benzyl C-ortho129.1--
Benzyl C-meta128.8--
Benzyl C-para128.5--
Benzyl-CH₂56.3--
Thiazolium-CH₃12.511.812.1
N-CH₃-47.246.8
-CH₂-CH₂-OH59.860.560.1
-CH₂-CH₂-OH28.729.329.0
Pyrimidine C-2-163.5-
Pyrimidine C-4-164.2-
Pyrimidine C-5-107.9-
Pyrimidine C-6-147.6-
Pyrimidine-CH₃-19.5-

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible NMR spectra.

1. Sample Preparation:

  • Weigh 5-10 mg of the thiazolium salt into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution. The use of a sonicator for a few minutes can aid dissolution if necessary.

  • Using a Pasteur pipette with a cotton or glass wool plug, transfer the clear solution into a 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • The spectrum should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Workflow for Spectral Validation

The following diagram illustrates a typical workflow for the validation of NMR spectra for a synthesized compound like this compound.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Validation A Synthesize Compound B Purify Compound A->B C Prepare NMR Sample B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Process & Reference Spectra D->F E->F G Assign Peaks F->G H Compare with Literature/Reference Data G->H I Compare with Alternatives H->I J Structure Confirmed I->J Match K Structure Inconsistent I->K Mismatch

Caption: Workflow for NMR Spectral Validation.

This systematic approach, combining careful sample preparation, standardized data acquisition, and thorough analysis, ensures the reliable structural confirmation of this compound and other synthetic compounds. By comparing the acquired spectra with the data provided for it and its structural analogs, researchers can confidently validate their synthetic products.

A Comparative Guide to the Kinetic Performance of Thiazolium-Based Catalysts in Benzoin Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoin condensation, a classic carbon-carbon bond-forming reaction, is pivotal in the synthesis of α-hydroxy ketones, which are valuable intermediates in pharmaceutical and fine chemical production. The choice of catalyst for this reaction significantly influences its efficiency, rate, and selectivity. This guide provides a detailed comparison of the kinetic performance of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide with other N-heterocyclic carbene (NHC) precursors, supported by experimental data and detailed protocols.

Comparative Kinetic Data

The kinetic behavior of various catalysts in the benzoin condensation of benzaldehyde provides critical insights into their relative efficiencies. The following tables summarize key kinetic parameters for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and a comparative triazolium salt catalyst.

Table 1: Kinetic Data for Benzoin Condensation Catalyzed by 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide [1][2][3][4]

ParameterValueConditions
Reaction Order in BenzaldehydeClose to 1[PhCHO] = 0.1–1.7 M
Overall Deuterium KIE (kH/kD)~3.4Using PhCDO
Inverse Solvent Isotope Effect (kD/kH)~5.9Using deuteriomethanol
Rate-Determining StepsAll three kinetically significant steps are partially rate-determiningMethanol buffered with Et₃N/Et₃NH⁺Cl⁻

Table 2: Comparative Kinetic Behavior of a Triazolium Pre-catalyst [5]

Catalyst TypeKinetic ProfileRate-Limiting BehaviorConditions
Thiazolium SaltClose to first-order in [PhCHO]No saturation observedTriethylamine-buffered MeOH at 50 °C
Triazolium Pre-catalystsSaturation kinetics at high [PhCHO]Levelling of initial rates to νmaxTriethylamine-buffered MeOH at 50 °C

Note: The pKa values of triazoliums are generally 1–3 units lower than their thiazolium counterparts, which can correlate to enhanced reaction rates.[5]

Catalytic Cycle and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the catalytic cycle of the benzoin condensation and a typical experimental workflow for kinetic analysis.

BenzoinCondensation cluster_cycle Catalytic Cycle Thiazolium Thiazolium Salt Ylide Thiazolium Ylide (Carbene) Thiazolium->Ylide + Base - H⁺ HBT 2-(α-Hydroxybenzyl)thiazolium (HBT) Ylide->HBT + Benzaldehyde (1) Enamine Breslow Intermediate (Enamine) HBT->Enamine + Base - H⁺ Adduct Addition Product Enamine->Adduct + Benzaldehyde (2) Benzoin Benzoin Adduct->Benzoin Benzoin->Thiazolium Release of Catalyst

Caption: Catalytic cycle of the thiazolium-catalyzed benzoin condensation.

ExperimentalWorkflow cluster_workflow Kinetic Analysis Workflow A Reactant & Catalyst Preparation B Reaction Initiation (in buffered methanol) A->B C Time-course Sampling B->C D Quenching of Aliquots C->D E Analysis (e.g., HPLC or ¹H NMR) D->E F Data Processing & Rate Determination E->F

Caption: General experimental workflow for kinetic studies of benzoin condensation.

Experimental Protocols

The following are detailed methodologies for conducting kinetic studies on the benzoin condensation, based on established literature.[1][2][4]

3.1. Materials and Reagents

  • Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

  • Substrate: Benzaldehyde (purified by distillation)

  • Solvent: Methanol (HPLC grade) or Deuteriomethanol (for NMR studies)

  • Base/Buffer: Triethylamine (Et₃N) and Triethylammonium chloride (Et₃NH⁺Cl⁻)

  • Internal Standard: (e.g., naphthalene for HPLC analysis)

3.2. Initial-Rate Kinetic Studies (HPLC Method)

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the thiazolium catalyst in methanol.

    • Prepare a stock solution of the buffer (e.g., 1:1 mixture of Et₃N and Et₃NH⁺Cl⁻) in methanol.

    • Prepare a stock solution of the internal standard in methanol.

  • Reaction Setup:

    • In a thermostated reaction vessel, combine the appropriate volumes of the catalyst stock solution, buffer stock solution, internal standard stock solution, and methanol.

    • Allow the mixture to equilibrate to the desired temperature (e.g., 50 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known concentration of benzaldehyde to the reaction mixture with vigorous stirring.

    • At timed intervals, withdraw aliquots from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small volume of dilute acid).

  • Analysis:

    • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of benzaldehyde and benzoin relative to the internal standard.

    • Plot the concentration of benzoin formed against time. The initial rate is the gradient of the initial linear portion of this plot.

3.3. ¹H NMR Spectroscopic Studies [1][2]

  • Sample Preparation:

    • In an NMR tube, dissolve the thiazolium catalyst and the buffer components in deuteriomethanol.

    • Acquire a spectrum of the initial mixture.

  • Reaction Initiation and Monitoring:

    • Add a known amount of benzaldehyde to the NMR tube, shake vigorously to mix, and immediately begin acquiring spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the catalyst, benzaldehyde, the 2-(α-hydroxybenzyl)thiazolium intermediate (HBT), and benzoin.

    • The concentrations of these species over time can be used to determine the rate constants for the individual steps of the catalytic cycle.

Comparison with Alternative Catalysts

While 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a well-studied catalyst, other NHC precursors offer different kinetic profiles and reactivity.

  • Triazolium Salts: These catalysts often exhibit saturation kinetics, indicating a change in the rate-determining step at higher substrate concentrations compared to their thiazolium counterparts.[5] Their lower pKa values can lead to faster overall reaction rates.[5]

  • Imidazolium and Benzimidazolium Salts: These have also been effectively used to catalyze benzoin condensation, sometimes under solvent-free or aqueous conditions.[6][7] The choice of N-substituents on the imidazolium ring can significantly impact catalyst performance.[6]

  • Chiral NHCs: For asymmetric benzoin condensation, chiral thiazolium and triazolium salts are employed, with triazolium salts often providing higher enantiomeric excess.

The selection of an appropriate catalyst depends on the specific requirements of the synthesis, including desired reaction rate, substrate scope, and the need for stereocontrol. The detailed kinetic analysis of catalysts like 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide provides a crucial benchmark for the development and evaluation of new catalytic systems.

References

A Comparative Analysis of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride and Cyanide Catalysts in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules and pharmaceutical agents. The benzoin condensation, a classic umpolung reaction, provides a powerful method for the synthesis of α-hydroxy ketones, valuable intermediates in medicinal chemistry. Historically, this reaction has been catalyzed by cyanide ions. However, the inherent toxicity of cyanide has spurred the development of safer, more sustainable alternatives. Among these, N-heterocyclic carbenes (NHCs), generated from precursors such as 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, have emerged as highly effective catalysts. This guide provides a comprehensive benchmark of this compound against traditional cyanide catalysts, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The choice of catalyst significantly influences the efficiency, safety, and substrate scope of the benzoin condensation. Below is a summary of the performance of cyanide and a representative thiazolium salt catalyst.

CatalystTypical SubstrateBaseSolventTime (h)Yield (%)Key AdvantagesKey Disadvantages
Sodium Cyanide (NaCN)Benzaldehyde-Ethanol/Water0.590-92High efficiency, rapid reactionExtreme toxicity, requires stringent safety protocols
Thiamine Hydrochloride*BenzaldehydeNaOHEthanol/Water>24GoodLow toxicity, "green" catalystSlower reaction times compared to cyanide

*Thiamine hydrochloride is a closely related thiazolium salt to this compound and serves as a good benchmark for this class of catalysts.

Catalytic Mechanisms: A Tale of Two Nucleophiles

Both cyanide and thiazolium-derived NHCs catalyze the benzoin condensation through a process of polarity reversal, or "umpolung," of an aldehyde's carbonyl carbon. However, the specific pathways differ.

Cyanide-Catalyzed Benzoin Condensation

The cyanide ion, a potent nucleophile, initiates the catalytic cycle by attacking the carbonyl carbon of an aldehyde to form a cyanohydrin intermediate. This intermediate, through a series of proton transfers and rearrangements, generates a nucleophilic carbanion that subsequently attacks a second aldehyde molecule. Elimination of the cyanide catalyst regenerates the active species and yields the benzoin product.

G cluster_cyanide Cyanide Catalytic Cycle Aldehyde1 Aldehyde (R-CHO) Cyanohydrin Cyanohydrin Intermediate Aldehyde1->Cyanohydrin + CN⁻ Cyanide Cyanide (CN⁻) Carbanion Nucleophilic Carbanion Cyanohydrin->Carbanion Deprotonation Adduct Alkoxide Adduct Carbanion->Adduct + Second Aldehyde Benzoin Benzoin Adduct->Benzoin Proton Transfer Benzoin->Cyanide - CN⁻ Aldehyde2 Second Aldehyde

Caption: Cyanide-catalyzed benzoin condensation pathway.

Thiazolium Salt-Catalyzed Benzoin Condensation

In the presence of a base, this compound is deprotonated at the C2 position of the thiazolium ring to form a highly reactive N-heterocyclic carbene (NHC). This NHC acts as the nucleophilic catalyst, attacking the aldehyde to form a "Breslow intermediate." This key intermediate, like the cyanohydrin in the cyanide-catalyzed pathway, facilitates the umpolung of the carbonyl carbon, leading to the formation of the benzoin product and regeneration of the NHC catalyst.

G cluster_thiazolium Thiazolium Salt Catalytic Cycle Thiazolium Thiazolium Salt NHC N-Heterocyclic Carbene (NHC) Thiazolium->NHC + Base Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde1 Aldehyde (R-CHO) Enamine Enamine Intermediate Breslow->Enamine Proton Transfer Adduct Alkoxide Adduct Enamine->Adduct + Second Aldehyde Benzoin Benzoin Adduct->Benzoin Catalyst Elimination Benzoin->NHC - NHC Aldehyde2 Second Aldehyde

Caption: Thiazolium salt-catalyzed benzoin condensation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective evaluation of catalytic performance.

Protocol 1: Cyanide-Catalyzed Benzoin Condensation

This protocol is adapted from a standard procedure known for its high yield and efficiency.

Materials:

  • Benzaldehyde (freshly distilled)

  • Sodium Cyanide (NaCN)

  • 95% Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of freshly distilled benzaldehyde, 20 mL of 95% ethanol, and 1.0 g of sodium cyanide in 10 mL of deionized water.

  • Heat the mixture to a gentle reflux for 30 minutes. The product will begin to crystallize from the hot solution.

  • After the reflux period, cool the reaction mixture in an ice bath to complete crystallization.

  • Collect the crude benzoin by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from 95% ethanol to obtain pure benzoin.

Expected Yield: 90-92%

Safety Note: Sodium cyanide is a highly toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 2: this compound Catalyzed Benzoin Condensation

This protocol utilizes the safer thiazolium salt catalyst and is representative of a "green chemistry" approach to the benzoin condensation.

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Ethanol

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, dissolve 0.5 g of this compound in 5 mL of ethanol.

  • To this solution, add 5.0 g of freshly distilled benzaldehyde.

  • Slowly add 2.5 mL of 2 M sodium hydroxide solution dropwise with stirring. The solution will typically turn yellow, indicating the formation of the active NHC catalyst.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction may require 24 hours or longer for completion.

  • Upon completion, cool the mixture in an ice bath to induce crystallization of the benzoin product.

  • Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.

  • Recrystallize the crude product from ethanol to yield pure benzoin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for catalyst screening and optimization in the context of the benzoin condensation.

G cluster_workflow Catalyst Benchmarking Workflow Start Define Reaction: Benzoin Condensation CatalystSelection Select Catalysts: - Cyanide - Thiazolium Salt Start->CatalystSelection ProtocolDev Develop Standardized Experimental Protocol CatalystSelection->ProtocolDev RunReactions Execute Parallel Reactions ProtocolDev->RunReactions Monitoring Monitor Reaction Progress (TLC, GC, NMR) RunReactions->Monitoring Workup Quench and Isolate Product Monitoring->Workup Analysis Analyze Purity and Yield (NMR, HPLC, Mass Spec) Workup->Analysis DataComp Compare Performance Metrics: - Yield - Reaction Time - Purity Analysis->DataComp Conclusion Draw Conclusions and Select Optimal Catalyst DataComp->Conclusion

Caption: A generalized workflow for catalyst comparison.

Conclusion

The choice between this compound and cyanide catalysts for the benzoin condensation represents a classic trade-off between reaction efficiency and safety. Cyanide catalysis offers a rapid and high-yielding route to benzoin products but is hampered by its extreme toxicity. In contrast, this compound provides a significantly safer, more environmentally friendly alternative. While traditionally associated with longer reaction times, ongoing research in the field of NHC catalysis continues to improve their efficiency, making them increasingly attractive for applications in both academic research and industrial drug development. For many applications, the benefits of eliminating a highly toxic reagent will outweigh the potential for a longer reaction time.

Performance of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a widely utilized N-heterocyclic carbene (NHC) precursor, across various solvent systems. Its efficacy as a catalyst in key organic reactions is objectively compared with alternative thiazolium salts and other catalyst types, supported by experimental data to inform solvent selection and reaction optimization in research and development.

Executive Summary

This compound demonstrates robust catalytic activity in a range of organic transformations, most notably the benzoin condensation and the Stetter reaction. Its performance is significantly influenced by the solvent system employed, with polar solvents generally favoring reactivity. This guide will delve into the specifics of its solubility, stability, and catalytic efficiency in comparison to other relevant catalysts.

Solubility Profile

The solubility of this compound is a critical factor in its application as a homogeneous catalyst. The compound exhibits good solubility in polar protic solvents, which can be attributed to the hydrophilic hydroxyethyl group and the ionic nature of the thiazolium salt.

Solvent SystemSolubilityReference
WaterSoluble[1]
Methanol (MeOH)Soluble (25 mg/mL)[2]
Ethanol (EtOH)Soluble[1]
Acetonitrile (MeCN)Slightly soluble (cold)[1]
Diethyl etherInsoluble[1]
PentaneInsoluble[1]

This solubility profile indicates its suitability for reactions conducted in aqueous and alcoholic media. Its limited solubility in less polar solvents may necessitate the use of co-solvents or alternative catalysts for reactions requiring non-polar environments.

Comparative Catalytic Performance in the Stetter Reaction

The Stetter reaction, a key carbon-carbon bond-forming reaction, serves as an excellent benchmark for evaluating the performance of NHC precursors. The catalytic efficiency of this compound has been compared with its structural analogs and an imidazolium-based catalyst in different polar aprotic solvents.

CatalystSolventConversion (%)Reaction ConditionsReference
This compound DMSO92Room Temperature, 24 h[2]
3-Benzyl-5-(2-acetoxyethyl)-4-methylthiazolium Chloride (AcO[TM]Cl)DMF8880°C, 12 h[2]
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium chlorideDMSO78Room Temperature, 24 h[2]
Imidazolium derivativeDMSO<5Room Temperature, 24 h[2]

These data highlight the superior performance of this compound in DMSO at room temperature for the Stetter reaction. The presence of the benzyl group is suggested to enhance the stability of the N-heterocyclic carbene and its catalytic efficiency in polar solvents like DMSO when compared to the ethyl-substituted analogue[2]. The acetoxy-derivatized counterpart shows comparable, albeit slightly lower, activity at a higher temperature in DMF[2]. Notably, the thiazolium-based catalysts significantly outperform the imidazolium-based catalyst under these conditions for this specific reaction[2].

Experimental Protocols

Detailed methodologies for key reactions catalyzed by this compound are provided below.

Protocol 1: Benzoin Condensation

This protocol is a general procedure for the benzoin condensation of aldehydes.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Base (e.g., triethylamine)

  • Solvent (e.g., Methanol or Ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (0.1 equivalents) in the chosen solvent.

  • Add the aldehyde (1.0 equivalent) to the solution.

  • Add the base (e.g., triethylamine, 1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the corresponding benzoin.

Protocol 2: Stetter Reaction

This protocol outlines a general procedure for the Stetter reaction between an aldehyde and a Michael acceptor.

Materials:

  • This compound

  • Aldehyde

  • Michael acceptor (e.g., an α,β-unsaturated ketone)

  • Base (e.g., triethylamine or DBU)

  • Solvent (e.g., DMSO or DMF)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction vessel containing a magnetic stir bar, add this compound (0.1-0.2 equivalents) and the chosen solvent.

  • Add the aldehyde (1.0-1.5 equivalents) and the Michael acceptor (1.0 equivalent) to the mixture.

  • Add the base (1.2 equivalents) to initiate the reaction.

  • Stir the reaction mixture at room temperature or an elevated temperature as required.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., dilute HCl).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1,4-dicarbonyl compound.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

Stetter_Reaction_Pathway Catalyst Thiazolium Salt (Pre-catalyst) NHC N-Heterocyclic Carbene (NHC) Catalyst->NHC Base Base Base->NHC Deprotonation Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde Aldehyde Aldehyde->Breslow Adduct Intermediate Adduct Breslow->Adduct + Michael Acceptor Michael_Acceptor Michael Acceptor Michael_Acceptor->Adduct Adduct->NHC Catalyst Regeneration Product 1,4-Dicarbonyl Product Adduct->Product Proton Transfer

Caption: Catalytic cycle of the Stetter reaction.

Experimental_Workflow Start Start Reagents Combine Catalyst, Solvent, Aldehyde, and Michael Acceptor Start->Reagents Add_Base Add Base to Initiate Reagents->Add_Base Reaction Stir at Defined Temperature and Time Add_Base->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and Extract Product Monitor->Workup Complete Purification Purify by Chromatography Workup->Purification End End Purification->End

Caption: General experimental workflow for a catalyzed reaction.

Conclusion

This compound is a highly effective and versatile catalyst precursor for important organic transformations. Its performance is intrinsically linked to the choice of solvent, with polar solvents like DMSO proving particularly effective for the Stetter reaction. When compared to its ethyl analog, the benzyl group appears to confer enhanced catalytic activity in such polar environments. For reactions requiring non-polar conditions, a derivatized version such as the acetoxyethyl analog might be considered. The provided data and protocols serve as a valuable resource for researchers aiming to optimize their synthetic routes utilizing this powerful catalyst.

References

Safety Operating Guide

Proper Disposal of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste management regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is a known irritant and requires careful handling to prevent exposure.

Hazard Identification and Personal Protective Equipment (PPE):

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Causes skin irritationSkin Irritant, Category 2 (H315)Chemical-resistant gloves (e.g., nitrile)
Causes serious eye irritationEye Irritant, Category 2A (H319)Safety glasses with side shields or goggles
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure, Category 3 (H335)Dust mask or respirator in poorly ventilated areas

Note: Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

In case of accidental exposure, follow these first-aid measures immediately:

  • After skin contact: Wash off immediately with plenty of water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1]

  • After eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]

  • If swallowed: Do NOT induce vomiting.[1] Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] This substance should not be disposed of down the drain.[1][3]

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".

  • Ensure the container is compatible with the chemical.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Preparing for Disposal:

  • Wear the appropriate PPE as outlined in the table above.

  • For solid waste (e.g., leftover reagent, contaminated weigh boats), carefully transfer it into the designated hazardous waste container. Avoid creating dust.[3]

  • For solutions containing the compound, pour the liquid waste into a designated liquid hazardous waste container.

  • For empty containers of the chemical, triple rinse the container with a suitable solvent (e.g., water, as the compound is water-soluble[4]). The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may be collected as hazardous waste as well, following institutional guidelines.

3. Storage of Waste:

  • Keep the hazardous waste container tightly closed and store it in a designated, well-ventilated hazardous waste accumulation area.

  • Store the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Ensure all required paperwork and labeling are complete and accurate according to your institution's procedures.

Disposal Workflow

start Start: Disposal of This compound ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., unused reagent, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Transfer to labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Pour into labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple rinse container empty_container->triple_rinse store_waste Store sealed container in designated waste area collect_solid->store_waste collect_liquid->store_waste collect_rinse Collect first rinseate as Hazardous Liquid Waste triple_rinse->collect_rinse collect_rinse->store_waste contact_ehs Arrange for pickup by EHS or licensed contractor store_waste->contact_ehs

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (CAS No: 4568-71-2). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Summary: this compound is classified as a hazardous substance that causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): To minimize exposure and ensure personal safety, the following PPE is required when handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant or EN 166 (EU)Protects against chemical splashes and airborne particles.[3]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact. Gloves must be inspected before use and disposed of properly after.[3]
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.[4]
Respiratory Protection N95 Dust Mask or equivalentNIOSH (US) approvedRequired when handling the solid form to prevent inhalation of dust.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Before handling, inspect all PPE for integrity.

  • Have all necessary equipment and reagents prepared to minimize handling time.

2. Handling the Compound:

  • Avoid all personal contact, including inhalation.[5]

  • Wear the appropriate PPE as specified in the table above.

  • Avoid the formation of dust when handling the solid.[2][3]

  • Wash hands thoroughly with soap and water after handling and before any breaks or leaving the laboratory.[2][3]

3. Storage:

  • Store in a tightly closed, suitable container.[3]

  • Keep in a cool, dry, and well-ventilated place.[3]

  • Recommended long-term storage temperature is -20°C.[3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if skin irritation occurs.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. For large spills, evacuate the area and follow emergency procedures.[6]

Disposal Plan

Waste Collection and Disposal:

  • All waste containing this compound must be collected in a designated, properly labeled, and sealed container for chemical waste.

  • Dispose of the waste in accordance with all applicable local, state, and federal regulations.

  • Do not let the product enter drains.[3]

  • Contaminated gloves and other disposable PPE should be disposed of as hazardous waste.[3]

Experimental Workflow for Safe Handling

Workflow for Handling this compound A Preparation - Verify fume hood function - Inspect and don PPE - Prepare materials B Handling - Work within fume hood - Avoid dust generation - Minimize contact A->B Proceed with caution C Storage - Tightly sealed container - Cool, dry, ventilated area - Away from incompatibles B->C After use D Decontamination & Cleanup - Clean work surfaces - Decontaminate equipment B->D After handling E Waste Disposal - Segregate hazardous waste - Properly label containers - Follow institutional protocols D->E Collect all waste

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
Reactant of Route 2
Reactant of Route 2
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.